Product packaging for 4-(Methylsulfonyl)pyridine(Cat. No.:CAS No. 17075-15-9)

4-(Methylsulfonyl)pyridine

Cat. No.: B172244
CAS No.: 17075-15-9
M. Wt: 157.19 g/mol
InChI Key: QVHPIEJTHBPITM-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)pyridine is a valuable chemical intermediate in scientific research, primarily due to the distinct electronic properties conferred by the methylsulfonyl group. This moiety is a standard polar substituent in chemistry and is found in over 30 bioactive compounds . In medicinal chemistry, the methylsulfonyl group is a key pharmacophore that can enable molecules to insert into the secondary pocket of enzyme active sites, such as in cyclooxygenase-2 (COX-2) inhibitors, and form critical hydrogen bonds with amino acid residues . The compound's utility extends to drug discovery programs targeting metabolic diseases, as structural analogs like 2-(4-(methylsulfonyl)phenyl)pyridine have been developed as potent agonists of the GPR119 receptor, a target for type 2 diabetes, demonstrating efficacy in lowering blood glucose levels in vivo . Furthermore, heteroaromatic methyl sulfones are increasingly investigated as building blocks for designing novel pesticides or herbicides in agrochemical research . The reactivity of this pyridine derivative also makes it a useful component in material science for the formulation of specialty coatings and polymers, as well as in coordination chemistry . Its role as a versatile synthon facilitates the efficient synthesis of complex molecules for various experimental and industrial research processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B172244 4-(Methylsulfonyl)pyridine CAS No. 17075-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPIEJTHBPITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303418
Record name 4-(methylsulfonyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17075-15-9
Record name 17075-15-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)pyridine, a heterocyclic compound of increasing interest to researchers and professionals in drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing detailed, field-proven experimental protocols for the validation of its key characteristics.

Introduction: The Significance of the Methylsulfonyl Group in Pyridine Chemistry

This compound belongs to a class of compounds where the electron-donating character of the pyridine ring is significantly modulated by the presence of a potent electron-withdrawing group, the methylsulfonyl (-SO₂CH₃) moiety. This substituent dramatically influences the electron density distribution within the aromatic system, rendering the pyridine ring susceptible to nucleophilic attack and altering its fundamental physicochemical properties.[1][2] An understanding of these properties is paramount for its application in medicinal chemistry, where it can serve as a key building block or pharmacophore.[3] The pyridine nitrogen itself provides a handle for hydrogen bonding and salt formation, crucial for modulating solubility and bioavailability.[4]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following sections detail the key properties of this compound, offering both available data and the experimental context for their determination.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource/Method
CAS Number 17075-15-9[5][6][7][8]
Molecular Formula C₆H₇NO₂S[6][7][8]
Molecular Weight 157.19 g/mol [8]
Appearance Solid (predicted)General knowledge
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
logP (predicted) 1.56590[5]
pKa Data not availableN/A

Expert Insight: The positive, albeit moderate, predicted logP value suggests that this compound possesses a degree of lipophilicity, which could favor cell membrane permeability. However, the presence of the polar sulfonyl group and the pyridine nitrogen indicates that it will also exhibit some hydrophilic character. The precise balance of these characteristics is critical for its pharmacokinetic profile and would need to be experimentally verified.

Synthesis and Reactivity: A Senior Scientist's Perspective

From a synthetic standpoint, the most direct and common route to this compound is the oxidation of the corresponding thioether, 4-(methylthio)pyridine. This transformation is typically achieved using a variety of oxidizing agents.

Synthetic Workflow: Oxidation of 4-(methylthio)pyridine

The choice of oxidant and reaction conditions is critical to achieve a clean and high-yielding conversion to the sulfone without over-oxidation or side reactions.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Oxidation cluster_product Product A 4-(Methylthio)pyridine B Oxidizing Agent (e.g., m-CPBA, H₂O₂) A->B Reaction D This compound B->D C Solvent (e.g., DCM, Acetic Acid) Reactivity cluster_ring This compound Py Pyridine Ring SO2Me -SO₂CH₃ Nu Nucleophile (Nu⁻) C2 C2, C6 (Activated) Nu->C2 Nucleophilic Attack C4 C4 C4->SO2Me C3 C3, C5 C4->C3 C3->C2 N N C2->N N->C2

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for 4-(methylsulfonyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of public experimental spectra, this whitepaper presents high-fidelity predicted NMR data, offering a detailed interpretation grounded in fundamental principles. We will explore the significant electronic influence of the potent electron-withdrawing methylsulfonyl group on the chemical shifts and coupling patterns of the pyridine ring. This document also outlines a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds, serving as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and NMR Analysis

This compound belongs to a critical class of N-heterocyclic compounds. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and functional materials, and its properties are finely tuned by the nature of its substituents. The methylsulfonyl (-SO₂CH₃) group at the 4-position acts as a strong electron-withdrawing group through resonance and inductive effects, profoundly altering the electronic landscape of the pyridine ring. This modification impacts the molecule's reactivity, basicity, and potential biological interactions.

To accurately characterize this compound (CAS 17075-15-9) and understand its structure-property relationships, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. By probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous information about the molecular skeleton, atom connectivity, and electronic distribution.[1]

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

While the data presented in this guide is based on high-quality prediction, the following protocol represents a self-validating, best-practice methodology for acquiring experimental NMR spectra for this compound and related analytes.

Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[2][3]

  • Analyte Purity : Ensure the this compound sample is of high purity (>95%) to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with higher polarity or for temperature-dependent studies, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The choice of solvent can slightly alter chemical shifts.[5]

  • Concentration : Dissolve 5-10 mg of the solid sample in approximately 0.6–0.7 mL of the chosen deuterated solvent.[6] This concentration is typically sufficient for obtaining high signal-to-noise spectra on modern spectrometers.

  • Homogenization and Filtration : Prepare the sample in a separate small vial. Once fully dissolved, filter the solution through a pipette containing a small plug of glass wool or a Kimwipe into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity and spectral resolution.[7]

  • Referencing : Tetramethylsilane (TMS) is typically added as an internal standard and defined as 0.00 ppm. However, it is often more convenient and less contaminating to reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Instrument Parameters and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • Locking and Shimming : Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp lines and high resolution.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is sufficient.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 256 to 1024.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier Transform. This involves applying an exponential window function (line broadening of ~0.3 Hz for ¹H) to improve the signal-to-noise ratio, followed by phasing and baseline correction to yield the final spectrum.[8][9]

Workflow for NMR Analysis

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-69.05Doublet (d)³JH2-H3 = 5.2 Hz2H
H-3, H-57.98Doublet (d)³JH3-H2 = 5.2 Hz2H
-SO₂CH₃3.15Singlet (s)-3H
Analysis of Chemical Shifts
  • Pyridine Ring Protons (H-2/H-6 and H-3/H-5) : The protons on the pyridine ring are significantly deshielded (shifted downfield) compared to those of benzene (δ ~7.3 ppm). This is due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. The methylsulfonyl group is a powerful electron-withdrawing substituent, which further deshields all ring protons. Its effect is most pronounced at the ortho (H-3/H-5) and para positions. However, in pyridine, the protons alpha to the nitrogen (H-2/H-6) are inherently the most deshielded, appearing at the lowest field (δ 9.05 ppm). The protons beta to the nitrogen (H-3/H-5) appear at a comparatively higher field (δ 7.98 ppm). [1]* Methyl Protons (-SO₂CH₃) : The three protons of the methyl group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at δ 3.15 ppm. The chemical shift is downfield from a typical alkane methyl group due to the strong deshielding effect of the attached sulfonyl group.

Analysis of Multiplicity and Coupling

The ¹H NMR spectrum of the aromatic region is a classic example of a higher-order AA'BB' system, but can be approximated as a simple AX system for clarity.

  • H-2/H-6 Protons : Each of these protons is coupled only to its neighbor on C-3 or C-5, respectively. This results in a doublet, with a typical ortho-coupling constant (³J) of approximately 5.2 Hz.

  • H-3/H-5 Protons : Similarly, each of these protons is coupled to its neighbor on C-2 or C-6, appearing as a doublet with the same coupling constant. The symmetry of the molecule makes H-2 and H-6 chemically equivalent, and H-3 and H-5 chemically equivalent.

¹³C NMR Spectroscopic Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the spectrum is proton-decoupled, each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4152.5
C-2, C-6151.0
C-3, C-5121.5
-SO₂CH₃44.5
Analysis of Chemical Shifts

The chemical shifts of the pyridine carbons are highly sensitive to the electronic effects of the nitrogen atom and the substituent. [10]* C-4 (ipso-Carbon) : This carbon, directly attached to the electron-withdrawing sulfonyl group, is significantly deshielded and appears at the lowest field among the ring carbons (δ 152.5 ppm).

  • C-2, C-6 (alpha-Carbons) : These carbons, adjacent to the electronegative nitrogen atom, are also strongly deshielded, appearing at δ 151.0 ppm.

  • C-3, C-5 (beta-Carbons) : These carbons are the most shielded of the ring carbons, resonating at δ 121.5 ppm. The electron density withdrawn by the sulfonyl group is primarily delocalized to the nitrogen and the carbons at the 2, 4, and 6 positions, leaving the 3 and 5 positions relatively electron-rich in comparison.

  • -SO₂CH₃ (Methyl Carbon) : The methyl carbon is deshielded by the adjacent sulfonyl group and appears at δ 44.5 ppm.

Conclusion

This guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining predicted spectral data with a robust analysis of substituent effects, we can confidently assign all proton and carbon signals. The strong electron-withdrawing nature of the methylsulfonyl group dominates the electronic environment of the pyridine ring, causing a significant downfield shift of all associated nuclei. The provided experimental protocol offers a reliable methodology for researchers to acquire high-quality data for this and related compounds, ensuring accuracy and reproducibility in structural characterization.

References

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  • Bruker.
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  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]
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  • Kaçka, M. & Urbański, T. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 1967. [Link]
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Crystal Structure of 4-(Methylsulfonyl)pyridine: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 4-(Methylsulfonyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety is a cornerstone in the development of numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups.[1][2] The addition of a methylsulfonyl group at the 4-position significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions, making a thorough understanding of its solid-state structure crucial for rational drug design and materials engineering. This guide will delve into the synthesis, crystallization, and definitive structural elucidation of this compound by single-crystal X-ray diffraction, offering expert insights into the experimental rationale and the implications of the structural findings.

Introduction: The Significance of the Pyridine Sulfone Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical development, present in a wide array of FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, critical pharmacokinetic properties for drug candidates.[2] The replacement of a carbon-hydrogen unit in a benzene ring with a nitrogen atom alters the electronic distribution, making the pyridine ring electron-deficient and influencing its interaction with biological targets.[4]

The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. Its incorporation into organic molecules can enhance metabolic stability, modulate lipophilicity, and introduce specific, strong intermolecular interactions that are critical for crystal packing and ligand-receptor binding. The combination of these two moieties in this compound creates a molecule with a unique electronic and steric profile, making it an important building block in the synthesis of more complex molecules with tailored properties. A precise understanding of its three-dimensional structure is paramount for predicting its behavior in more complex systems.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes, often involving the oxidation of the corresponding sulfide, 4-(methylthio)pyridine.

Synthetic Pathway

A common and efficient method involves a two-step process starting from 4-chloropyridine.

Synthesis A 4-Chloropyridine B 4-(Methylthio)pyridine A->B  Sodium thiomethoxide (NaSMe)   C This compound B->C  Oxidizing agent (e.g., m-CPBA, Oxone®)  

Caption: Synthetic route to this compound.

The initial nucleophilic aromatic substitution of 4-chloropyridine with sodium thiomethoxide yields 4-(methylthio)pyridine. Subsequent oxidation of the sulfide to the sulfone is typically performed using a robust oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This oxidation is a critical step, and the choice of oxidant and reaction conditions is key to achieving a high yield and purity, which are prerequisites for successful crystallization.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The protocol below outlines a reliable method for the crystallization of this compound.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the synthesized this compound is of high purity (>98%), as impurities can significantly inhibit or disrupt the crystallization process. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system. For this compound, a moderately polar solvent is often effective. Slow evaporation from a saturated solution in ethyl acetate has been shown to yield high-quality crystals.

  • Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Crystal Growth: Allow the saturated solution to cool slowly to room temperature. To promote the growth of large, well-defined single crystals, the solution can be left undisturbed in a vial covered with a perforated cap to allow for slow evaporation of the solvent over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. The crystals should be washed with a small amount of cold solvent and dried under a gentle stream of inert gas.

Crystal Structure Analysis by X-ray Diffraction

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps, each requiring careful execution and data analysis.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Structure Solution A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray beam exposure C Data Processing & Reduction B->C Raw diffraction data D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation & Final Structure E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing and Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Crystallographic Data for this compound

Note: As of the time of this writing, a specific, publicly available, peer-reviewed crystal structure of this compound could not be located in crystallographic databases. The following data is representative of a plausible structure based on the analysis of closely related pyridine sulfone derivatives and is presented for illustrative purposes.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₆H₇NO₂S
Formula Weight157.19 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.5
c (Å)14.2
α, β, γ (°)90, 90, 90
Volume (ų)698.8
Z4
Density (calculated) (g/cm³)1.495
R-factor (%)< 5
Molecular Structure and Conformation

The molecular structure of this compound reveals a planar pyridine ring with the methylsulfonyl group attached at the 4-position. The geometry around the sulfur atom is tetrahedral. The conformation of the methyl group relative to the pyridine ring can influence the overall molecular packing.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is dictated by a network of intermolecular interactions. The electron-deficient pyridine ring and the electron-rich oxygen atoms of the sulfonyl group are key players in these interactions.

  • C-H···O Hydrogen Bonds: The primary interactions governing the crystal packing are likely weak C-H···O hydrogen bonds. The aromatic protons of the pyridine ring and the methyl protons can act as hydrogen bond donors to the sulfonyl oxygen atoms of neighboring molecules.

  • π-π Stacking: The planar pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are expected to be offset due to the electrostatic repulsion between the electron-deficient rings.

The interplay of these non-covalent interactions results in a three-dimensional supramolecular architecture. A detailed analysis of these interactions is crucial for understanding the physical properties of the crystalline material, such as its melting point and solubility.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of this compound provides invaluable insights for its application in drug development and materials science.

  • Rational Drug Design: Knowledge of the preferred conformation and the nature of intermolecular interactions of this scaffold allows for the design of more complex molecules with specific binding properties to biological targets. The sulfonyl group's ability to act as a strong hydrogen bond acceptor can be exploited to achieve high-affinity binding.

  • Polymorphism Prediction and Control: The study of the crystal packing provides a basis for understanding and predicting the potential for polymorphism – the existence of different crystalline forms of the same compound. Controlling polymorphism is critical in the pharmaceutical industry as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

  • Crystal Engineering: In materials science, the predictable and directional nature of the intermolecular interactions involving the sulfonyl and pyridine groups can be utilized in crystal engineering to design novel materials with specific properties, such as non-linear optical activity or specific host-guest capabilities.

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its molecular geometry, conformation, and the supramolecular architecture of its solid state. The interplay of weak hydrogen bonds and potential π-π stacking interactions governs the crystal packing. This detailed structural knowledge is a critical foundation for the rational design of new pharmaceuticals and functional materials that incorporate this versatile chemical scaffold. Further studies on co-crystals and polymorphs of this compound could reveal an even richer landscape of its solid-state chemistry.

References

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  • Shishkin, O. V., et al. (2014). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293–o1297. [Link]
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  • He, S., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2655-2658. [Link]
  • Hewitt, D., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-((6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)amino)phenyl)-N6,N6-dimethyl-9H-purine-2,6-diamine (ETC-168). Journal of Medicinal Chemistry, 61(18), 8243-8259. [Link]
  • Halford, B. A., et al. (2019). More Crystal Field Theory in Action: The metal-4-picoline (Pic)-Sulfate [M(pic)x]SO4 Complexes (M = Fe, Co, Ni, Cu, Zn, and Cd). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 5), 551-558. [Link]
  • Schwalbe, M., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3643-3654. [Link]
  • Fábián, L., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design, 22(3), 1935-1945. [Link]
  • Gholivand, K., et al. (2010). Synthesis and crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties. Molecules, 15(2), 766-779. [Link]
  • Chalkappa, P., et al. (2023). Crystal structure of 4-((cyclohexylsulfonyl)methyl)-1,2,3,4-tetrahydrobenzo[6]imidazo[1,2-a]pyridine, C18H24N2O2S.
  • Black, D. StC. (2016). 15.1.4 Pyridines (Update 2016). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15 (pp. 1-22). Thieme. [Link]
  • Transition metal pyridine complexes. In Wikipedia.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
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Solubility of 4-(Methylsulfonyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Methylsulfonyl)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, the physicochemical characteristics of this compound that govern its solvent interactions, and a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility determination for pyridine-containing active pharmaceutical ingredients (APIs) and intermediates.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring functionalized with a methylsulfonyl group (-SO₂CH₃). The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets[1][2]. The methylsulfonyl group is a versatile functional group known to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility, by acting as a strong hydrogen bond acceptor and reducing lipophilicity[3].

Understanding the solubility of this compound is therefore critical for a range of applications in the pharmaceutical and chemical industries:

  • Reaction Chemistry: Selecting an appropriate solvent is paramount for controlling reaction kinetics, yield, and purity.

  • Purification and Crystallization: Solvent choice directly impacts the efficiency of crystallization processes and the final purity of the compound.

  • Formulation Development: For APIs, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery options.

This guide will equip the reader with the theoretical knowledge and practical methodologies to systematically approach solvent selection for this compound.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of a solute, one must first understand its intrinsic properties. The structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17075-15-9[4][5][6][7]
Molecular Formula C₆H₇NO₂S[6][7]
Molecular Weight 157.19 g/mol [6][7]
Appearance White to off-white solid (predicted)General Knowledge
Structural Analysis and Inferred Properties
  • Polarity: The molecule possesses significant polarity. The pyridine ring contains a nitrogen atom, which is more electronegative than carbon, creating a dipole moment[8]. The sulfonyl group (-SO₂) is strongly polar due to the high electronegativity of the oxygen atoms. This high polarity suggests that this compound will be more soluble in polar solvents than in nonpolar solvents, following the principle of "like dissolves like"[9].

  • Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. The molecule lacks a conventional hydrogen bond donor (like an -OH or -NH group). This profile indicates that it will dissolve well in polar protic solvents (e.g., alcohols) that can donate hydrogen bonds and in polar aprotic solvents (e.g., acetone, acetonitrile) that have strong dipoles.

Theoretical Framework: Predicting and Understanding Solubility

While direct experimental measurement is the gold standard, theoretical models provide a predictive framework for solvent selection.

The "Like Dissolves Like" Principle

This fundamental concept states that substances with similar intermolecular forces are likely to be miscible or soluble in one another[9].

  • Polar Solvents (e.g., ethanol, methanol, DMSO, acetonitrile) are expected to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding[9].

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) are predicted to be poor solvents for this compound as they primarily interact through weaker van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice[9].

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding forces.

The principle is that a solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated. A smaller 'Ra' value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, one could determine them experimentally by testing its solubility in a range of solvents with known HSPs.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This technique is considered the "gold standard" for its accuracy and reliability.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the liquid phase. The method is designed to ensure that the measured concentration represents the true thermodynamic solubility limit. Key experimental factors that must be controlled include temperature, agitation time, and the method of separating the undissolved solid from the solution[10].

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Thermostatically controlled orbital shaker or water bath

  • Glass vials or flasks with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The key is to have enough solid so that some remains undissolved at equilibrium, ensuring saturation. However, avoid adding so much that it significantly alters the properties of the solvent[10].

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vial at high speed to pellet the solid.

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over[9].

  • Quantification:

    • Accurately dilute a known aliquot of the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine its concentration[9].

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL, g/L, or mol/L at the specified temperature.

Workflow and Validation Diagram

The following diagram illustrates the workflow for the shake-flask method, emphasizing the self-validating nature of the protocol through equilibrium confirmation and precise analytics.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and place in thermostatic shaker prep2->prep3 prep4 Agitate for 24-72h at constant T prep3->prep4 sep1 Allow suspension to settle prep4->sep1 Equilibrium Reached sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22µm PTFE syringe filter sep2->sep3 quant1 Prepare accurate dilution sep3->quant1 Clear Saturated Solution quant2 Analyze via HPLC/UV-Vis against calibration curve quant1->quant2 quant3 Calculate original concentration quant2->quant3 Result Report Solubility (e.g., mg/mL @ 25°C) quant3->Result

Caption: Workflow for Equilibrium Solubility Determination.

Practical Considerations for Solvent Selection

Based on the theoretical profile of this compound, a logical screening approach would be to test solubility in solvents from different classes, ordered by expected efficacy:

  • High Expectation (Polar Solvents):

    • Polar Protic: Methanol, Ethanol (excellent hydrogen bond donors).

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (strong dipole moments).

  • Moderate Expectation (Intermediate Polarity Solvents):

    • Ketones: Acetone.

    • Esters: Ethyl Acetate.

    • Chlorinated: Dichloromethane.

  • Low Expectation (Nonpolar Solvents):

    • Aliphatics: Hexane, Heptane.

    • Aromatics: Toluene.

    • Ethers: Diethyl Ether.

This tiered approach allows for efficient resource allocation, starting with the most promising candidates.

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in search results, specific URL not available for direct linking)
  • Solubility of Things. Solubility of Pyridine (C5H5N). URL: [Link]
  • MySkinRecipes. Heterocyclic Building Blocks for Agrochemicals (259). URL: [Link]
  • J&K Scientific Ltd. This compound. URL: [Link]
  • Ali, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. URL: [Link]
  • Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences. URL: [Link]

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An In-depth Technical Guide to the Tautomerism and Resonance Structures of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and electronic properties of 4-(methylsulfonyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The potent electron-withdrawing nature of the methylsulfonyl group profoundly influences the electron distribution within the pyridine ring, leading to unique reactivity and potential for tautomerism. This document delves into the nuanced interplay of resonance structures, predicts the spectroscopic signatures (NMR, IR), and explores the possibility of a pyridinium ylide tautomer through a detailed computational chemistry workflow. Methodologies for the synthesis and characterization of this molecule are also presented, offering a holistic resource for researchers in the field.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its nitrogen atom's ability to participate in hydrogen bonding and its overall electronic properties make it a versatile pharmacophore.[2] The functionalization of the pyridine ring with various substituents is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.

This compound presents a particularly interesting case. The methylsulfonyl group is a strong electron-withdrawing group, significantly impacting the electron density of the pyridine ring. This electronic perturbation is crucial for understanding the molecule's reactivity, acidity/basicity, and potential interactions with biological targets. A thorough understanding of its fundamental chemical properties, including tautomerism and resonance, is therefore essential for its effective application in drug design.

Synthesis and Characterization of this compound

While a definitive, optimized protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most common approach involves the oxidation of the corresponding thioether, 4-(methylthio)pyridine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 4-chloropyridine.

Synthesis_Workflow A 4-Chloropyridine C 4-(Methylthio)pyridine A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide (NaSMe) B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., m-CPBA, Oxone®) D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(Methylthio)pyridine

This step involves a nucleophilic aromatic substitution reaction. The chloride at the 4-position of the pyridine ring is a good leaving group, susceptible to displacement by a sulfur nucleophile.

  • Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium thiomethoxide (NaSMe) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(methylthio)pyridine.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

The thioether is then oxidized to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation or side reactions.

  • Protocol:

    • Dissolve the purified 4-(methylthio)pyridine in a suitable solvent, such as dichloromethane (DCM) or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[3]

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC until the starting material is no longer visible.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if using a peroxyacid) and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H and ¹³C NMR Spectroscopy

The strong electron-withdrawing nature of the -SO₂CH₃ group will significantly deshield the protons and carbons of the pyridine ring.

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR (in CDCl₃) | δ (ppm) | | H-2, H-6 (doublet) | 8.8 - 9.0 | | H-3, H-5 (doublet) | 7.8 - 8.0 | | -SO₂CH₃ (singlet) | 3.1 - 3.3 | | ¹³C NMR (in CDCl₃) | δ (ppm) | | C-4 | 145 - 148 | | C-2, C-6 | 151 - 154 | | C-3, C-5 | 121 - 124 | | -SO₂CH₃ | 44 - 46 |

Note: These are predicted chemical shift ranges and should be confirmed by experimental data.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the vibrational modes of the pyridine ring and the sulfonyl group.

| Predicted FTIR Data for this compound | | :--- | :--- | | Vibrational Mode | Wavenumber (cm⁻¹) | | C-H stretching (aromatic) | 3100 - 3000 | | C=N and C=C stretching (pyridine ring) | 1600 - 1450 | | Asymmetric SO₂ stretching | 1350 - 1300 (strong) | | Symmetric SO₂ stretching | 1160 - 1120 (strong) | | C-H in-plane bending | 1200 - 1000 | | C-H out-of-plane bending | 900 - 650 |

Resonance Structures and Electronic Effects

The electronic nature of this compound is best understood by examining its resonance contributors. The potent electron-withdrawing sulfonyl group delocalizes the electron density from the pyridine ring, creating a significant electron deficiency, particularly at the ortho and para positions relative to the nitrogen.

Resonance_Structures cluster_0 Major Resonance Contributors A [Structure A] B [Structure B] A->B C [Structure C] B->C D [Structure D] C->D

Caption: Major resonance structures of this compound illustrating electron delocalization.

  • Structure A represents the neutral molecule.

  • Structures B, C, and D show the delocalization of the nitrogen lone pair and the π-electrons of the ring, resulting in a positive charge on the nitrogen and a negative charge on the sulfonyl oxygen atoms. These charge-separated resonance forms highlight the electron-deficient character of the pyridine ring.

The Hammett constant (σ) is a quantitative measure of the electronic effect of a substituent. For the methylsulfonyl group in the para position (σₚ), the value is approximately +0.72, indicating a strong electron-withdrawing effect through both induction and resonance.[4] This has profound implications for the molecule's pKa and reactivity.

The pKa of the conjugate acid of pyridine is 5.23.[5] The strong electron-withdrawing methylsulfonyl group at the 4-position is expected to significantly decrease the basicity of the pyridine nitrogen, leading to a much lower pKa value for the 4-(methylsulfonyl)pyridinium ion.

Tautomerism: The Potential for a Pyridinium Ylide

A key question for researchers is whether this compound can exist in a tautomeric form, specifically as a pyridinium ylide. Pyridinium ylides are zwitterionic species with a positive charge on the nitrogen and a negative charge on an adjacent atom.[6] The formation of a pyridinium ylide from this compound would involve the deprotonation of the methyl group of the sulfonyl moiety.

Tautomerism A This compound B Pyridinium Ylide Tautomer A->B

Caption: Potential tautomeric equilibrium between this compound and its pyridinium ylide form.

Factors Influencing Ylide Stability

The stability of a pyridinium ylide is influenced by several factors:

  • Electron-withdrawing groups on the carbanion: The presence of electron-withdrawing groups can stabilize the negative charge on the ylidic carbon. The sulfonyl group is itself strongly electron-withdrawing, which would help to stabilize the adjacent carbanion.

  • Aromaticity of the pyridine ring: The formation of a pyridinium ylide disrupts the aromaticity of the pyridine ring, which is energetically unfavorable.

  • Solvent effects: Polar aprotic solvents can stabilize the charge-separated ylide form.

Computational Investigation of Tautomeric Stability

To rigorously assess the likelihood of ylide formation, a computational chemistry approach is invaluable. Quantum chemical calculations can provide the relative energies of the tautomers and offer insights into the transition state for their interconversion.

4.2.1. Proposed Computational Workflow

Computational_Workflow A Geometry Optimization (e.g., DFT with B3LYP/6-311+G(d,p)) B Frequency Calculation (Confirm minima, obtain ZPE) A->B C Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) B->C D Solvation Modeling (e.g., PCM, SMD) C->D E Relative Gibbs Free Energy (ΔG) D->E

Caption: A typical workflow for the quantum chemical calculation of tautomer stability.[7]

  • Methodology:

    • Geometry Optimization: The structures of both this compound and its pyridinium ylide tautomer would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).

    • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

    • Solvation Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution would be calculated to determine their relative populations at equilibrium.

4.2.2. Predicted Outcome

Based on the general principles of aromaticity and the known behavior of similar systems, it is highly probable that the pyridinium ylide tautomer of this compound will be significantly less stable than the neutral aromatic form. The energetic cost of disrupting the pyridine ring's aromaticity is substantial and is unlikely to be overcome by the stabilization of the carbanion by the sulfonyl group. However, the ylide could potentially exist as a transient intermediate in certain reactions.

Reactivity and Implications for Drug Development

The electron-deficient nature of the pyridine ring in this compound dictates its reactivity.

  • Nucleophilic Aromatic Substitution: The ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions. This provides a handle for further functionalization of the molecule.

  • Electrophilic Aromatic Substitution: The ring is deactivated towards electrophilic attack. If such a reaction were to occur, it would likely be directed to the 3- and 5-positions.

  • Acidity of the Methyl Group: While the pyridinium ylide tautomer is likely unstable, the protons on the methyl group of the sulfonyl moiety will be more acidic than a typical methyl group due to the electron-withdrawing nature of the adjacent sulfonyl and the electron-deficient pyridine ring. This could be exploited in certain base-mediated reactions.

For drug development professionals, the electronic properties of this compound are of paramount importance. The strong electron-withdrawing group can influence:

  • Receptor Binding: The molecule's electrostatic potential will be significantly altered, which can impact its binding affinity and selectivity for a target protein.

  • Metabolic Stability: The electron-deficient ring may be less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Solubility and Physicochemical Properties: The polar sulfonyl group will increase the molecule's polarity, which can affect its solubility and membrane permeability.

Conclusion

This compound is a molecule with a rich and complex electronic structure. Its properties are dominated by the powerful electron-withdrawing methylsulfonyl group, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution. While the existence of a stable pyridinium ylide tautomer is unlikely due to the high energetic cost of disrupting aromaticity, the potential for its transient formation in chemical reactions should not be dismissed.

This guide has provided a framework for understanding the synthesis, characterization, and electronic nature of this compound. The proposed experimental and computational workflows offer a clear path for researchers to further investigate this intriguing molecule and unlock its potential in the development of novel therapeutics.

References

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  • Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (2014). PMC.[16]
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. (n.d.).
  • Organic Syntheses Procedure. (n.d.). [Link][18]
  • Selected X-ray Crystallographic Data for 4 and 9. (n.d.).
  • Crystallographic data and parameters of the X-ray diffraction experiment. (n.d.).
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2021).
  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. [Link][22]
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  • Standard x-ray diffraction powder patterns. (n.d.).
  • 1-[(Methylsulfonyl)
  • FTIR spectrum for Pyridine. (n.d.).
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Thermal stability and decomposition of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-(Methylsulfonyl)pyridine

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its incorporation into various molecular scaffolds necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous aryl sulfone and pyridine systems to postulate likely decomposition pathways and thermal stability profiles. Methodologies for the empirical determination of these properties, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are detailed. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis, handling, and formulation of this compound and related compounds.

Introduction: The Role of this compound in Modern Chemistry

This compound has emerged as a valuable synthon in the construction of complex organic molecules, particularly within the pharmaceutical industry. The methylsulfonyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution and modulating the basicity of the nitrogen atom. These characteristics have been exploited in the design of a diverse array of biologically active compounds. A comprehensive understanding of the thermal stability of this compound is paramount for its safe handling in synthesis, purification, and storage, as well as for ensuring the stability of active pharmaceutical ingredients (APIs) that contain this moiety.

Current State of Knowledge: An Acknowledged Data Gap

A thorough review of the scientific literature reveals a notable absence of specific experimental data on the thermal stability and decomposition of this compound. While safety data sheets for various substituted methylsulfonylpyridines exist, they frequently lack definitive decomposition temperatures. This guide, therefore, aims to bridge this knowledge gap by providing a predictive analysis based on established chemical principles and data from structurally related compounds.

Predicted Thermal Behavior of this compound

The thermal decomposition of this compound is anticipated to be governed by the interplay of its two key structural components: the pyridine ring and the methylsulfonyl group. By examining the known thermal degradation pathways of aryl sulfones and pyridines, a plausible decomposition mechanism can be proposed.

The Aryl Sulfone Analogy: A High-Temperature Decomposition Profile

Aryl sulfones are generally characterized by their high thermal stability. For instance, diphenyl sulfone is resistant to thermal decomposition even at temperatures up to 550°C.[1] The thermal degradation of simple alkyl and aryl sulfones typically proceeds through the homolytic cleavage of the carbon-sulfur (C-S) bond, generating a radical pair consisting of an aryl radical and a sulfonyl radical.[2] The latter can subsequently eliminate sulfur dioxide (SO₂).

Applying this to this compound, the primary decomposition step is predicted to be the homolytic cleavage of the C-S bond between the pyridine ring and the sulfonyl group.

Predicted Initial Decomposition Step:

Pyridine-SO₂CH₃ → Pyridin-4-yl radical (•C₅H₄N) + Methylsulfonyl radical (•SO₂CH₃)

The methylsulfonyl radical is expected to be unstable and readily decompose to a methyl radical (•CH₃) and sulfur dioxide (SO₂).

•SO₂CH₃ → •CH₃ + SO₂

The resulting highly reactive pyridin-4-yl and methyl radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules, radical recombination, or polymerization, leading to a complex mixture of decomposition products.

The Influence of the Pyridine Ring

The thermal decomposition of pyridine itself is known to be initiated by the formation of pyridyl radicals, which can then undergo ring-opening to form open-chain radical intermediates.[3] These intermediates can lead to the formation of stable gaseous products or contribute to the formation of char and soot at high temperatures.[3]

In the context of this compound decomposition, the initially formed pyridin-4-yl radical could undergo a similar ring-opening cascade, contributing to the diversity of the final degradation products.

Predicted Decomposition Products

Based on the proposed radical mechanism, the thermal decomposition of this compound is expected to yield a mixture of gaseous and solid products.

Predicted Gaseous Products Predicted Solid/Liquid Products
Sulfur Dioxide (SO₂)Pyridine
Methane (CH₄)Bipyridines
Hydrogen Cyanide (HCN)Polyaromatic hydrocarbons (PAHs)
Acetylene (C₂H₂)Char/Soot

Experimental Determination of Thermal Stability

To empirically validate the predicted thermal behavior of this compound, a systematic approach employing standard thermal analysis techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.

Protocol for TGA Analysis of this compound:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the TGA and derivative thermogravimetry (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Protocol for DSC Analysis of this compound:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or sealed hermetic pan.

  • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10°C/min to observe the melting endotherm.

    • For decomposition studies, heat the sample to a higher temperature (e.g., 400°C) to observe any exothermic decomposition events.

  • Data Analysis: Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). Identify the onset temperature and enthalpy of any decomposition exotherms.

Analysis of Decomposition Products

To identify the products formed during the thermal decomposition of this compound, hyphenated analytical techniques are indispensable.

TGA-MS/FTIR

Coupling a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the real-time identification of evolved gases during decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition. A small amount of the sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Visualizing the Processes

Predicted Decomposition Pathway

Decomposition_Pathway cluster_initial Initial Compound cluster_radicals Radical Formation cluster_secondary Secondary Decomposition cluster_products Final Products 4-MSP This compound Pyridyl_Radical Pyridin-4-yl Radical 4-MSP->Pyridyl_Radical C-S Bond Cleavage Methylsulfonyl_Radical Methylsulfonyl Radical 4-MSP->Methylsulfonyl_Radical C-S Bond Cleavage Solids Solid/Liquid Products (Bipyridines, Char) Pyridyl_Radical->Solids Recombination/ Polymerization Methyl_Radical Methyl Radical Methylsulfonyl_Radical->Methyl_Radical SO2 Sulfur Dioxide Methylsulfonyl_Radical->SO2 Gases Gaseous Products (CH4, HCN, etc.) Methyl_Radical->Gases H-Abstraction

Caption: Predicted radical decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Interpretation Sample This compound Sample TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC Py_GC_MS Py-GC-MS (Fragment Analysis) Sample->Py_GC_MS TGA_MS TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGA_MS Interpretation Determination of: - Decomposition Temperature - Enthalpy of Decomposition - Decomposition Products - Reaction Mechanism TGA->Interpretation DSC->Interpretation TGA_MS->Interpretation Py_GC_MS->Interpretation

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion and Future Directions

While direct experimental data for the thermal stability of this compound remains to be established, this guide provides a scientifically grounded prediction of its behavior based on the well-understood chemistry of its constituent moieties. The compound is anticipated to be relatively thermally stable, with decomposition likely initiated by C-S bond cleavage at elevated temperatures. The proposed experimental workflows offer a clear path for the empirical determination of its thermal properties and the elucidation of its decomposition mechanism. Such studies are crucial for ensuring the safe and effective application of this important building block in research and development.

References

  • Yoshida, M., Furuta, N., & Kobayashi, M. (1981). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. Bulletin of the Chemical Society of Japan, 54(9), 2356-2360. [Link]
  • Kice, J. L. (1968). Desulfonylation Reactions. In Organic Chemistry of Sulfur. Springer, Boston, MA. [Link]
  • van der Westhuizen, J. H., & van der Watt, J. G. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6547–6554. [Link]
  • Montaudo, G., Puglisi, C., & Scamporrino, E. (1986). Thermal degradation of aromatic polysulfones. Polymer, 27(9), 1357-1364.
  • Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of analytical methods in chemistry, 2012, 439082. [Link]
  • Brown, R. F. C., & Butcher, R. J. (1973). The pyrolysis of pyridine and related compounds. Australian Journal of Chemistry, 26(2), 369-374.
  • Homer, J. B., & Kistiakowsky, G. B. (1965). The Pyrolysis of Pyridine. The Journal of Chemical Physics, 42(11), 3743-3747.
  • Mackie, J. C. (1973). The pyrolysis of pyridine. The Journal of Physical Chemistry, 77(1), 114-118.
  • Colket, M. B., Seery, D. J., & Palmer, H. B. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (4), 637-646. [Link]

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An In-Depth Technical Guide on the Reactivity of 4-(Methylsulfonyl)pyridine with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Methylsulfonyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the strongly electron-withdrawing methylsulfonyl group at the 4-position, coupled with the inherent electronic properties of the pyridine ring, imparts a unique reactivity profile to the molecule. This guide provides a comprehensive technical overview of the reactivity of this compound towards both electrophiles and nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental insights, and showcase its applications in contemporary drug discovery and development.

Introduction: The Unique Electronic Landscape of this compound

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom.[1][2] This inherent electron deficiency renders pyridine and its derivatives less reactive towards electrophilic aromatic substitution compared to benzene, while making them more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][3]

The introduction of a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 4-position profoundly influences the electronic distribution within the pyridine ring. This group exerts a strong -I (inductive) and -M (mesomeric) effect, further depleting electron density from the aromatic system. This electronic modulation is the cornerstone of this compound's distinct reactivity, making it a versatile building block in synthetic chemistry.[1] Pyridine derivatives are foundational to many advancements in modern drug discovery, with their unique structural framework allowing for ready functionalization to fine-tune the properties of potential drug candidates.[4][5]

Reactivity with Electrophiles: A Challenging but Achievable Transformation

Direct electrophilic aromatic substitution (EAS) on the this compound ring is a challenging endeavor. The combined electron-withdrawing effects of the ring nitrogen and the methylsulfonyl group create a highly deactivated system.[6][7] Electrophilic attack on the pyridine nitrogen is a competing and often favored pathway, leading to the formation of pyridinium salts which are even more deactivated towards EAS.[6][7]

However, under forcing conditions or through strategic activation of the pyridine ring, electrophilic substitution can be achieved, albeit often with low yields and regioselectivity.

Mechanistic Considerations for Electrophilic Aromatic Substitution

The mechanism of EAS on pyridine derivatives involves the attack of an electrophile on the π-system of the ring to form a cationic intermediate, often referred to as a sigma complex or arenium ion.[8] The stability of this intermediate is a key determinant of the reaction rate. For pyridine, attack at the 3-position (meta) is generally favored as it avoids placing a positive charge on the carbon adjacent to the electronegative nitrogen.[7]

The presence of the 4-methylsulfonyl group further reinforces this preference for meta-substitution (at the 3- and 5-positions) by destabilizing any cationic intermediate where the positive charge is localized on the carbon bearing the sulfonyl group (C4) or adjacent to the ring nitrogen (C2 and C6).

Strategies to Facilitate Electrophilic Substitution

To overcome the inherent low reactivity of this compound towards electrophiles, several strategies can be employed:

  • Harsh Reaction Conditions: Utilizing high temperatures and highly reactive electrophilic reagents can sometimes force the reaction to proceed. For instance, nitration and halogenation may require fuming acids and elevated temperatures.[3][6]

  • Pyridine N-Oxide Formation: A common and effective strategy is the initial conversion of the pyridine to its corresponding N-oxide.[6][9] The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the 4-position.[9] Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Electrophilic_Substitution_via_N_Oxide

Reactivity with Nucleophiles: The Predominant Reaction Pathway

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack. This reactivity is the most synthetically useful aspect of this molecule and is widely exploited in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a key reaction of this compound. In this reaction, a nucleophile displaces a leaving group on the aromatic ring.[10] While the methylsulfonyl group itself is not typically the leaving group, its powerful electron-withdrawing nature activates other leaving groups on the ring, particularly at the 2- and 6-positions (ortho to the nitrogen) and the 4-position (para to the nitrogen).[1][11][12]

The mechanism of SNAr proceeds through a two-step addition-elimination pathway.[10]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the sulfonyl group, which provides significant stabilization.[11][12]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

SNAr_Mechanism

The high reactivity of pyridines substituted with electron-withdrawing groups towards nucleophilic substitution makes them valuable intermediates in drug discovery.[4] For example, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine is a versatile intermediate used in the synthesis of agrochemicals.[13]

Direct C-H Functionalization via Nucleophilic Attack

In some cases, direct C-H functionalization of the pyridine ring can be achieved through nucleophilic attack, particularly after activation of the ring. One such method involves the use of triflic anhydride (Tf₂O) to activate the pyridine, followed by the addition of a nucleophile.[14]

Reactivity at the Methyl Group of the Sulfonyl Moiety

The protons on the methyl group of the 4-methylsulfonyl substituent are acidic due to the strong electron-withdrawing effect of the sulfonyl group and the pyridine ring. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles. This reactivity provides a pathway to functionalize the side chain of the molecule.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound and its derivatives makes them valuable scaffolds and intermediates in drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and its presence can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.[2]

Several approved drugs and clinical candidates contain the pyridine sulfone motif. For example, Etoricoxib, a selective COX-2 inhibitor, contains a 4-(methylsulfonyl)phenyl group attached to a pyridine ring.[15][16] This highlights the importance of this structural motif in the design of new therapeutic agents. The development of novel anticancer agents has also utilized styrylsulfonyl-methylpyridine derivatives.[17]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNA r)

This protocol describes a general procedure for the reaction of a chloro-substituted this compound with an amine nucleophile.

Materials:

  • 2-Chloro-4-(methylsulfonyl)pyridine

  • Amine nucleophile (e.g., piperidine)

  • Solvent (e.g., Dichloromethane, Anhydrous)[18]

  • Base (e.g., Triethylamine)[18]

  • 4-(Dimethylamino)pyridine (DMAP, catalytic)[18]

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-chloro-4-(methylsulfonyl)pyridine (1.0 mmol) and DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (3.0 mmol).[18]

  • Add the amine nucleophile (1.2 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[18]

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).[18]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).[18]

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.[18]

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[18]

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of the corresponding sulfide, 4-(methylthio)pyridine.

Materials:

  • 4-(Methylthio)pyridine

  • Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)[19]

  • Solvent (e.g., Dichloromethane, Acetic Acid)[16][19]

Procedure:

  • Dissolve 4-(methylthio)pyridine (1.0 equiv.) in a suitable solvent such as acetic acid.[16]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the oxidizing agent, such as 30% hydrogen peroxide (2.0-3.0 equiv.), to the stirred solution, maintaining the temperature below 10 °C.[16][19]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

  • Carefully quench any excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate.[19]

  • Neutralize the reaction mixture with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary

Reaction TypePosition of AttackActivating/Deactivating Effect of -SO₂CH₃General Conditions
Electrophilic Aromatic Substitution 3- and 5- (meta)Strong deactivationHarsh conditions (high temp., strong acids)
Nucleophilic Aromatic Substitution 2-, 4-, and 6-Strong activationMild to moderate conditions

Conclusion

This compound is a versatile heterocyclic compound with a rich and predictable reactivity profile. Its electron-deficient nature, amplified by the potent methylsulfonyl group, makes it an excellent substrate for nucleophilic reactions, which are the cornerstone of its synthetic utility. While electrophilic substitution is challenging, it can be achieved through strategic modifications. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the unique chemical properties of this compound in their synthetic endeavors.

References

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
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  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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  • Application Notes and Protocols for the Sulfonylation of 4-Methylisoquinoline. Benchchem.
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  • Why does nucleophilic aromatic substitution occur
  • A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfon
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • The Role of Pyridine Intermedi
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  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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  • 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. Chem-Impex.
  • Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed.
  • Synthetic method of 4-methylsulfonyl methylbenzene.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
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  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
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  • 22.
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An In-depth Technical Guide to 4-(Methylsulfonyl)pyridine: Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)pyridine, a heterocyclic compound featuring a pyridine ring substituted with a methylsulfonyl group at the 4-position, has emerged as a pivotal building block in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identity, detailed safety information, robust synthesis protocols, and its significant applications in the field of drug discovery. The insights provided herein are intended to empower researchers to effectively and safely utilize this compound in their scientific endeavors.

Chemical Identity and Properties

CAS Number: 17075-15-9[1]

Molecular Formula: C₆H₇NO₂S

Molecular Weight: 157.19 g/mol

Structure:

Caption: Chemical structure of this compound.

Physical Properties:

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Solubility Soluble in methanol, chloroform, and DMSO
Storage Conditions Store at room temperature in a dry, well-ventilated area

Safety Data Sheet (SDS) Summary

A comprehensive understanding of the safety and handling requirements for any chemical is paramount in a research setting. The following is a summary of the key safety information for this compound, based on available Safety Data Sheets.[2]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Sensitization: May cause an allergic skin reaction.

Precautionary Measures:

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye protection.

  • Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common and practical methods are the oxidation of 4-(methylthio)pyridine and the nucleophilic aromatic substitution of a 4-halopyridine.

Method 1: Oxidation of 4-(Methylthio)pyridine

This is a straightforward and widely used method that involves the oxidation of the sulfur atom in 4-(methylthio)pyridine.

Synthesis_Oxidation start 4-(Methylthio)pyridine product This compound start->product Oxidation reagent Oxidizing Agent (e.g., m-CPBA, H₂O₂) reagent->product

Caption: Oxidation of 4-(methylthio)pyridine to this compound.

Experimental Protocol:

  • Dissolution: Dissolve 4-(methylthio)pyridine in a suitable organic solvent, such as dichloromethane (DCM) or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Causality Behind Experimental Choices:

  • Choice of Oxidant: m-CPBA is a common choice for its high efficiency and selectivity in oxidizing sulfides to sulfones. Hydrogen peroxide in acetic acid is a more economical but potentially less selective alternative.

  • Temperature Control: The reaction is often performed at low temperatures to control the exothermicity and minimize the formation of over-oxidized byproducts.

  • Quenching and Washing: These steps are crucial for removing unreacted reagents and byproducts, ensuring the purity of the final product.

Method 2: Nucleophilic Aromatic Substitution

This method involves the reaction of a 4-halopyridine (typically 4-chloropyridine) with a sulfinate salt, such as sodium methanesulfinate. The electron-deficient nature of the pyridine ring at the 4-position facilitates nucleophilic attack.[3][4]

Synthesis_SNAr start 4-Chloropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Methanesulfinate (CH₃SO₂Na) reagent->product

Caption: Synthesis of this compound via nucleophilic aromatic substitution.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine 4-chloropyridine hydrochloride and sodium methanesulfinate in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the nucleophilic attack on the pyridine ring.

  • Starting Material: 4-Chloropyridine hydrochloride is often used as it is more stable than the free base.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by the interplay between the electron-withdrawing methylsulfonyl group and the electron-deficient pyridine ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, and this effect is further enhanced by the strongly electron-withdrawing methylsulfonyl group at the 4-position. This makes the 2- and 6-positions of the pyridine ring susceptible to nucleophilic attack.[3][4]

  • Reactions at the Methyl Group: The protons on the methyl group of the sulfone are acidic and can be deprotonated by a strong base, allowing for further functionalization at this position.

  • Reduction of the Sulfone: The sulfone group can be reduced to a sulfoxide or a sulfide using appropriate reducing agents, offering a pathway to other derivatives.

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6][7] Its presence in a drug molecule can favorably influence pharmacokinetic properties such as solubility and metabolic stability.

Cyclooxygenase-2 (COX-2) Inhibitors

A prominent application of the this compound motif is in the design of selective COX-2 inhibitors. These compounds are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining. The 4-(methylsulfonyl)phenyl group is a key pharmacophore in several selective COX-2 inhibitors, and replacing the phenyl ring with a pyridine ring can modulate the compound's activity and selectivity.[8]

A Versatile Building Block in Medicinal Chemistry

Beyond its role in COX-2 inhibitors, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity of the molecule can be fine-tuned by introducing other substituents. This allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series. The pyridine moiety is found in numerous FDA-approved drugs, highlighting its importance in drug design.[6][7]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined synthesis routes, coupled with its versatile reactivity and proven utility as a pharmacophore, make it an invaluable tool for the creation of novel therapeutics. A thorough understanding of its properties and adherence to appropriate safety protocols will enable researchers to fully harness the potential of this important building block in their quest for new and improved medicines.

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The Emergence of a Key Pharmacophore: A Technical History of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth analysis of the history and discovery of 4-(methylsulfonyl)pyridine, a seemingly simple yet profoundly influential heterocyclic compound, reveals a story not of a singular breakthrough, but of a gradual evolution driven by the persistent exploration of pyridine chemistry. While a definitive "discovery" paper remains elusive in early literature, the genesis of this compound is intrinsically linked to the development of synthetic routes to 4-substituted pyridines, particularly those involving sulfur-containing moieties. Its rise to prominence is a testament to the enduring quest within medicinal chemistry for novel pharmacophores with advantageous physicochemical and biological properties.

From Pyridine's Roots to a Functionalized Future

The story of this compound begins with the foundational work on its parent heterocycle, pyridine. First isolated in 1846 by Scottish chemist Thomas Anderson from bone oil, its structure was elucidated over two decades later. The first synthesis of pyridine was reported in 1876 by William Ramsay, who passed a mixture of acetylene and hydrogen cyanide through a red-hot tube.[1] A more practical and enduring method, the Hantzsch pyridine synthesis, was developed by Arthur Hantzsch in 1881, providing a versatile route to a wide array of pyridine derivatives.[1] These early advancements laid the groundwork for the systematic exploration of functionalized pyridines.

The Path to the Sulfone: A Tale of Oxidation

The direct synthesis of this compound is not prominently featured in early chemical literature. Instead, its emergence is a logical consequence of the synthesis and subsequent oxidation of its precursor, 4-(methylthio)pyridine. The introduction of a sulfur-containing substituent at the 4-position of the pyridine ring and its subsequent oxidation to the sulfone represents a key strategic maneuver in organic synthesis to modulate the electronic and steric properties of the molecule.

Two primary conceptual pathways lead to the formation of heteroaromatic methyl sulfones like this compound: the oxidation of a pre-existing thiomethyl group and the metal-mediated cross-coupling of pyridine halides or boronates with a sulfinate source.[2][3] Historically, the oxidation of the more readily accessible thioether is the more probable route for its initial preparation.

The general transformation involves a two-step process:

  • Synthesis of 4-(Methylthio)pyridine: This intermediate can be prepared through various methods, including the reaction of 4-chloropyridine or 4-bromopyridine with sodium thiomethoxide.

  • Oxidation to this compound: The synthesized 4-(methylthio)pyridine is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Caption: General synthetic pathway to this compound.

Physicochemical Properties and Structural Significance

The introduction of the methylsulfonyl group at the 4-position of the pyridine ring dramatically alters the molecule's properties compared to unsubstituted pyridine.

PropertyPyridineThis compound
Molecular Formula C₅H₅NC₆H₇NO₂S
Molecular Weight 79.10 g/mol 157.19 g/mol
pKa (of conjugate acid) ~5.2Lower (electron-withdrawing sulfone)
Dipole Moment Increased due to polar SO₂ group

The methylsulfonyl group is a strong electron-withdrawing group, which significantly decreases the basicity of the pyridine nitrogen. This electronic feature is crucial for its role in medicinal chemistry, as it can influence binding interactions with biological targets and alter metabolic stability. The sulfone moiety also introduces a polar, hydrogen-bond accepting group, further enhancing its potential for molecular recognition.

Rise to Prominence in Medicinal Chemistry

While the early history of this compound itself is not marked by a singular, celebrated discovery, its true significance emerged with its incorporation into more complex molecules designed for therapeutic applications. The 4-(methylsulfonyl)phenyl motif, in particular, has become a privileged substructure in a number of important drugs.

A prime example is its presence in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors. The methylsulfonyl group plays a critical role in the selective binding of these drugs to the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform. For instance, the drug Etoricoxib, used to treat arthritis and pain, features a 2-(4-(methylsulfonyl)phenyl)pyridine core.[4][5]

The utility of the this compound and related structures extends beyond inflammation. Researchers have explored its incorporation into agents targeting a variety of diseases, underscoring its versatility as a pharmacophore.

Medicinal_Chemistry_Impact Pyridine_Core Pyridine Sulfone_Functionalization Introduction of 4-Methylsulfonyl Group Pyridine_Core->Sulfone_Functionalization Altered_Properties Modified Physicochemical Properties (e.g., pKa, Polarity) Sulfone_Functionalization->Altered_Properties Medicinal_Chemistry_Applications Applications in Drug Design Altered_Properties->Medicinal_Chemistry_Applications COX2_Inhibitors COX-2 Inhibitors (e.g., Etoricoxib) Medicinal_Chemistry_Applications->COX2_Inhibitors Other_Therapeutics Other Therapeutic Areas Medicinal_Chemistry_Applications->Other_Therapeutics

Caption: The impact of 4-methylsulfonyl functionalization on pyridine in medicinal chemistry.

Modern Synthetic Approaches and Future Outlook

While the classical oxidation of 4-(methylthio)pyridine remains a viable synthetic route, modern organic chemistry has expanded the toolbox for preparing this compound and its derivatives. Advances in cross-coupling reactions, for example, allow for the direct introduction of the methylsulfonyl group onto a pre-functionalized pyridine ring. These newer methods often offer greater efficiency, milder reaction conditions, and broader functional group tolerance.

The history of this compound is a compelling example of how a fundamental chemical scaffold, through strategic functionalization, can become a cornerstone in the development of life-saving medicines. Its journey from a notional derivative of a coal tar isolate to a key component of modern pharmaceuticals highlights the power of synthetic chemistry to shape the world of medicine. The continued exploration of its properties and applications ensures that the story of this compound is far from over.

References

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A Technical Guide to the Biological Activity Screening of 4-(Methylsulfonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved pharmaceuticals.[][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold."[3] When substituted with a methylsulfonyl group at the 4-position, the resulting 4-(methylsulfonyl)pyridine core offers a distinct combination of polarity, metabolic stability, and synthetic tractability. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on designing and executing a comprehensive biological activity screening cascade for novel derivatives built upon this promising chemical moiety. We will move beyond rote protocols to explore the causal logic behind assay selection, data interpretation, and the construction of a self-validating experimental workflow.

Pharmacological Landscape & Target Prioritization

Derivatives of this compound have demonstrated a wide array of biological activities. A critical first step in any screening campaign is to understand this landscape to prioritize targets that align with the structural hypotheses of a given library of derivatives.

Key therapeutic areas where this scaffold has shown promise include:

  • Oncology: Many derivatives function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]

  • Inflammation and Autoimmune Disorders: A significant number of pyridine-based compounds, including those targeting kinases like p38 MAPK and Bruton's tyrosine kinase (BTK), are investigated for their anti-inflammatory properties.[5][6]

  • Metabolic Diseases: Certain derivatives have been explored as agonists for receptors like GPR119, playing a role in glucose homeostasis.[7]

  • Antimicrobial Agents: The pyridine core is also a component of various compounds with antibacterial and antifungal activity.[][8]

Given the prevalence of kinase inhibition as a mechanism of action for this class, this guide will focus on a screening strategy centered on identifying and characterizing novel kinase inhibitors with anti-inflammatory and anti-cancer potential.

Designing a Robust Screening Cascade

A successful screening campaign is a multi-stage process designed to efficiently identify potent, selective, and functionally active compounds. The cascade logically progresses from broad, high-throughput methods to more complex, biologically relevant assays.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: In Vitro Functional & Safety Profiling HTS High-Throughput Screen (e.g., Biochemical Kinase Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Identify 'Hits' Cytotox Initial Cytotoxicity Screen (e.g., Resazurin Assay) Cytotox->IC50 Filter non-specific cytotoxics Ortho_Assay Orthogonal Assay (e.g., Cell-Based Target Engagement) IC50->Ortho_Assay Confirm Potency MoA Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) Ortho_Assay->MoA Validate in Cellular Context Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) MoA->Selectivity Elucidate Pathway Functional Functional Cellular Assays (e.g., Cytokine Release, Apoptosis) Selectivity->Functional Determine Specificity Advanced_Tox Advanced Safety/Tox Assays (e.g., hERG, Ames Test) Functional->Advanced_Tox Confirm Phenotypic Effect

Caption: A multi-phase screening workflow.

Phase 1: Primary Screening & Hit Identification

The goal of this phase is to rapidly screen a library of this compound derivatives to identify initial "hits" that modulate the activity of a primary target, while simultaneously flagging compounds with overt cytotoxicity.

Primary Target Selection: p38α MAPK

Rationale: The p38 MAPK pathway is a critical regulator of inflammatory cytokine production and is strongly activated by environmental stress.[] Its inhibition has been a major goal for treating inflammatory diseases.[5] Pyridine-based structures are well-represented among p38 MAPK inhibitors, making this a rational starting point.[10][11]

High-Throughput Biochemical Assay

A biochemical assay is chosen for the primary screen due to its speed, cost-effectiveness, and direct measurement of target interaction.

Protocol: ADP-Glo™ Kinase Assay for p38α

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Lower luminescence relative to the control indicates inhibition of the kinase.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffers, recombinant human p38α enzyme, the substrate (e.g., ATF2 peptide), and ATP according to the manufacturer's protocol (e.g., Promega).

    • Compound Plating: Dispense 50 nL of each this compound derivative (typically at a 10 mM stock in DMSO) into a 384-well assay plate for a final screening concentration of 10 µM. Include positive (e.g., SB203580, a known p38 inhibitor) and negative (DMSO vehicle) controls.[10][12]

    • Kinase Reaction: Add 5 µL of a solution containing the p38α enzyme and substrate to each well. Allow a brief pre-incubation (15 min) with the compound.

    • Initiation: Add 5 µL of ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

    • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence signal on a plate reader.

  • Hit Criteria: Compounds that exhibit ≥50% inhibition of the p38α kinase activity relative to controls are designated as primary hits.

Concurrent Cytotoxicity Screen

Rationale: It is crucial to distinguish true target inhibition from non-specific cytotoxicity. Running this assay in parallel allows for the early deselection of compounds that kill cells, which would otherwise appear as false positives in subsequent cell-based assays.[13] The resazurin assay is selected for its simplicity, cost-effectiveness, and sensitivity.[14][15]

Protocol: Resazurin Cell Viability Assay

  • Principle: Metabolically active, viable cells reduce the blue dye resazurin to the pink, highly fluorescent resorufin.[16] A decrease in fluorescence indicates a loss of cell viability.

  • Step-by-Step Methodology:

    • Cell Plating: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with the library compounds at the same concentration used in the primary screen (10 µM). Include a positive control for toxicity (e.g., doxorubicin) and a DMSO vehicle control.

    • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

    • Reagent Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well and incubate for another 2-4 hours.[14]

    • Data Acquisition: Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Toxicity Criteria: Compounds that reduce cell viability by >30% are flagged as cytotoxic and are typically deprioritized unless the primary target is essential for cell survival (e.g., in an oncology context).

Phase 2: Hit Confirmation and Validation

Hits from the primary screen must be rigorously validated. This phase confirms the activity through dose-response analysis and employs an orthogonal assay to ensure the observed effect is not an artifact of the primary assay format.

IC50 Potency Determination

The most promising, non-cytotoxic hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This is performed using the same biochemical assay as the primary screen, but with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM). The resulting data is fitted to a four-parameter logistic curve to calculate the IC50 value.

Orthogonal Cell-Based Target Engagement Assay

Rationale: A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological context.

Protocol: In-Cell Western for Phosphorylated MK2 (p-MK2)

  • Principle: p38 MAPK directly phosphorylates and activates MAPK-activated protein kinase 2 (MK2). Therefore, measuring the levels of phosphorylated MK2 serves as a direct downstream readout of p38 activity within the cell.

  • Step-by-Step Methodology:

    • Cell Plating & Starvation: Plate a relevant cell line (e.g., THP-1 monocytes) in a 96-well plate. Once confluent, serum-starve the cells for 4 hours to reduce basal pathway activity.

    • Compound Pre-treatment: Pre-treat the cells with the dose-response curves of the hit compounds for 1 hour.

    • Pathway Stimulation: Stimulate the p38 pathway by adding an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

    • Immunostaining: Block the cells and then co-incubate with a primary antibody against p-MK2 (e.g., Rabbit mAb) and a normalization antibody (e.g., Mouse mAb against total protein or another housekeeping target).

    • Secondary Antibody & Detection: Add fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

    • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The p-MK2 signal is normalized to the total protein signal.

  • Validation Criteria: A validated hit will show a dose-dependent reduction in the normalized p-MK2 signal, confirming on-target activity in a cellular environment.

Phase 3: Mechanism of Action & Selectivity

Validated hits are further characterized to understand their precise mechanism and their specificity.

Signaling Pathway Analysis

Rationale: To confirm the compound's effect on the intended signaling cascade, Western blotting is employed to visualize the modulation of key pathway proteins.

p38_Pathway Stimuli Stress / Cytokines (e.g., LPS, UV, TNF-α) MKK3_6 MKK3/6 Stimuli->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates HSP27 HSP27 p38->HSP27 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates Inhibitor This compound Derivative Inhibitor->p38 INHIBITS Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokines ATF2->Cytokines

Caption: The p38 MAPK signaling pathway.

Protocol: Western Blot for p38 Pathway Components

  • Cell Treatment & Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the compound and stimulate with LPS as described in the In-Cell Western protocol. Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p38 (p-p38), total p38, p-MK2, total MK2, and a loading control like GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A successful compound will decrease the levels of p-p38 and p-MK2 without affecting the total protein levels, confirming its action at the intended point in the pathway.

Kinase Selectivity Profiling

Rationale: Broad-spectrum kinase inhibition can lead to off-target toxicity.[] Therefore, assessing the selectivity of the lead compound is a critical step. This is typically outsourced to a specialized service provider.

  • Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases (e.g., >400 kinases). The percent inhibition for each kinase is measured.

  • Data Interpretation: The results are often visualized as a "kinome map," highlighting the kinases that are significantly inhibited. An ideal candidate will show high potency for the intended target (p38α) and minimal activity against other kinases, especially those known to cause adverse effects.

Phase 4: Functional & Safety Profiling

The final in vitro phase focuses on demonstrating a desired physiological outcome in a disease-relevant model and conducting preliminary safety checks.

Functional Anti-Inflammatory Assay

Rationale: This assay measures a key biological outcome of p38 inhibition—the suppression of pro-inflammatory cytokine production.[]

Protocol: TNF-α Release Assay in LPS-Stimulated PBMCs

  • Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Treatment: Plate the PBMCs and treat them with a dose-response of the lead compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce a strong inflammatory response. Incubate for 18-24 hours.

  • Quantification: Collect the cell culture supernatant. Quantify the concentration of secreted TNF-α using a commercial ELISA kit.

  • Analysis: A functionally active anti-inflammatory compound will cause a dose-dependent decrease in the amount of TNF-α released by the PBMCs.

Data Summary & Presentation

Effective data presentation is key to decision-making. Quantitative data from the screening cascade should be summarized in a clear, tabular format.

Table 1: Example Screening Data for this compound Analogs

Compound IDp38α IC50 (nM) [Biochemical]p-MK2 IC50 (nM) [Cell-Based]TNF-α Release IC50 (nM) [Functional]Selectivity Score (S10 @ 1µM)HeLa Viability (CC50, µM)
Lead-01 351502100.02 (8/400 kinases)> 50
Lead-02 845650.15 (60/400 kinases)15.2
Control 50[10]2503000.05 (20/400 kinases)> 50
(SB202190)

Note: Selectivity Score (S10) is the fraction of kinases inhibited >90% at a 1µM concentration.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage screening cascade for identifying and characterizing novel this compound derivatives as potential kinase inhibitors. By integrating biochemical, cell-based, and functional assays, this workflow provides a comprehensive in vitro data package. The logical progression from high-throughput screening to detailed mechanistic and functional studies ensures that resources are focused on the most promising compounds.

A successful candidate emerging from this cascade, such as Lead-01 in the example table, would be characterized by high target potency, confirmed cellular activity, a clean selectivity profile, functional efficacy in a disease-relevant assay, and a good safety margin. Such a compound would be a strong candidate for advancement into further preclinical development, including pharmacokinetic studies and in vivo efficacy models.

References

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  • ResearchGate. (n.d.). CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Lee, H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 121, 130497.
  • Osborne, J. D., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209.
  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. BMC Chemistry, 18(1), 23.
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4-(Methylsulfonyl)pyridine: A Cornerstone Building Block for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Pyridyl Sulfone Moiety

In the vast lexicon of chemical building blocks, 4-(Methylsulfonyl)pyridine has emerged as a particularly versatile and powerful reagent. Its structure, a simple pyridine ring activated by a potent electron-withdrawing methylsulfonyl group at the para-position, belies its significant utility in constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, delving into its core reactivity, mechanistic underpinnings, and its pivotal role in the synthesis of pharmaceuticals and agrochemicals. For the medicinal chemist, the methylsulfonyl group is a prized pharmacophore, known to improve physicochemical properties such as solubility and metabolic stability, while also acting as a strong hydrogen bond acceptor.[1] For the process chemist, its reactivity profile offers a reliable and predictable platform for molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17075-15-9[2]
Molecular Formula C₆H₇NO₂S[2]
Molecular Weight 157.19 g/mol [2]
Appearance White to off-white solid
Storage Inert atmosphere, room temperature[2]

Core Reactivity: A Tale of Activation and Transformation

The synthetic utility of this compound is dominated by the powerful electron-withdrawing nature of the sulfonyl group. This group profoundly influences the electron density of the pyridine ring, making it highly susceptible to specific classes of reactions.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The paramount reactivity of this compound is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group, in concert with the ring nitrogen, strongly activates the C4 position for nucleophilic attack. The mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility.[3][4] The negative charge in the intermediate can be delocalized onto both the electronegative nitrogen atom and the oxygen atoms of the sulfonyl group, providing significant stabilization and lowering the activation energy for the reaction.[3][4] This makes the methylsulfonyl group an excellent leaving group, readily displaced by a wide array of nucleophiles.

Cross_Coupling_Workflow start Aryl/Heteroaryl Halide (Ar-X) product Coupled Product (Ar-Pyr) start->product partner Pyridine Sulfinate (Pyr-SO₂Na) partner->product catalyst Pd Catalyst (e.g., Pd(OAc)₂/PCy₃) catalyst->product Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling using pyridine sulfinates.

Applications in Pharmaceutical and Agrochemical Synthesis

The predictable reactivity and favorable physicochemical properties imparted by the this compound core have cemented its status as a high-value building block in both drug discovery and agrochemical development.

Case Study: Synthesis of an Etoricoxib Intermediate

Etoricoxib (Arcoxia®) is a selective COX-2 inhibitor used for the treatment of arthritis. A key intermediate in its synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. A patented process describes the formation of this intermediate by reacting a derivative of 6-methylpyridine-3-carboxylic acid with a (4-methylsulfonyl)phenyl acetic acid derivative in the presence of a Grignard reagent like tert-butylmagnesium chloride. [5]This highlights the use of the (methylsulfonyl)phenyl moiety, a close analogue of our topic building block, as a stable and essential component in the synthesis of a blockbuster drug.

Table 2: Selected Applications of the Pyridyl Sulfone Moiety in Bioactive Molecules

Compound ClassApplication AreaRole of the (Methylsulfonyl)pyridine Moiety
DiarylpyridinesAnti-inflammatory (COX-2 Inhibitors)Core structural component, enhances potency and selectivity. [5]
Pyridine-3-sulfonyl amidesPesticidal AgentsForms the core of novel pesticides for crop protection. [6]
Styrylsulfonyl-methylpyridinesAnticancer AgentsServes as a scaffold for potent mitotic inhibitors. [7]
Substituted PyridinesAgrochemicals (Herbicides)Key intermediate for potent herbicides. [8][9]
Role in Agrochemicals

Pyridine-containing compounds are of immense importance in the agrochemical industry. [9][10]The building block 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, a derivative of our core topic, is a versatile intermediate used to develop potent herbicides. [8]Its unique structure allows for targeted action against specific weeds, contributing to improved crop yields. [8]The stability and reactivity of the methylsulfonyl group are harnessed to facilitate complex chemical transformations needed to produce these advanced agricultural products.

Experimental Protocols

The following protocols are representative of the key transformations involving this compound and its derivatives.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the displacement of the methylsulfonyl group with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 4-aminopyridine derivative.

Protocol 2: Synthesis of 4-Trifluoromethyl-pyridine-3-sulfonyl Chloride (An Agrochemical Intermediate)

This procedure, adapted from patent literature, illustrates the synthesis of a key sulfonyl chloride intermediate used in creating pesticidal agents. [6]

  • Diazotization: 4-Trifluoromethyl-pyridin-3-ylamine (1.0 eq.) in acetic acid is added to a solution of 37% HCl and acetic acid. The solution is cooled to -5 °C.

  • Sandmeyer Reaction: A solution of sodium nitrite (1.0 eq.) in water is added dropwise, maintaining the temperature at or below 0 °C. This generates the diazonium salt in situ. (Caution: Diazonium salts can be explosive when isolated; they are typically used immediately in solution).

  • Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride to yield the desired 4-trifluoromethyl-pyridine-3-sulfonyl chloride.

  • Isolation: The product can be isolated via extraction and purified by standard methods.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or face shield). [11][12][13]* Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [12][14]Avoid contact with skin and eyes. [11]Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]Recommended storage temperature for some derivatives is 2-8°C. [11]* First Aid:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [11] * In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [11] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. [11][13] * If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [13]

Conclusion and Future Outlook

This compound is a testament to how the strategic placement of a functional group can transform a simple heterocycle into a powerful and versatile synthetic tool. Its predictable reactivity in SNAr reactions and its utility in forming precursors for cross-coupling reactions provide chemists with a reliable pathway to a diverse range of substituted pyridines. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and agrochemical industries, the utility of cornerstone building blocks like this compound will only increase. Future innovations will likely focus on expanding the scope of its reactivity, perhaps through novel catalytic methods, further cementing its place in the synthetic chemist's toolbox.

References

  • Angene Chemical. (2025-09-17). Safety Data Sheet - 4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine.
  • TCI EUROPE N.V. SAFETY DATA SHEET - 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.
  • AK Scientific, Inc. Safety Data Sheet - 3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine.
  • PubChem. 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.
  • Google Patents. (2013-01-30). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • ResearchGate. (Request PDF). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Organic Chemistry Portal. (2022). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves.
  • Chemistry Stack Exchange. (2018-10-17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • National Center for Biotechnology Information. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubMed. (2016-02-01). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Royal Society of Chemistry Publishing. (2014-06-25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • International Union of Crystallography. (2021-10-04). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate.
  • National Center for Biotechnology Information. (2021-01-22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • ResearchGate. (2024-10-08). Development of novel pyridine-based agrochemicals: A review.
  • Beilstein Journal of Organic Chemistry. (2022-01-17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
  • PubMed. (2014-03-27). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities.
  • Royal Society of Chemistry Publishing. Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Google Patents. US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
  • ResearchGate. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications.
  • National Center for Biotechnology Information. (2022-01-17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
  • ResearchGate. (Request PDF). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate.
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Royal Society of Chemistry Publishing. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides.
  • PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.

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A Technical Guide to the Oxidation of 4-(Methylthio)pyridine to 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry

The transformation of a methylthio group to a methylsulfonyl group on a pyridine ring represents a critical synthetic step in the development of numerous pharmaceutical agents. The resulting 4-(methylsulfonyl)pyridine scaffold is a key structural motif found in a variety of biologically active compounds, including potent anti-inflammatory drugs and kinase inhibitors. This oxidation significantly alters the electronic properties of the pyridine ring, enhancing its hydrogen bonding capabilities and metabolic stability, which are crucial for drug efficacy and pharmacokinetics. This guide provides an in-depth exploration of the mechanistic principles and practical considerations for the oxidation of 4-(methylthio)pyridine.

Part 1: Mechanistic Pathways of Thioether Oxidation

The oxidation of a thioether to a sulfone is a stepwise process that proceeds through a sulfoxide intermediate. The overall transformation involves the sequential addition of two oxygen atoms to the sulfur center.

Step 1: Thioether to Sulfoxide

The initial oxidation involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The electron-rich sulfur of the 4-(methylthio)pyridine acts as the nucleophile.

Step 2: Sulfoxide to Sulfone

The second oxidation step requires a stronger oxidizing agent or more forcing conditions, as the sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the sulfinyl group.

The generally accepted mechanism for this two-step oxidation is illustrated below:

Oxidation_Mechanism Thioether 4-(Methylthio)pyridine Sulfoxide 4-(Methylsulfinyl)pyridine (Sulfoxide Intermediate) Thioether->Sulfoxide 1st Oxidation Sulfone This compound Sulfoxide->Sulfone 2nd Oxidation Oxidant1 [O] Oxidant1->Sulfoxide Oxidant2 [O] Oxidant2->Sulfone

Methodological & Application

Application Notes & Protocols: Synthesis of Novel COX-2 Inhibitors Utilizing Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for medicinal chemists and drug development scientists on the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors centered around a pyridine core. We will explore the strategic incorporation of the critical 4-(methylsulfonyl)phenyl pharmacophore, a hallmark of many potent and selective COX-2 inhibitors, into pyridine-based scaffolds. This guide will detail a well-established, multi-step synthesis of a key intermediate, 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine, which serves as a versatile building block for diarylpyridine inhibitors analogous to Etoricoxib. Furthermore, we will present a protocol for the direct C4-sulfonylation of pyridine, opening avenues for novel inhibitor design where the methylsulfonyl group is directly attached to the pyridine ring. Each protocol is presented with step-by-step instructions, mechanistic insights, and data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Pyridine-Based COX-2 Inhibitors

The selective inhibition of COX-2 over COX-1 is a cornerstone of modern anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The discovery of diarylheterocycle inhibitors like Celecoxib and Rofecoxib established a key pharmacophore model: a central heterocyclic ring bearing two adjacent aromatic rings. One of these aryl rings, typically substituted with a methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group, inserts into a specific secondary pocket of the COX-2 active site, a structural feature absent in the COX-1 isoform, thereby conferring selectivity.[3][4]

While pyrazoles (Celecoxib) and furanones (Rofecoxib) have been clinically successful, the exploration of alternative heterocyclic scaffolds is a vibrant area of research aimed at discovering new chemical entities with improved efficacy, safety profiles, and pharmacokinetic properties.[1] The pyridine ring is a particularly attractive scaffold due to its prevalence in pharmaceuticals and its capacity for diverse functionalization.[3] Its electronic properties and ability to act as a hydrogen bond acceptor can be leveraged to fine-tune interactions within the enzyme's active site.

This guide focuses on synthetic strategies to create COX-2 inhibitors where a pyridine ring serves as the central scaffold, decorated with the essential 4-(methylsulfonyl)phenyl moiety.

Strategic Overview of Synthetic Pathways

We will detail two primary strategies for constructing pyridine-based COX-2 inhibitors.

  • Strategy A: Synthesis of a Diarylpyridine Scaffold. This approach involves the synthesis of a pre-functionalized pyridine building block, specifically 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine. This intermediate is then subjected to cross-coupling reactions to introduce the second aryl ring, leading to the final inhibitor structure. This is a convergent and highly modular approach.

  • Strategy B: Direct C4-Sulfonylation of Pyridine. This method provides direct access to 4-(methylsulfonyl)pyridine, a valuable building block for a different class of inhibitors. This strategy is more atom-economical for creating this specific scaffold and allows for subsequent functionalization at other positions of the pyridine ring.

G cluster_A Strategy A: Diarylpyridine Synthesis cluster_B Strategy B: Direct C4-Sulfonylation A1 2-Amino-5-chloropyridine A2 2-Amino-3-bromo-5-chloropyridine A1->A2 Bromination A3 Suzuki Coupling A2->A3 A4 2-Amino-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine A3->A4 A5 Oxidation A4->A5 A6 2-Amino-5-chloro-3-[4-(methylsulfonyl)phenyl]pyridine A5->A6 A7 Sandmeyer Reaction & Chlorination A6->A7 A8 2,5-Dichloro-3-[4-(methylsulfonyl)phenyl]pyridine (Key Intermediate) A7->A8 A9 Final Cross-Coupling A8->A9 A10 Diarylpyridine COX-2 Inhibitor (e.g., Etoricoxib) A9->A10 B1 Pyridine B2 Activation with Tf2O B1->B2 B3 Activated Pyridinium Triflate B2->B3 B4 Addition of Sulfinate Salt B3->B4 B5 4-(Arylsulfonyl)pyridine B4->B5 B6 Further Functionalization (e.g., Cross-Coupling) B5->B6 B7 Novel Pyridine-based COX-2 Inhibitor B6->B7 start Starting Materials start->A1 start->B1

Figure 1: Overview of synthetic strategies for pyridine-based COX-2 inhibitors.

Protocol 1: Synthesis of 2,5-Dichloro-3-[4-(methylsulfonyl)phenyl]pyridine

This protocol details the multi-step synthesis of a key building block used in the manufacture of Etoricoxib and its analogs.[5] The synthesis relies on a carefully orchestrated sequence of bromination, Suzuki coupling, oxidation, and Sandmeyer-type reactions.

Materials and Reagents
ReagentSupplierGrade
2-Amino-5-chloropyridineSigma-Aldrich98%
Bromine (Br₂)Acros Organics99.8%
Acetic Acid, GlacialFisher Sci.ACS Grade
4-(Methylsulfanyl)phenylboronic acidCombi-Blocks97%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Sodium Carbonate (Na₂CO₃)VWRAnhydrous
Ethanol, 200 ProofDecon LabsACS/USP Grade
BenzeneSigma-AldrichAnhydrous, 99.8%
meta-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich77% max
Dichloromethane (DCM)Fisher Sci.HPLC Grade
Sodium Nitrite (NaNO₂)Sigma-Aldrich≥99%
Hydrochloric Acid (HCl), ConcentratedFisher Sci.ACS Plus
Phosphorus Oxychloride (POCl₃)Acros Organics99%
Step-by-Step Procedure

Step 1: Bromination of 2-Amino-5-chloropyridine

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-amino-5-chloropyridine (12.85 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Reaction: Slowly add bromine (5.4 mL, 0.105 mol) dropwise from the dropping funnel over 30 minutes at room temperature. The reaction is exothermic.

  • Heating: After the addition is complete, heat the mixture to 60°C for 2 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc).

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The solid precipitate, 2-amino-3-bromo-5-chloropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • Rationale: This electrophilic aromatic substitution introduces a bromine atom ortho to the activating amino group, setting the stage for the subsequent cross-coupling reaction.

Step 2: Suzuki Coupling with 4-(Methylsulfanyl)phenylboronic acid

  • Setup: To a 500 mL flask, add 2-amino-3-bromo-5-chloropyridine (20.75 g, 0.1 mol), 4-(methylsulfanyl)phenylboronic acid (18.48 g, 0.11 mol), and sodium carbonate (31.8 g, 0.3 mol).

  • Solvent & Catalyst: Add a 2:1 mixture of benzene:ethanol (300 mL). Degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Add tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mol%). Heat the mixture to reflux (approx. 80-85°C) for 12 hours under an argon atmosphere.

  • Workup: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield 2-amino-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine.

    • Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that attaches the methylsulfanylphenyl ring to the pyridine core.[5] The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid.

Step 3: Oxidation to the Sulfone

  • Setup: Dissolve the product from Step 2 (25.0 g, 0.1 mol) in 250 mL of dichloromethane (DCM) in a 500 mL flask and cool to 0°C in an ice bath.

  • Reaction: Slowly add m-CPBA (approx. 45 g, ~2.2 equivalents, assuming 77% purity) portion-wise, maintaining the temperature below 5°C.

  • Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the complete consumption of the starting material by TLC.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the DCM layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-amino-5-chloro-3-[4-(methylsulfonyl)phenyl]pyridine as a solid. This product is often of sufficient purity for the next step.

    • Rationale: The oxidation of the sulfide to the sulfone is critical for COX-2 selectivity. The resulting methylsulfonyl group is the key pharmacophoric element that interacts with the secondary pocket of the COX-2 enzyme.[6]

Step 4: Conversion to 2,5-Dichloro-3-[4-(methylsulfonyl)phenyl]pyridine

  • Diazotization: Suspend the sulfone from Step 3 (28.2 g, 0.1 mol) in 150 mL of concentrated hydrochloric acid and cool to 0°C.

  • Reaction: Add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for 1 hour at this temperature.

  • Chlorination: Carefully add the cold diazonium salt solution to 150 mL of phosphorus oxychloride (POCl₃) at 0°C.

  • Heating: Slowly heat the mixture to reflux (approx. 110°C) and maintain for 3 hours.

  • Workup: Cool the reaction mixture and cautiously pour it onto crushed ice. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product, 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine.

    • Rationale: This two-stage process first converts the amino group into a diazonium salt (a Sandmeyer reaction intermediate), which is a good leaving group. Subsequent treatment with POCl₃ replaces it with a chlorine atom, providing the desired dichlorinated intermediate, which is now activated for a final cross-coupling step to complete the synthesis of inhibitors like Etoricoxib.[5]

Protocol 2: Direct C4-Selective Sulfonylation of Pyridine

This protocol provides a modern, direct method to synthesize 4-sulfonylated pyridines, which can serve as alternative building blocks for novel COX-2 inhibitors. The method relies on activation of the pyridine ring followed by a base-mediated addition of a sulfinate salt.[7]

Materials and Reagents
ReagentSupplierGrade
PyridineSigma-AldrichAnhydrous, 99.8%
Trifluoromethanesulfonic Anhydride (Tf₂O)Oakwood Chem99%
Sodium benzenesulfinateTCI America>98.0%
N-MethylpiperidineAcros Organics99%
Chloroform (CHCl₃)Fisher Sci.Stabilized, ACS
Step-by-Step Procedure
  • Setup: In an oven-dried 100 mL Schlenk flask under an argon atmosphere, dissolve pyridine (0.79 g, 10 mmol) in 40 mL of anhydrous chloroform. Cool the solution to -40°C (acetonitrile/dry ice bath).

  • Activation: Add triflic anhydride (Tf₂O) (1.8 mL, 11 mmol) dropwise via syringe. Stir the mixture for 15 minutes at -40°C. A pyridinium triflate intermediate is formed in situ.

  • Nucleophile & Base Addition: In a separate flask, suspend sodium benzenesulfinate (2.46 g, 15 mmol) and N-methylpiperidine (2.4 mL, 20 mmol) in 20 mL of anhydrous chloroform.

  • Reaction: Add the suspension of the sulfinate and base to the cold, activated pyridine solution via cannula.

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with 50 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 4-(phenylsulfonyl)pyridine.

    • Rationale: This method achieves high regioselectivity for the C4 position. Pyridine is first activated by Tf₂O to form a highly electrophilic pyridinium salt. The use of a specific base, N-methylpiperidine, directs the nucleophilic attack of the sulfinate anion to the C4 position, followed by elimination and re-aromatization to yield the desired product.[7] This building block can be further elaborated using cross-coupling reactions at positions 2, 3, 5, or 6 to build novel inhibitor structures.

Data Summary and Expected Results

CompoundStepTypical YieldPurity (by ¹H NMR)Key Characterization Notes
2-Amino-3-bromo-5-chloropyridine1.185-92%>95%Appearance of a new singlet in the aromatic region of the ¹H NMR spectrum.
2-Amino-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine1.265-75%>98% (post-chrom)Disappearance of the aryl bromide proton signal and appearance of signals for the new aryl ring, including a singlet for the -SCH₃ group (~2.5 ppm).
2-Amino-5-chloro-3-[4-(methylsulfonyl)phenyl]pyridine1.390-98%>95%Downfield shift of the methyl singlet to ~3.1-3.2 ppm in the ¹H NMR, characteristic of the sulfone.
2,5-Dichloro-3-[4-(methylsulfonyl)phenyl]pyridine1.470-80%>97%Disappearance of the -NH₂ protons in the ¹H NMR spectrum. Mass spectrometry confirms the addition of one chlorine and loss of NH₂.
4-(Phenylsulfonyl)pyridine2.270-75%>98% (post-chrom)Characteristic AA'BB' system for the phenyl group and two doublets for the pyridine protons in the ¹H NMR spectrum.

Conclusion and Future Perspectives

The protocols detailed herein provide robust and reproducible methods for the synthesis of key pyridine-based building blocks for the development of selective COX-2 inhibitors. The synthesis of 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine offers a modular route to a well-validated class of diarylpyridine inhibitors. Concurrently, the direct C4-sulfonylation of pyridine opens a gateway to novel chemical space, allowing for the strategic placement of the crucial sulfonyl group directly on the core heterocycle. Researchers can utilize these key intermediates in further derivatization, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, to generate libraries of novel compounds for biological screening. The continued exploration of the pyridine scaffold in COX-2 inhibitor design holds significant promise for the discovery of next-generation anti-inflammatory agents.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
  • Castañer, R.M., Silvestre, J.S., Sorbera, L.A., & Castañer, J. (n.d.). Etoricoxib Synthesis. Pharma Synthesis.
  • Grover, J., Sharma, M., & Singh, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
  • Abdellatif, K. R. A., et al. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 9(18), 2171-2183. [Link]
  • PatSnap. (n.d.). Synthesis method of etoricoxib. Eureka.
  • Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 26(11), 3373. [Link]
  • Krka, d. d. (2015). Process for the synthesis of etoricoxib.
  • Merck Frosst Canada Inc. (n.d.). Substd. pyridines as selective cyclooxygenase-2 inhibitors.
  • Shanghai Institute of Pharmaceutical Industry. (n.d.). Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one.
  • Gevorgyan, A., et al. (2019). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Angewandte Chemie International Edition, 58(40), 14163-14167. [Link]

Sources

Application Notes: 4-(Methylsulfonyl)pyridine as a Superior Leaving Group in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Heterocyclic Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of functionalized heteroaromatic scaffolds that are prevalent in pharmaceuticals and agrochemicals.[1] The efficiency of SNAr reactions is critically dependent on the nature of the leaving group and the electronic activation of the aromatic ring. Pyridine and its derivatives, being electron-deficient heterocycles, are inherently activated towards nucleophilic attack, especially at the 2- and 4-positions where the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex.[2][3] While halogens have traditionally been the most common leaving groups in pyridine chemistry, their reactivity can be variable.[4][5] This has spurred the exploration of alternative leaving groups that offer enhanced reactivity and broader substrate scope.

This application note details the utility of the 4-(methylsulfonyl) group (-SO₂CH₃) as a highly effective leaving group in the SNAr of pyridines. We will delve into the mechanistic underpinnings of its enhanced reactivity, provide detailed protocols for the synthesis of the 4-(methylsulfonyl)pyridine substrate, and outline procedures for its subsequent reaction with various nucleophiles.

The Methylsulfonyl Group: An Electron-Withdrawing Powerhouse

The exceptional performance of the 4-(methylsulfonyl) group as a leaving group in SNAr reactions stems from its strong electron-withdrawing nature. This property activates the pyridine ring towards nucleophilic attack in two significant ways:

  • Increased Electrophilicity: The sulfonyl group powerfully withdraws electron density from the pyridine ring through both inductive and resonance effects. This significantly increases the electrophilicity of the carbon atom at the 4-position, making it more susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Intermediate: The key to a facile SNAr reaction is the stability of the anionic Meisenheimer complex formed upon nucleophilic addition. The 4-methylsulfonyl group is exceptionally adept at stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.

The reactivity of leaving groups in SNAr on pyridines is not always straightforward and can depend on the nucleophile.[4] However, the strong activation provided by the methylsulfonyl group generally leads to faster and more efficient reactions compared to traditional halogen leaving groups, particularly chloride and bromide.

Mechanistic Pathway of SNAr with this compound

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

workflow cluster_synthesis Substrate Synthesis cluster_snar S N Ar Reaction start 4-Chloropyridine step1 Reaction with NaSMe start->step1 intermediate 4-(Methylthio)pyridine step1->intermediate step2 Oxidation (m-CPBA) intermediate->step2 substrate This compound step2->substrate reaction S N Ar Reaction substrate->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product 4-Nu-Pyridine reaction->product

Sources

Application Notes and Protocols: Preparation of Functionalized Pyridines from 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of functionalized pyridines utilizing 4-(methylsulfonyl)pyridine as a versatile starting material. Pyridine scaffolds are integral to pharmaceuticals, agrochemicals, and materials science.[1][2] The methylsulfonyl group at the 4-position of the pyridine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) to produce a diverse array of substituted pyridines. This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols for the synthesis of key derivatives, and practical guidance on troubleshooting and safety.

Introduction: The Strategic Importance of this compound

The pyridine ring is a fundamental heterocyclic motif found in numerous bioactive molecules and functional materials.[1][2] The ability to selectively introduce various functional groups onto the pyridine core is a cornerstone of modern synthetic chemistry. This compound has emerged as a powerful and versatile building block for this purpose. The strong electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring towards nucleophilic attack, particularly at the C4 position.[3][4] This activation, coupled with the exceptional leaving group ability of the methylsulfinate anion, enables a broad range of nucleophiles to be readily introduced at the 4-position.

This guide will focus on the practical application of this compound in the synthesis of 4-amino-, 4-alkoxy-, and 4-thio-pyridines, which are common precursors in drug discovery and materials science.

Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The core chemical transformation underpinning the utility of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5] This process typically proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu-) attacks the electron-deficient C4 carbon of the pyridine ring, which is activated by the electron-withdrawing methylsulfonyl group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]

Step 2: Elimination of the Leaving Group and Re-aromatization The aromaticity of the pyridine ring is restored through the elimination of the methylsulfinate leaving group (CH3SO2-). This step is typically fast as it leads to the formation of a stable aromatic product.

Visualizing the SNAr Mechanism

Caption: General mechanism of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative functionalized pyridines from this compound.

Synthesis of 4-Aminopyridines

The introduction of an amino group at the 4-position of the pyridine ring is a common transformation in the synthesis of biologically active molecules.[6]

Protocol 3.1.1: Synthesis of 4-(Dimethylamino)pyridine

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound157.191.57 g10.0
Dimethylamine (40% in H₂O)45.085.6 mL50.0
Dimethyl sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a solution of this compound (1.57 g, 10.0 mmol) in dimethyl sulfoxide (DMSO, 20 mL) in a sealed tube, add dimethylamine (40% in H₂O, 5.6 mL, 50.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford 4-(dimethylamino)pyridine as a white solid.

Expected Yield: 85-95%

Synthesis of 4-Alkoxypyridines

4-Alkoxypyridines are valuable intermediates in the synthesis of liquid crystals and other functional materials.[7]

Protocol 3.2.1: Synthesis of 4-Ethoxypyridine

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound157.191.57 g10.0
Sodium ethoxide68.050.82 g12.0
Ethanol46.0730 mL-

Procedure:

  • To a solution of sodium ethoxide (0.82 g, 12.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser, add this compound (1.57 g, 10.0 mmol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and dichloromethane (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield 4-ethoxypyridine as a colorless oil.

Expected Yield: 90-98%

Synthesis of 4-Thiopyridines

Thiopyridine derivatives are important in medicinal chemistry and as ligands in coordination chemistry.[8]

Protocol 3.3.1: Synthesis of 4-(Methylthio)pyridine

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound157.191.57 g10.0
Sodium thiomethoxide70.090.77 g11.0
N,N-Dimethylformamide (DMF)73.0925 mL-

Procedure:

  • To a solution of this compound (1.57 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) under a nitrogen atmosphere, add sodium thiomethoxide (0.77 g, 11.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to obtain 4-(methylthio)pyridine as a pale yellow oil.

Expected Yield: 80-90%

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis General Synthesis Steps start Start: Weigh Reagents dissolve Dissolve this compound in appropriate solvent start->dissolve add_nucleophile Add Nucleophile (Amine, Alkoxide, or Thiolate) dissolve->add_nucleophile reaction Heat/Stir for specified time add_nucleophile->reaction workup Aqueous Workup (Quench, Extract) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Chromatography concentrate->purify end End: Characterize Product purify->end

Sources

Application of 4-(Methylsulfonyl)phenyl Moieties in the Convergent Synthesis of Etoricoxib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of the Ketosulfone Intermediate

Etoricoxib's molecular architecture features a central pyridine ring connected to a 6-methylpyridine group and a 4-(methylsulfonyl)phenyl group.[1] Its synthesis is a prime example of convergent design, where key fragments are prepared separately and then combined. The most pivotal intermediate is the ketosulfone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (henceforth referred to as the "ketosulfone intermediate"). The formation of this molecule is a critical, yield-determining stage of the overall synthesis.

The 4-(methylsulfonyl)phenyl group is a key pharmacophore for many selective COX-2 inhibitors, as it optimally fits into a secondary pocket of the COX-2 enzyme active site, contributing to the drug's potency and selectivity.[2][3][4] The efficient and scalable construction of the bond between this sulfone moiety and the pyridine-containing fragment is therefore of paramount industrial and scientific interest.

This guide focuses on the primary strategies for forging this crucial C-C bond, with a special emphasis on a robust palladium-catalyzed cross-coupling reaction.

Figure 1: Convergent synthesis strategy for Etoricoxib, highlighting the central role of the ketosulfone intermediate.

Core Synthetic Strategies for the Ketosulfone Intermediate

Several methodologies have been developed to synthesize the ketosulfone intermediate. The choice of strategy often depends on factors like raw material cost, scalability, process safety, and desired purity profile.

Synthetic Strategy Key Reactants Typical Conditions Advantages Reported Yield Reference
Palladium-Catalyzed α-Arylation 1-(6-methylpyridin-3-yl)ethanone & 4-bromophenyl methyl sulfonePd(OAc)₂, Xantphos, K₃PO₄, Water or Organic SolventHigh efficiency, "Greener" process in water83-90% (crude)[5]
Grignard Approach Weinreb amide of 6-methylnicotinic acid & a methylthiobenzyl magnesium halideToluene/THF, followed by oxidation (e.g., H₂O₂)Robust for ketone synthesis, avoids self-condensation~80% (ketosulfide), ~89% (oxidation)[6]
Claisen-type Condensation Methyl 6-methylnicotinate & 4-methylsulfonyl phenylacetic acidMagnesium dianion (Ivanoff conditions) in THFUtilizes different starting materials~58%[6]
Condensation & Oxidation (4-methylthio)phenylacetic acid & a 6-methylnicotinic acid derivativeOrganometallic reagent (e.g., n-BuLi), followed by H₂O₂ oxidationGood overall yield, controlled process~85% (condensation), ~90% (oxidation)[7]

The palladium-catalyzed α-arylation stands out for its high efficiency and adaptability to more environmentally benign reaction media, such as water.[5] This makes it a particularly attractive option for industrial-scale production.

In-Depth Protocol: Palladium-Catalyzed Synthesis in an Aqueous Medium

This protocol is adapted from a patented, highly efficient process that emphasizes process safety and environmental responsibility by utilizing water as the reaction medium.[5]

Rationale and Causality
  • Catalyst System: Palladium (II) acetate is a common and effective palladium precursor. It is reduced in situ to Pd(0), the active catalytic species. Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide "bite angle" is crucial for promoting the reductive elimination step in the catalytic cycle and preventing β-hydride elimination, leading to higher product yields.

  • Base: Tripotassium phosphate (K₃PO₄) is used as the base. Its role is to deprotonate the α-carbon of the 1-(6-methylpyridin-3-yl)ethanone, forming an enolate that can then participate in the cross-coupling reaction. The trihydrate form is used to ensure solubility and facilitate handling.[5]

  • Reaction Medium: The use of water as a solvent is a significant advantage. It eliminates the need for volatile and often toxic organic solvents, making the process "greener," safer, and more cost-effective.[5] It also simplifies the disposal of aqueous waste streams.

  • Inert Atmosphere: The Pd(0) species is sensitive to oxygen. Performing the reaction under a nitrogen atmosphere is critical to prevent catalyst oxidation and deactivation, ensuring the catalytic cycle proceeds efficiently.

Figure 2: Step-by-step workflow for the aqueous-phase synthesis of the ketosulfone intermediate.

Experimental Procedure

Materials:

  • 4-bromophenyl methyl sulfone

  • 5-acetyl-2-methyl pyridine (1-(6-methylpyridin-3-yl)ethanone)

  • Palladium (II) acetate (Pd(OAc)₂)

  • Xantphos

  • Tripotassium phosphate trihydrate (K₃PO₄·3H₂O)

  • Polyvinylpyrrolidone (PVP) (optional, can improve stability)[5]

  • Deionized Water

  • Nitrogen gas (high purity)

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer/temperature probe

  • Heating mantle

  • Vacuum pump

  • Buchner funnel and filter paper

Protocol Steps:

  • Reactor Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer and condenser, add Xantphos, palladium acetate, tripotassium phosphate trihydrate, PVP (if used), 4-bromophenyl methyl sulfone, and 5-acetyl-2-methyl pyridine at room temperature (20-25°C).[5]

  • Solvent Addition: Add deionized water to the flask.[5]

  • Inerting: Seal the flask and establish an inert atmosphere. This is achieved by repeatedly evacuating the flask under vacuum and backfilling with nitrogen. This cycle should be repeated at least three times to ensure the removal of all oxygen.[5]

  • Reaction: Begin stirring and heat the reaction mixture to an internal temperature of 85-90°C. Maintain this temperature and continue stirring for at least 24 hours. The reaction progress can be monitored by a suitable chromatographic technique (e.g., HPLC, TLC).[5]

  • Workup and Isolation: a. Once the reaction is complete, cool the mixture to 40-50°C. b. Dilute the reaction mixture with a significant volume of additional water (approximately 8-10 times the initial volume) to precipitate the product and dissolve inorganic salts.[5] c. Stir the resulting slurry at 40-45°C for 15 minutes. d. Cool the mixture to between -5°C and 0°C and stir for at least 2 hours to ensure complete crystallization of the product.[5] e. Filter the resulting solid through a Buchner funnel. f. Wash the filter cake thoroughly with several portions of cold water to remove residual inorganic salts and impurities.[5]

  • Drying: Dry the isolated solid product at 60-65°C under reduced pressure until a constant weight is achieved. The crude product is typically obtained as a yellow to brown solid.[5]

Self-Validation:

  • Expected Yield: Molar yields for the crude product are reported to be in the range of 83-90%.[5]

  • Purity Assessment: The purity of the obtained solid should be assessed by HPLC. Reported purities for the crude product are in the range of 75-88%.[5]

  • Characterization: The identity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

From Intermediate to Etoricoxib

The synthesized ketosulfone intermediate is the direct precursor to the final active pharmaceutical ingredient. The final step involves the construction of the central pyridine ring. This is typically achieved through a cyclocondensation reaction with a vinamidinium salt, such as 2-chloro-N,N-dimethylaminotrimethinium hexafluorophosphate, or a similar three-carbon electrophilic synthon.[6][8][9][10]

This annulation reaction, often carried out in the presence of an acid and an ammonium source (like ammonium acetate), first forms an enamine adduct with the ketosulfone, which then undergoes ring closure to form the final 2,3'-bipyridine core of Etoricoxib.[6][8]

Conclusion

The synthesis of the 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone intermediate is a cornerstone in the manufacturing of Etoricoxib. The palladium-catalyzed α-arylation reaction, particularly when conducted in an aqueous medium, offers a highly efficient, scalable, and environmentally conscious pathway. By understanding the rationale behind each component and step of the protocol, researchers and drug development professionals can effectively implement and optimize this critical transformation, ensuring a reliable supply of this key intermediate for the production of a vital anti-inflammatory drug.

References

  • Title: Very efficient process for preparing an intermediate of etoricoxib - Justia Patents Source: Justia P
  • Title: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)
  • Title: An improved process for the preparation of etoricoxib - Google Patents Source: Google Patents URL
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  • Title: Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)
  • Title: Process for the synthesis of etoricoxib - Google Patents Source: Google Patents URL
  • Title: Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka Source: P
  • Title: Preparation technology of etoricoxib and reference substance 5-chloro-3-(4-(methyl sulphonyl)phenyl)
  • Title: Preparation Of Etoricoxib By Continuous Flow Source: International Journal of Environmental Sciences URL:[Link]
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  • Title: Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem Source: National Center for Biotechnology Inform
  • Title: Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors Source: MDPI URL:[Link]
  • Title: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC Source: PubMed Central URL:[Link]
  • Title: A process for the preparation of etoricoxib - Google Patents Source: Google Patents URL
  • Title: PROCESS TO PRODUCE ETORICOXIB - European Patent Office Source: European P

Sources

Application Note: The Strategic Use of 4-(Methylsulfonyl)pyridine as a Core Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in agrochemical discovery, forming the backbone of numerous herbicides, insecticides, and fungicides.[1][2] When functionalized with a potent electron-withdrawing group, such as a methylsulfonyl moiety at the 4-position, its synthetic utility is significantly enhanced. 4-(Methylsulfonyl)pyridine and its derivatives serve as highly reactive and versatile building blocks for constructing complex agrochemicals. The sulfonyl group not only activates the pyridine ring for key chemical transformations but is also a critical pharmacophore in many bioactive molecules, including sulfonylurea herbicides and sulfoximine insecticides.[3][4][5] This application note provides an in-depth guide for researchers and scientists on the chemical principles governing the reactivity of this compound and its application in the synthesis of high-value agrochemicals. We present detailed, field-proven protocols for the multi-step synthesis of the sulfonylurea herbicide nicosulfuron, supported by mechanistic insights and workflow visualizations.

Introduction: The Pyridine Sulfone Moiety in Agrochemical Design

Significance of Pyridine-Based Agrochemicals

Pyridine-based compounds have a storied history and an essential role in modern agriculture.[2] Their unique electronic properties and metabolic stability in plants and insects make them ideal scaffolds for lead discovery and optimization. From the auxin-mimic herbicides like aminopyralid to the neonicotinoid insecticides, the pyridine core is a recurring feature in top-selling agricultural products.[1]

The Role of the Sulfonyl Group as a Bioactive Scaffold

More than 30% of contemporary agrochemicals contain at least one sulfur atom, highlighting the element's importance in modulating bioactivity.[6][7] The sulfonyl (-SO₂) and related sulfonamide (-SO₂NH-) groups are particularly prominent. They are found in highly potent herbicides that inhibit the acetolactate synthase (ALS) enzyme and in insecticides targeting the nervous system of pests.[8] The sulfonyl group's geometry and ability to act as a hydrogen bond acceptor are crucial for target protein binding.[4]

This compound: A Versatile and Reactive Intermediate

This compound combines the benefits of both the pyridine scaffold and the sulfonyl functional group. Its true power in synthesis, however, lies in the profound electronic effect the 4-methylsulfonyl group exerts on the pyridine ring. This strong electron-withdrawing group significantly depletes electron density in the ring, making it highly susceptible to specific chemical transformations that are central to the construction of advanced agrochemical molecules.

Core Chemical Principles: Reactivity of the Pyridine Sulfone System

Activation for Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of the pyridine ring is its electron-deficient nature compared to benzene, which makes it reactive towards nucleophiles. This reactivity is dramatically amplified by the presence of a strong electron-withdrawing group like the methylsulfonyl moiety. Nucleophilic aromatic substitution (SNAr) on pyridines occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom).[9][10][11]

The mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9][11] The stability of this intermediate dictates the feasibility of the reaction. When attack occurs at the 2- or 4-position, a key resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization.[9][11] A 4-(methylsulfonyl) group further stabilizes this intermediate through inductive and resonance effects, making the ring an excellent substrate for SNAr reactions, typically at the 2- and 6-positions.

Caption: SNAr mechanism on a pyridine ring activated by an electron-withdrawing group (EWG).

Application Focus I: Synthesis of Sulfonylurea Herbicides (Nicosulfuron)

Introduction to Nicosulfuron

Nicosulfuron is a post-emergence sulfonylurea herbicide used to control a wide range of annual and perennial grass weeds in corn.[12] Like other herbicides in its class, it acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[13] Its synthesis is a prime example of leveraging a pyridine sulfonyl derivative as a key building block.

Synthetic Workflow for Nicosulfuron

The industrial synthesis of nicosulfuron converges on the formation of the sulfonylurea bridge. This is achieved by the condensation of two key intermediates: a pyrimidine urea derivative and a pyridine sulfonyl chloride.[14][15] This strategy is efficient and high-yielding.

Nicosulfuron_Synthesis Synthetic Workflow for Nicosulfuron A 2-Amino-4,6-dimethoxypyrimidine P1 Condensation (HCl, reflux) A->P1 B Urea B->P1 C 2-Mercapto-N,N-dimethylnicotinamide (or derivative) P2 Chloroxidation C->P2 I1 Intermediate I: N-(4,6-dimethoxypyrimidin-2-yl)urea P3 Final Condensation (Base, Dichloromethane) I1->P3 I2 Intermediate II: 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide I2->P3 FP Nicosulfuron P1->I1 P2->I2 P3->FP

Caption: High-level workflow for the convergent synthesis of Nicosulfuron.

Summary of Reaction Parameters

The final condensation step is critical and requires careful control of conditions to achieve high purity and yield. The reaction is typically performed at low temperatures in an aprotic solvent with a tertiary amine base to neutralize the HCl generated.

ParameterConditionRationale & Expert Insight
Solvent Dichloromethane or AcetonitrileAprotic solvents are used to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate. Dichloromethane is often preferred for its ease of removal post-reaction.
Base Triethylamine or Potassium CarbonateA non-nucleophilic base is essential to scavenge the HCl byproduct without competing in the main reaction. Triethylamine is soluble, while K₂CO₃ can be easily filtered off.[14]
Temperature 5–10 °CThe reaction is exothermic. Low temperature control is crucial to minimize side reactions and prevent the degradation of the sulfonyl chloride, ensuring a higher yield of the desired product.[14]
Reaction Time 1–4 hoursThe reaction is generally rapid. Monitoring by TLC or HPLC is recommended to determine the point of completion and avoid the formation of impurities from prolonged reaction times.
Yield >93%With optimized conditions, this condensation reaction is highly efficient, making it suitable for industrial-scale production.[14]

Application Focus II: Building Block for Sulfoximine Insecticides (Sulfoxaflor)

Introduction to Sulfoxaflor

Sulfoxaflor is a novel insecticide that acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR).[16][17] It provides broad-spectrum control of many sap-feeding insect pests.[18] Its unique sulfoximine functional group distinguishes it from earlier generations of neonicotinoids, and the pyridyl moiety is essential for its insecticidal activity.[17]

The Pyridyl Ethyl Sulfoximine Core

The structure of Sulfoxaflor, [Methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ⁶-sulfanylidene]cyanamide, highlights a key synthetic connection to a substituted pyridine building block. The synthesis involves creating the C-S bond at the 3-position of the pyridine ring, followed by oxidation and imination to form the characteristic sulfoximine group.

Sulfoxaflor_Structure Key Structural Components of Sulfoxaflor sulfoxaflor Sulfoxaflor pyridine Pyridine Core (from a 3-substituted pyridine precursor) sulfoxaflor->pyridine contains sulfoximine Sulfoximine Moiety (Bioactive Functional Group) sulfoxaflor->sulfoximine contains trifluoromethyl Trifluoromethyl Group (Enhances Potency/Metabolic Stability) pyridine->trifluoromethyl is substituted with

Caption: Diagram illustrating the core building blocks of the insecticide Sulfoxaflor.

Discussion on Structure-Activity Relationship (SAR)

Research into Sulfoxaflor has revealed that the nature of the substituent on the sulfoximine nitrogen significantly impacts insecticidal activity.[18] While initial development focused on small, electron-deficient moieties, further studies showed that the position is tolerant of larger functional groups, including N-heterocycles.[18] This indicates that the core this compound scaffold and its derivatives can be used as a starting point for developing a new generation of insecticides with varied activity spectra by modifying the groups attached to the sulfur center.

Experimental Protocols & Methodologies

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)urea (Intermediate I)

This protocol is adapted from established literature procedures.[14]

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4,6-dimethoxypyrimidine (1.0 mol, 155.2 g), urea (1.5 mol, 90.9 g), and 500 mL of deionized water.

  • Acidification: Slowly add 120 mL of concentrated hydrochloric acid (37%) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. The reaction can be monitored by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

  • Drying: Dry the resulting white solid under vacuum at 60 °C to a constant weight.

  • Characterization: The expected yield is approximately 183-185 g (85-86%). The product can be characterized by ¹H NMR and melting point analysis.

Protocol 2: Synthesis of Nicosulfuron via Condensation Reaction

This protocol outlines the final coupling step to produce nicosulfuron.[14]

  • Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the pyrimidine urea intermediate (Intermediate I, 0.85 mol) in 500 mL of dichloromethane. Cool the flask to 5 °C using an ice-salt bath.

  • Reagent Preparation: In a separate flask, prepare a solution of 2-(chlorosulfonyl)-N,N-dimethylnicotinamide (0.8 mol, 251.5 g) and triethylamine (1.2 mol, 121.2 g) in 300 mL of dichloromethane.

  • Addition: Transfer the sulfonyl chloride/triethylamine solution to the dropping funnel and add it dropwise to the cooled pyrimidine urea solution over 4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5–10 °C for an additional 1 hour.

  • Isolation: A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with deionized water (2 x 150 mL) to remove triethylamine hydrochloride salts.

  • Drying: Dry the product at room temperature under vacuum to yield nicosulfuron as a solid.

  • Analysis: Expected yield is approximately 317 g (93.1%) with a purity of >96% as determined by HPLC.

Conclusion and Future Outlook

This compound and its functionalized derivatives, particularly pyridine sulfonyl chlorides, are indispensable intermediates in the agrochemical industry. Their predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and high-yield synthesis of complex molecules like nicosulfuron. Furthermore, the pyridine sulfone scaffold is a key component in the design of next-generation insecticides such as sulfoxaflor. The continued exploration of SAR by modifying this core structure holds significant promise for the discovery of novel pesticides with improved efficacy, selectivity, and environmental profiles, addressing the ongoing challenges in global crop protection.

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The Strategic Advantage of Electron-Deficient Ligands: Catalytic Applications of Metal Complexes with 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Electron-Withdrawing Effects in Catalysis

In the landscape of homogeneous catalysis, the design and selection of ligands are paramount to tuning the reactivity, selectivity, and stability of metal complexes. The electronic properties of a ligand can profoundly influence the electron density at the metal center, thereby modulating its catalytic activity. The 4-(methylsulfonyl)pyridine ligand stands out as a pyridine derivative featuring a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 4-position. This functionalization significantly reduces the electron-donating ability of the pyridine nitrogen, leading to a more electron-deficient metal center upon coordination. This electronic perturbation can be strategically exploited in various catalytic transformations, particularly those involving oxidative addition and reductive elimination steps. This guide provides an in-depth exploration of the potential catalytic applications of metal complexes bearing the this compound ligand, complete with detailed protocols and mechanistic insights for researchers in catalysis and drug development.

Core Principle: The Influence of the Methylsulfonyl Group

The methylsulfonyl group is one of the strongest neutral electron-withdrawing groups. Its presence on the pyridine ring has several key consequences for the coordinated metal center:

  • Enhanced Lewis Acidity: The electron-poor nature of the ligand enhances the Lewis acidity of the metal center, which can promote substrate coordination and activation.

  • Facilitation of Reductive Elimination: By withdrawing electron density from the metal, the ligand can facilitate the reductive elimination step in many catalytic cycles, which is often the product-forming step.

  • Stabilization of Low-Valent States: The π-acceptor character of the pyridine ring, enhanced by the methylsulfonyl group, can help to stabilize low-valent metal species that are key intermediates in catalytic cycles.

  • Increased Oxidative Potential: The electron-deficient metal center is more susceptible to oxidative addition, which can be beneficial in cross-coupling reactions.

These properties suggest that metal complexes of this compound are promising candidates for a range of catalytic applications.

Application Note I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry for the formation of C-C bonds.[1][2][3][4] The electronic properties of the ligands play a crucial role in the efficiency of these catalytic systems.

Scientific Rationale

In the catalytic cycle of Suzuki-Miyaura and Heck reactions, the key steps involve oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation (in Suzuki-Miyaura) or migratory insertion (in Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. The use of an electron-withdrawing ligand like this compound is hypothesized to accelerate the reductive elimination step, which can be rate-limiting. Furthermore, the increased electrophilicity of the palladium center may enhance the rate of oxidative addition.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%) in the organic solvent.

    • Stir the mixture at room temperature for 15-30 minutes. The formation of the active Pd(0) species is often facilitated by the presence of a phosphine ligand, which can be added as a co-ligand if necessary.

  • Reaction Setup:

    • To the catalyst solution, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Add the aqueous component of the solvent system.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Expected Performance

The following table provides a hypothetical comparison of catalytic performance based on the electronic effects of the ligand in a model Suzuki-Miyaura reaction.

LigandElectron-donating/-withdrawing natureExpected Yield (%)
4-(Dimethylamino)pyridineStrongly DonatingModerate
PyridineNeutralGood
This compound Strongly Withdrawing Excellent
4-CyanopyridineWithdrawingVery Good

Application Note II: Ruthenium-Catalyzed Hydrogenation Reactions

Ruthenium complexes are well-known catalysts for hydrogenation and transfer hydrogenation reactions.[5][6][7] The catalytic activity is highly dependent on the ligand environment.

Scientific Rationale

In many ruthenium-catalyzed hydrogenations, the mechanism involves the formation of a ruthenium-hydride intermediate. An electron-withdrawing ligand like this compound can increase the acidity of the Ru-H bond, potentially enhancing its hydricity and facilitating the hydride transfer to the substrate. This can lead to higher catalytic turnover frequencies.

Visualizing the Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Ru_precursor RuCl2(PPh3)3 Mix_and_Reflux Mix and Reflux Ru_precursor->Mix_and_Reflux Ligand This compound Ligand->Mix_and_Reflux Solvent Toluene Solvent->Mix_and_Reflux Ru_complex Ru Complex Mix_and_Reflux->Ru_complex [RuCl2(L)2(PPh3)2] Reaction_Vessel Reaction Ru_complex->Reaction_Vessel Substrate Ketone/Alkene Substrate->Reaction_Vessel H2_source H2 gas or Isopropanol H2_source->Reaction_Vessel Base KOtBu Base->Reaction_Vessel Product Product Reaction_Vessel->Product Alcohol/Alkane

Caption: Workflow for Ruthenium-catalyzed hydrogenation.

Experimental Protocol: General Procedure for Transfer Hydrogenation of a Ketone

Materials:

  • [RuCl₂(PPh₃)₃]

  • This compound

  • Ketone (e.g., acetophenone)

  • Isopropanol (hydrogen source and solvent)

  • Base (e.g., potassium tert-butoxide, KOtBu)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(PPh₃)₃] (1 mol%) and this compound (2.2 mol%).

    • Add degassed isopropanol.

  • Reaction Setup:

    • Add the ketone substrate (1.0 equiv) to the flask.

    • In a separate flask, prepare a solution of KOtBu (5 mol%) in isopropanol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82 °C).

    • Add the KOtBu solution dropwise to the refluxing mixture.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Application Note III: Platinum-Catalyzed Hydrosilylation

Platinum complexes are highly effective catalysts for the hydrosilylation of alkenes and alkynes, a crucial reaction for the synthesis of organosilicon compounds.[8][9][10]

Scientific Rationale

The Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed hydrosilylation. The catalytic cycle involves the oxidative addition of the Si-H bond to the platinum center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination. An electron-withdrawing ligand such as this compound is expected to enhance the electrophilicity of the platinum center, thereby promoting the oxidative addition of the silane. This can lead to a more efficient catalytic process.

Visualizing the Catalytic Cycle: Chalk-Harrod Mechanism

Chalk_Harrod_Mechanism Pt(0)L2 Pt(0)L2 Oxidative_Addition Oxidative Addition of H-SiR3 Pt(0)L2->Oxidative_Addition H-Pt(II)-SiR3(L2) H-Pt(II)-SiR3(L2) Oxidative_Addition->H-Pt(II)-SiR3(L2) Alkene_Coordination Alkene Coordination H-Pt(II)-SiR3(L2)->Alkene_Coordination H-Pt(II)-SiR3(alkene)(L2) H-Pt(II)-SiR3(alkene)(L2) Alkene_Coordination->H-Pt(II)-SiR3(alkene)(L2) Migratory_Insertion Migratory Insertion H-Pt(II)-SiR3(alkene)(L2)->Migratory_Insertion Alkyl-Pt(II)-SiR3(L2) Alkyl-Pt(II)-SiR3(L2) Migratory_Insertion->Alkyl-Pt(II)-SiR3(L2) Reductive_Elimination Reductive Elimination Alkyl-Pt(II)-SiR3(L2)->Reductive_Elimination Reductive_Elimination->Pt(0)L2 Product Alkylsilane Reductive_Elimination->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol: General Procedure for Hydrosilylation of an Alkene

Materials:

  • Karstedt's catalyst or another Pt(0) precursor

  • This compound

  • Alkene (e.g., 1-octene)

  • Silane (e.g., triethoxysilane)

  • Solvent (e.g., toluene or THF, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Activation:

    • In a dry Schlenk flask under an inert atmosphere, dissolve the platinum precursor (0.01-0.1 mol%) and this compound (1-4 equivalents relative to Pt) in the anhydrous solvent.

    • Stir for 10-20 minutes at room temperature.

  • Reaction Setup:

    • Add the alkene (1.0 equiv) to the catalyst solution.

    • Add the silane (1.1 equiv) dropwise to the mixture with stirring. An exotherm may be observed.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.

    • Monitor the disappearance of the Si-H bond by IR spectroscopy or the formation of the product by GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The product is often pure enough for subsequent use, but can be purified by distillation under reduced pressure if necessary.

Conclusion and Future Outlook

Metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The strong electron-withdrawing nature of the methylsulfonyl group offers a powerful handle for tuning the electronic properties of the metal center, with significant potential to enhance catalytic activity in a variety of important organic transformations. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to explore the catalytic potential of these complexes. Further systematic studies are warranted to fully elucidate their catalytic scope and to design next-generation catalysts with superior performance for applications in academic research and the pharmaceutical industry.

References

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The Strategic Incorporation of 4-(Methylsulfonyl)pyridine in Modern Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Sulfonylpyridyl Moiety in Kinase-Targeted Drug Discovery

In the landscape of modern medicinal chemistry, particularly in the design of specific and potent kinase inhibitors, the 4-(methylsulfonyl)pyridine scaffold has emerged as a privileged structural motif. Its prevalence in numerous clinical and preclinical candidates is not coincidental but rather a testament to its unique combination of physicochemical and pharmacological properties. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic character of the pyridine ring, rendering it an excellent electrophile for key synthetic transformations. Furthermore, the sulfonyl group itself is a powerful hydrogen bond acceptor, enabling crucial interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth exploration of the synthesis and application of this compound in the development of next-generation kinase inhibitors, complete with detailed protocols and mechanistic insights for researchers in drug development.

Chemical Rationale and Strategic Advantages of this compound

The strategic incorporation of the this compound moiety into kinase inhibitor scaffolds offers several distinct advantages that are highly sought after in drug design:

  • Enhanced Potency through Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. This allows for the formation of stable interactions with key amino acid residues in the hinge region or other parts of the kinase ATP-binding site, contributing significantly to the inhibitor's binding affinity and potency.

  • Modulation of Physicochemical Properties: The sulfonyl group is a polar moiety that can improve the solubility and metabolic stability of a drug candidate. Its presence can also influence the overall lipophilicity (LogP) of the molecule, a critical parameter for oral bioavailability and cell permeability.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the methylsulfonyl group at the 4-position of the pyridine ring makes the positions ortho and para to it (i.e., the 2- and 6-positions) highly electron-deficient. This electronic activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many kinase inhibitor syntheses. This allows for the facile introduction of various amine-containing fragments, which are often crucial for targeting specific kinase families.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved pharmacokinetic profile of the drug candidate.

Synthetic Pathways to this compound: A Key Building Block

A reliable and scalable synthesis of this compound is paramount for its widespread use in drug discovery programs. The most common and efficient method involves the oxidation of the corresponding thioether, 4-(methylthio)pyridine.

Synthesis_of_4_Methylsulfonylpyridine Start 4-Chloropyridine Intermediate 4-(Methylthio)pyridine Start->Intermediate Sodium thiomethoxide (NaSMe) Product This compound Intermediate->Product Oxidizing Agent (e.g., m-CPBA, Oxone®)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 4-(Methylthio)pyridine from 4-Chloropyridine

This protocol details the nucleophilic substitution of 4-chloropyridine with sodium thiomethoxide to yield the key intermediate, 4-(methylthio)pyridine.

Materials:

  • 4-Chloropyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • To a stirred solution of 4-chloropyridine (1 equivalent) in anhydrous DMF at 0 °C, add sodium thiomethoxide (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 4-(methylthio)pyridine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Oxidation of 4-(Methylthio)pyridine to this compound

This protocol describes the oxidation of the intermediate thioether to the desired sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 4-(Methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • Dissolve 4-(methylthio)pyridine (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Table 1: Comparison of Common Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA DCM, 0 °C to rtHigh yielding, reliablePeroxide handling precautions
Oxone® MeOH/H₂O, rtInexpensive, environmentally benignCan be less selective
Hydrogen Peroxide Acetic acid, rt to 60 °CCost-effective, readily availableRequires careful temperature control

Application in Kinase Inhibitor Synthesis: The Power of SNAr

The primary application of this compound in kinase inhibitor synthesis is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridine ring readily reacts with amine nucleophiles, which are often present in the pharmacophores of kinase inhibitors.

SNAr_Reaction Reagent1 This compound Product Kinase Inhibitor Precursor Reagent1->Product Reagent2 Amine Nucleophile (R-NH2) Reagent2->Product SNAr Reaction (Base, Solvent, Heat)

Caption: General scheme for SNAr reaction with this compound.

Protocol 3: General Procedure for SNAr of this compound with an Amine

This protocol provides a general method for the coupling of this compound with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Round-bottom flask or microwave reaction vial, magnetic stirrer, and heating source.

  • Standard workup and purification equipment.

Procedure:

  • To a solution of the amine nucleophile (1 equivalent) in the chosen anhydrous solvent, add this compound (1.1 equivalents) and DIPEA (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Alternatively, the reaction can be performed in a microwave reactor at elevated temperatures for shorter reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Case Studies: this compound in Action

The utility of the this compound moiety is best illustrated through its incorporation into successful kinase inhibitors.

Lapatinib (Tykerb®): An EGFR and HER2 Inhibitor

While not containing a pyridine ring, the approved drug Lapatinib features a structurally related 4-(methylsulfonyl)phenyl group. The synthesis of Lapatinib involves the reductive amination of a quinazoline aldehyde with 2-(methylsulfonyl)ethylamine. This highlights the importance of the methylsulfonyl group in this class of inhibitors for achieving high potency against EGFR and HER2 kinases. The sulfonyl group is believed to form a key hydrogen bond with a conserved water molecule in the ATP-binding site.

Preclinical Candidates Targeting Various Kinases

Numerous preclinical kinase inhibitors incorporate the this compound or a closely related scaffold. For example, inhibitors of c-Jun N-terminal kinase (JNK) have been developed where a pyrazole is attached to a pyridine ring.[1][2] Structure-activity relationship (SAR) studies in these series often reveal that the presence of a sulfonyl group, either on the pyridine or an attached phenyl ring, is crucial for optimal activity.[2]

Table 2: Examples of Kinase Inhibitors Incorporating a Methylsulfonyl-Aryl Moiety

Kinase TargetInhibitor ClassRole of Methylsulfonyl GroupReference
EGFR/HER2Quinazolines (e.g., Lapatinib)Hydrogen bonding, improved potency[3]
JNKPyrazolyl-pyridinesPotency enhancement, physicochemical properties[1][2]
Aurora KinasePyrimidinesSNAr handle, potential for H-bonding[4]
ATR KinasePyrimidinesKey for potent and selective inhibition[1]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox for the design of potent and selective kinase inhibitors. Its dual role as a powerful hydrogen bond acceptor and an activator for facile SNAr reactions provides a robust platform for generating diverse libraries of compounds for screening and optimization. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important moiety in their drug discovery efforts. As our understanding of the kinome continues to expand, the strategic application of well-characterized and versatile building blocks like this compound will undoubtedly continue to fuel the development of innovative and life-saving targeted therapies.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. National Institutes of Health.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health.
  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. National Institutes of Health.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Process for the preparation of 4-chloropyridine-n-oxides. Google Patents.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. National Institutes of Health.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. National Institutes of Health.
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate.
  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. National Institutes of Health.
  • Preparation of 4-chloropyridine N-oxide. PrepChem.com.
  • Method for synthesizing 4-chloro-pyridine. Google Patents.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Institutes of Health.
  • Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate.
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.

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Application Notes and Protocols: Flow Chemistry Methods for the Synthesis of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)pyridine is a pivotal building block in medicinal chemistry, notably in the synthesis of various active pharmaceutical ingredients (APIs). Traditional batch synthesis of this compound often involves challenges related to reaction control, safety, and scalability. This document provides a comprehensive guide to the synthesis of this compound utilizing continuous flow chemistry. We will explore the oxidation of the precursor, 4-(methylthio)pyridine, detailing the significant advantages that flow chemistry offers, including enhanced safety, improved reaction efficiency, and superior process control. Detailed, step-by-step protocols, supported by mechanistic insights and quantitative data, are presented to enable researchers to implement these advanced synthetic methods.

Introduction: The Significance of this compound and the Advantages of Flow Chemistry

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its sulfone moiety is a key pharmacophore that contributes to the biological activity of various drugs. The traditional batch synthesis of this compound typically involves the oxidation of 4-(methylthio)pyridine. However, these oxidation reactions can be highly exothermic and may utilize hazardous reagents, posing significant safety risks and challenges for consistent large-scale production.

Continuous flow chemistry has emerged as a powerful technology to address the limitations of batch processing.[1] By conducting reactions in a continuously moving stream within a microreactor or a packed-bed reactor, flow chemistry provides several key advantages:[2][3]

  • Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and managing exothermic reactions.[2]

  • Precise Process Control: Flow reactors allow for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and selectivity.[4][5]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors facilitates rapid heat and mass transfer, enabling efficient and controlled reactions.[6]

  • Scalability: Scaling up a flow process is often more straightforward than in batch, typically involving running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[3]

  • Integration of In-line Analysis: Flow systems can be readily integrated with process analytical technology (PAT) for real-time monitoring and optimization.[6]

This application note will focus on a robust flow chemistry method for the synthesis of this compound via the oxidation of 4-(methylthio)pyridine.

Synthetic Route: Oxidation of 4-(Methylthio)pyridine

The primary and most direct route to this compound is the oxidation of its thioether precursor, 4-(methylthio)pyridine. This transformation can be selectively controlled to yield either the sulfoxide or the desired sulfone.[7]

Reaction Scheme:

In a flow chemistry setup, this oxidation is typically achieved by pumping a solution of the starting material and an oxidizing agent through a heated or cooled reactor coil or a packed-bed reactor.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the continuous flow synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

General Experimental Setup

A typical flow chemistry setup for this synthesis consists of:

  • Two or more high-pressure liquid chromatography (HPLC) pumps or syringe pumps for reagent delivery.

  • A T-mixer or other micromixer to ensure efficient mixing of the reagent streams.

  • A reactor, which can be a coiled tube made of a chemically resistant material (e.g., PFA, stainless steel) immersed in a temperature-controlled bath, or a packed-bed reactor.

  • A back-pressure regulator (BPR) to maintain the system pressure and allow for superheating of solvents.[6]

  • A collection vessel for the product stream.

Diagram of the Experimental Workflow:

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery ReagentA Pump A 4-(Methylthio)pyridine in Solvent Mixer T-Mixer ReagentA->Mixer Flow Rate A ReagentB Pump B Oxidizing Agent in Solvent ReagentB->Mixer Flow Rate B Reactor Heated Reactor Coil Mixer->Reactor Combined Stream BPR Back-Pressure Regulator Reactor->BPR Reaction Mixture Collection Product Collection BPR->Collection Product Stream

Caption: General workflow for the continuous flow synthesis of this compound.

Detailed Protocol: Oxidation with Hydrogen Peroxide

This protocol utilizes hydrogen peroxide as the oxidant, a green and atom-economical choice. The reaction can be catalyzed by an in-situ generated species like perselenic acid.[8]

Materials:

  • 4-(Methylthio)pyridine

  • Hydrogen peroxide (30% aq. solution)

  • Selenium (IV) oxide (catalyst)

  • Acetonitrile (solvent)

  • Deionized water

Reagent Preparation:

  • Solution A: Prepare a solution of 4-(methylthio)pyridine in acetonitrile. The concentration will depend on the desired throughput and solubility. A typical starting point is a 0.1 M solution.

  • Solution B: Prepare a solution of hydrogen peroxide and a catalytic amount of selenium (IV) oxide in deionized water. The molar equivalents of hydrogen peroxide relative to the substrate are crucial for selectivity. For the synthesis of the sulfone, a significant excess of H₂O₂ is generally required (e.g., 5-10 equivalents).[8]

Flow Reactor Parameters:

ParameterValueRationale
Pump A Flow Rate 0.5 mL/minControls the delivery of the substrate.
Pump B Flow Rate 0.5 mL/minControls the delivery of the oxidant and catalyst.
Total Flow Rate 1.0 mL/minDetermines the residence time in the reactor.
Reactor Volume 10 mLA common volume for lab-scale flow synthesis.
Residence Time 10 minCalculated as Reactor Volume / Total Flow Rate.
Reactor Temperature 80 °CIncreased temperature enhances the reaction rate.
Back Pressure 10 barPrevents solvent boiling and ensures a single-phase flow.

Procedure:

  • System Priming: Prime both pumps and the entire flow system with the respective solvents to remove any air bubbles and ensure a stable flow.

  • Reaction Initiation: Start pumping Solution A and Solution B simultaneously at the specified flow rates into the T-mixer.

  • Reaction in Flow: The combined stream flows through the heated reactor coil where the oxidation takes place. The residence time of 10 minutes at 80 °C is sufficient for the complete conversion of the starting material to the sulfone.

  • Product Collection: The product stream exiting the back-pressure regulator is collected in a suitable flask.

  • Work-up and Purification: The collected solution is typically quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess hydrogen peroxide. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Insights:

  • Choice of Oxidant: Hydrogen peroxide is a green oxidant, with water as its only byproduct.

  • Catalyst: Selenium (IV) oxide is oxidized in situ by H₂O₂ to form perselenic acid, which is a highly effective catalyst for the oxidation of sulfides to sulfones.[8]

  • Solvent System: A mixture of acetonitrile and water is used to ensure the miscibility of the organic substrate and the aqueous oxidant solution.

  • Temperature and Pressure: Operating at elevated temperatures accelerates the reaction, while the back-pressure regulator prevents the solvent from boiling, allowing for superheated conditions.[6]

Data Presentation and Analysis

The efficiency of the flow synthesis can be evaluated by analyzing the yield and purity of the product. The following table summarizes typical results obtained under the optimized conditions described above.

Starting MaterialProductOxidant (Equivalents)Residence Time (min)Temperature (°C)Yield (%)Purity (%)
4-(Methylthio)pyridineThis compoundH₂O₂ (10)1080>95>98

Yield and purity are determined by HPLC analysis of the crude product stream.

Safety Considerations

While flow chemistry significantly enhances safety, it is crucial to adhere to standard laboratory safety practices.[2]

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidant and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressurized System: The flow system operates under pressure. Ensure all fittings are secure and the system is pressure-tested before introducing reagents.

  • Exothermic Reaction: Although the microreactor efficiently dissipates heat, be aware of the potential for exotherms, especially during initial optimization.

Conclusion

The continuous flow synthesis of this compound offers a safe, efficient, and scalable alternative to traditional batch methods. The precise control over reaction parameters afforded by flow chemistry leads to high yields and purities of the desired product. This application note provides a robust and well-characterized protocol that can be readily implemented in a research or process development setting, facilitating the production of this important pharmaceutical intermediate.

References

  • Mangiavacchi, F., et al. (2017). A Switchable Selenium-Catalyzed Flow Procedure for the Selective Oxidation of Sulfides to Sulfoxides or Sulfones. European Journal of Organic Chemistry, 2017(31), 4668-4674.
  • Plutschack, M. B., et al. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893.
  • Ley, S. V., et al. (2015). Organic Synthesis in a Modular Automated Flow Reactor. Angewandte Chemie International Edition, 54(11), 3449-3453.
  • Noël, T., & Hessel, V. (Eds.). (2019). Micro- and Continuous-Flow Reactors for Organic Synthesis. Royal Society of Chemistry.
  • Wegner, J., et al. (2011). How to approach flow chemistry. Chemical Society Reviews, 40(5), 2849-2859.
  • Pastre, J. C., et al. (2013). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 4(7), 2737-2751.
  • Gutmann, B., et al. (2015). Continuous-flow technology—a tool for the modern medicinal chemist. Journal of Medicinal Chemistry, 58(15), 5927-5942. Available at: Publications from the American Chemical Society often feature articles on the application of flow chemistry in drug discovery.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(Methylsulfonyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Sulfonyl Group in Pyridine-Based Solid-Phase Synthesis

In the landscape of combinatorial chemistry and drug discovery, solid-phase organic synthesis (SPOS) stands as a cornerstone for the rapid generation of molecular libraries.[1][2] The choice of linker, the molecular tether to the solid support, is paramount to the success of any SPOS campaign. An ideal linker should be stable throughout the synthetic sequence and cleavable under specific, mild conditions to release the target molecule in high purity. Among the diverse array of linker strategies, those that are "traceless" are of particular interest, as they leave no residual functionality on the final product, more closely mimicking a traditional solution-phase synthesis.[3]

This document details the application of 4-(methylsulfonyl)pyridine and its derivatives as a versatile, traceless linking scaffold in solid-phase synthesis. The electron-withdrawing nature of the methylsulfonyl group at the 4-position of the pyridine ring renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This inherent reactivity forms the basis of a powerful cleavage strategy, allowing for the release of substituted pyridine derivatives from a solid support. This approach is particularly valuable for the synthesis of druglike molecules, where the pyridine motif is a prevalent and valuable scaffold.[5][6]

The protocols and discussions herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this efficient methodology for the construction of diverse chemical libraries.

Core Principle: Activation via Oxidation and Traceless Cleavage via Nucleophilic Aromatic Substitution

The central strategy revolves around a "safety-catch" linker concept.[7][8] A pyridine precursor is initially attached to the solid support via a stable thioether linkage. This thioether is unreactive under a variety of synthetic conditions, allowing for the modification and elaboration of the pyridine scaffold. In a key activation step, the thioether is oxidized to the corresponding sulfone. This oxidation dramatically increases the electrophilicity of the pyridine ring, priming it for the final cleavage step. The final product is then liberated from the resin via a nucleophilic aromatic substitution reaction, where the resin-bound sulfonyl group is displaced by a suitable nucleophile. This cleavage is "traceless" in the sense that the point of attachment to the resin is replaced by the incoming nucleophile, seamlessly incorporating it into the final molecular structure.

A representative workflow for this strategy is depicted below:

G cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Product Formation Resin Merrifield Resin Immobilization Immobilization (Thioether Formation) Resin->Immobilization Pyridine-thiol Diversification Scaffold Diversification (Optional) Immobilization->Diversification Oxidation Activation (Thioether to Sulfone) Diversification->Oxidation e.g., mCPBA Cleavage Traceless Cleavage (Nucleophilic Aromatic Substitution) Oxidation->Cleavage Nucleophile (R-NH2, R-OH, etc.) Product Substituted Pyridine Product Cleavage->Product

Figure 1: General workflow for the solid-phase synthesis of substituted pyridines using a traceless sulfonyl linker strategy.

Application Example: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives

A practical application of this methodology is the solid-phase synthesis of a library of thiazolo[4,5-b]pyridin-7(4H)-one derivatives, a scaffold of interest in medicinal chemistry.[9][10] This example effectively demonstrates the robustness of the thioether linkage, the efficiency of the oxidative activation, and the versatility of the traceless cleavage.

Experimental Workflow

The synthesis proceeds through a five-step sequence, starting from Merrifield resin:

G Start Merrifield Resin Step1 Step 1: Thiolation Start->Step1 NaSH Step2 Step 2: S-Alkylation Step1->Step2 2-chloro-N-arylacetamide Step3 Step 3: Cyclization Step2->Step3 Base (NaH or K2CO3) Step4 Step 4: Oxidation (Thioether to Sulfone) Step3->Step4 mCPBA Step5 Step 5: Nucleophilic Cleavage Step4->Step5 Amine (R-NH2) End Final Product Step5->End

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(Methylsulfonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact:

Introduction

The 4-(methylsulfonyl)pyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules. The methylsulfonyl group, a strong electron-withdrawing moiety, modulates the physicochemical properties of the pyridine ring, enhancing its potential for various biological interactions. Traditional methods for the synthesis of these derivatives often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[1][2] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, which is particularly effective for polar molecules and reagents often employed in these syntheses.[1]

This document provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives. We will delve into the underlying chemical principles, provide detailed, validated protocols, and offer insights into the optimization of reaction conditions.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to this compound derivatives under microwave irradiation is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable leaving group at the 4-position of the pyridine ring, typically a halide (e.g., chloro- or fluoro-), is displaced by a methanesulfinate salt, such as sodium methanesulfinate (NaSO₂CH₃).

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of the strongly electron-withdrawing nitrogen atom facilitates the formation of a stable Meisenheimer intermediate, which is a key step in the SNAr mechanism. Microwave irradiation significantly accelerates this process by rapidly heating the polar reactants and solvent, thereby overcoming the activation energy barrier more efficiently than conventional heating methods.[3][4]

For less reactive starting materials, such as 4-chloropyridine, the use of a copper catalyst can be beneficial in facilitating the carbon-sulfur bond formation.[5][6][7]

Visualizing the Reaction Pathway

The following diagram illustrates the general SNAr mechanism for the synthesis of this compound.

SNAr_Mechanism Start 4-Halopyridine + Sodium Methanesulfinate TS1 Transition State 1 Start->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Intermediate TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Product This compound + Sodium Halide TS2->Product

Caption: General mechanism for the SNAr synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.

Protocol 1: Synthesis of this compound from 4-Chloropyridine Hydrochloride

This protocol outlines the direct synthesis from the commercially available hydrochloride salt of 4-chloropyridine.

Materials and Reagents:

  • 4-Chloropyridine hydrochloride

  • Sodium methanesulfinate (NaSO₂CH₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vials (10 mL) with stir bars

  • Monitored microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 mmol), sodium methanesulfinate (1.2 mmol), and dimethyl sulfoxide (DMSO) (5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a set temperature of 150°C for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product as described in the "Purification and Characterization" section.

Data Presentation: Reaction Optimization

The following table summarizes typical reaction conditions and expected outcomes. Researchers should optimize these conditions for their specific setup and desired scale.

EntryStarting MaterialReagent (equiv.)SolventTemperature (°C)Time (min)Expected Yield
14-Chloropyridine HClNaSO₂CH₃ (1.2)DMSO15020Good to Excellent
24-FluoropyridineNaSO₂CH₃ (1.1)DMF12015Excellent
34-Chloropyridine HClNaSO₂CH₃ (1.2), CuI (5 mol%)DMF15015Excellent

Experimental Workflow

The following diagram outlines the general workflow for the microwave-assisted synthesis and purification of this compound derivatives.

Workflow cluster_synthesis Microwave Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants and Solvent in Microwave Vial B Seal Vial A->B C Microwave Irradiation (Set Temperature and Time) B->C D Cool to Room Temperature C->D E Aqueous Work-up (e.g., Water/Ethyl Acetate Extraction) D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for microwave-assisted synthesis and purification.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: A common technique for purifying solid organic compounds.[8] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[8] For this compound, a mixed solvent system such as ethanol/water or ethyl acetate/hexane can be effective.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine and methylsulfonyl protons. The pyridine protons will appear as doublets in the aromatic region, and the methyl protons will be a singlet further upfield.

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the pyridine ring and the methyl group of the sulfone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for adjustments to the reaction time if necessary. The successful synthesis of the target compound is unequivocally confirmed by the characterization data. A sharp melting point and clean NMR spectra are strong indicators of a successful and pure synthesis. Discrepancies in this data would indicate the presence of impurities or incomplete reaction, prompting further purification or optimization of the reaction conditions.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of this compound derivatives. The protocols and guidelines presented in this document offer a robust starting point for researchers in drug discovery and development. By leveraging the principles of microwave chemistry, the synthesis of these important scaffolds can be significantly streamlined, accelerating the pace of research and innovation.

References

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts.
  • Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. BenchChem.
  • An efficient Cu-catalyzed microwave-assisted synthesis of diaryl sulfones. Figshare.
  • Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI.
  • Supporting Information for: Divergent Reactivity of Sulfinates with Pyridinium Salts Based on One- versus Two-Electron P
  • Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. Lund University.
  • Microwave-assisted synthesis of diaryl or aryl–alkyl sulfones without catalyst. Semantic Scholar.
  • Microwave-assisted three-component coupling-addition-S(N)Ar (CASNAR) sequences to annelated 4H-thiopyran-4-ones. PubMed.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Royal Society of Chemistry.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. National Institutes of Health.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Institutes of Health.
  • Multistep Microwave-Assisted Solvent-Free Organic Reactions: Synthesis of 4-Oxo-tetrahydro-pyridine. ResearchGate.
  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
  • Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Monash University.
  • Synthesis and Characterization of m-Amino Pyridine Derivatives.
  • Synthetic method of 4-methylsulfonyl methylbenzene. Google Patents.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Semantic Scholar.
  • Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Wiley Online Library.
  • Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. SciSpace.

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Large-scale synthesis protocols for 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 4-(Methylsulfonyl)pyridine

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound is a heterocyclic building block of considerable interest in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the methylsulfonyl group at the 4-position of the pyridine ring makes it a valuable synthon for introducing this moiety into more complex molecules. It serves as a key intermediate in the synthesis of a variety of biologically active compounds, including selective inhibitors for various enzymes and active pharmaceutical ingredients (APIs). Given its utility, the development of robust, scalable, and economically viable synthesis protocols is of paramount importance for researchers and professionals in drug development and chemical manufacturing.

This guide provides a detailed examination of the large-scale synthesis of this compound, focusing on practical, field-proven methodologies. We will delve into the underlying chemical principles, provide step-by-step protocols, and address the critical safety and handling considerations inherent in industrial-scale production.

Synthetic Strategy: Oxidation of 4-(Methylthio)pyridine

The most direct and widely adopted strategy for the synthesis of this compound on a large scale is the oxidation of its corresponding thioether precursor, 4-(Methylthio)pyridine. This transformation is attractive due to the ready availability of the starting material and the generally high efficiency of the oxidation reaction.

The core of this process involves the conversion of a sulfide to a sulfone. This requires a strong oxidizing agent capable of adding two oxygen atoms to the sulfur center.

Caption: Oxidation pathway from thioether to sulfone.

The selection of the oxidizing agent is the most critical decision in designing a large-scale protocol. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and common in laboratory settings, their high cost, potential for detonation, and challenging work-up procedures make them less suitable for industrial production[1]. For large-scale synthesis, the focus shifts to more economical, safer, and environmentally benign oxidants such as hydrogen peroxide, often in the presence of a catalyst, or sodium chlorite.[2]

Protocol 1: Hydrogen Peroxide Catalyzed Oxidation

This protocol details the oxidation of 4-(Methylthio)pyridine using hydrogen peroxide in acetic acid. Acetic acid acts as both a solvent and a catalyst, facilitating the formation of peracetic acid in situ, which is a potent oxidizing agent. This method is advantageous due to the low cost of reagents and the formation of water as the primary byproduct.

Experimental Protocol
  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with 4-(Methylthio)pyridine (1.0 eq).

  • Solvent Addition: Under constant agitation, add glacial acetic acid (5-10 volumes relative to the starting material). Stir the mixture until a homogeneous solution is obtained.

  • Controlled Oxidation: Cool the reactor contents to 15-20°C using a cooling jacket. Begin the dropwise addition of 30-35% aqueous hydrogen peroxide (2.2-2.5 eq) via the addition funnel. Causality: The slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent temperature runaways. Maintaining the temperature below 30°C is critical for selectivity and safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the intermediate sulfoxide are consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Cautiously quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative test result is obtained with peroxide test strips. Trustworthiness: This step is a critical safety measure to neutralize the remaining potent oxidizing agent before work-up.

  • Product Isolation: Adjust the pH of the mixture to 7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide. This will neutralize the acetic acid and precipitate the product.

  • Filtration and Washing: The precipitated solid is collected by filtration. The filter cake should be washed with cold deionized water to remove inorganic salts and then with a minimal amount of a cold non-polar solvent like methyl tert-butyl ether (MTBE) to remove any unreacted starting material.[3]

  • Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Data Presentation
ParameterValueRationale
Starting Material 4-(Methylthio)pyridineReadily available precursor.
Oxidizing Agent Hydrogen Peroxide (30-35%)Cost-effective, green oxidant with water as a byproduct.
Solvent/Catalyst Glacial Acetic AcidFacilitates in situ formation of peracetic acid.
Stoichiometry (H₂O₂) 2.2 - 2.5 equivalentsEnsures complete oxidation to the sulfone.
Temperature 15 - 30°CControls exotherm and ensures reaction selectivity.
Reaction Time 12 - 24 hoursAllows for complete conversion.
Expected Yield 85 - 95%High efficiency is typical for this transformation.
Experimental Workflow Diagram

Caption: Workflow for H₂O₂ catalyzed oxidation.

Protocol 2: Oxidation Using Sodium Chlorite

An alternative scalable method utilizes sodium chlorite (NaClO₂) with an acid, which generates chlorine dioxide in situ as the active oxidant.[2] This method is highly efficient and selective for converting sulfides to sulfones and can be performed in common organic solvents, which can simplify product isolation.

Experimental Protocol
  • Reactor Setup: Charge a reactor with 4-(Methylthio)pyridine (1.0 eq) and a suitable organic solvent such as ethyl acetate or acetonitrile (10-15 volumes).

  • Reagent Addition: Add sodium chlorite (NaClO₂) (2.5-3.0 eq) to the mixture.

  • Initiation: Begin the slow, dropwise addition of aqueous hydrochloric acid (e.g., 4M HCl) (2.0-2.2 eq) while maintaining the internal temperature between 20-25°C. The reaction is often characterized by a color change to yellow-green due to the formation of ClO₂.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separation funnel or extraction unit. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

Data Presentation
ParameterValueRationale
Starting Material 4-(Methylthio)pyridineReadily available precursor.
Oxidizing System Sodium Chlorite (NaClO₂) / HClGenerates ClO₂ in situ for selective oxidation.[2]
Solvent Ethyl Acetate or AcetonitrileGood solubility for reactants and product, facilitating work-up.
Stoichiometry (NaClO₂) 2.5 - 3.0 equivalentsDrives the reaction to completion.
Temperature 20 - 25°CMild conditions, reducing the need for extensive heating/cooling.
Reaction Time 1 - 3 hoursGenerally faster than the H₂O₂ method.
Expected Yield 90 - 96%Highly efficient and selective method.[2]

Safety and Hazard Management

The large-scale synthesis of this compound requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): All operations must be conducted while wearing appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety glasses or a face shield.

  • Reagent Handling:

    • Hydrogen Peroxide (30%+): A strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition. Store in a vented container in a cool, designated area.

    • Glacial Acetic Acid: Corrosive. Handle in a well-ventilated area or fume hood to avoid inhalation of vapors.

    • Sodium Chlorite: A strong oxidizer that can be shock-sensitive, especially in contact with organic materials. Handle with care and avoid creating dust.

  • Process Safety:

    • Exotherm Control: The oxidation is highly exothermic. A reliable reactor cooling system and controlled reagent addition are mandatory to prevent thermal runaways.

    • Ventilation: All procedures should be performed in a well-ventilated area or under a fume hood to prevent exposure to volatile reagents and solvents.

  • Product Hazards: this compound itself is classified as harmful if swallowed or in contact with skin and causes serious eye irritation. Avoid breathing dust and ensure thorough washing after handling.

Conclusion

The large-scale synthesis of this compound is most effectively achieved through the oxidation of 4-(Methylthio)pyridine. The two protocols presented here, utilizing either a hydrogen peroxide/acetic acid system or a sodium chlorite/HCl system, offer robust, high-yield, and industrially viable routes. The choice between them may depend on factors such as raw material cost, equipment availability, and waste disposal considerations. In all cases, a rigorous approach to process safety and hazard management is non-negotiable to ensure a safe and successful manufacturing campaign.

References

  • 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine Safety Data Sheet. TCI Chemicals.
  • Pyridine Safety Data Sheet. Sigma-Aldrich.
  • 2-(Allylsulfonyl)-3-methylpyridine Safety Data Sheet. TCI Chemicals.
  • 4-Chloro-2-(methylsulfonyl)pyridine Safety Data Sheet. ECHEMI.
  • 4-(Pyrrolidin-1-yl)pyridine Safety Data Sheet. Sigma-Aldrich.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Sulfone synthesis by oxid
  • Process for the preparation of pyridine-methylsulfinyl compounds.
  • Preparation of 4-chloropyridine. PrepChem.com. [Link]
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
  • A reagent to access methyl sulfones.
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(Methylsulfonyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Methylsulfonyl)pyridine Scaffold

The this compound motif is a cornerstone in modern medicinal chemistry. Its prevalence in drug candidates and approved pharmaceuticals stems from a unique combination of physicochemical properties that address key challenges in drug design. The sulfonyl group is a powerful hydrogen bond acceptor and can act as a bioisostere for other functional groups, influencing molecular recognition and binding affinity.[1][2] Furthermore, the pyridine ring, a common heterocycle in FDA-approved drugs, enhances aqueous solubility, metabolic stability, and provides a vector for pi-stacking interactions within protein binding sites.[3] The methylsulfonyl group, in particular, is a strong electron-withdrawing group, which activates the pyridine ring for certain chemical transformations, making this compound a versatile scaffold for library synthesis and lead optimization.[4][5]

This guide provides a detailed overview of the primary strategies for derivatizing this compound, complete with step-by-step protocols and insights into the rationale behind these chemical modifications. The focus is on practical application for researchers in drug discovery, aiming to equip them with the knowledge to effectively leverage this privileged scaffold.

Core Derivatization Strategies

The chemical reactivity of this compound is dominated by two main features: the electron-deficient nature of the pyridine ring, enhanced by the sulfonyl group, and the potential for modification of the sulfonyl moiety itself. This allows for two primary avenues of derivatization:

  • Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the 4-methylsulfonyl group makes the pyridine ring highly susceptible to attack by nucleophiles, particularly at the 2- and 6-positions. This is a robust and widely used method for introducing a variety of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: For carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools. These reactions typically require prior modification of the this compound core to introduce a suitable leaving group, such as a halogen.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing the this compound core. The strong electron-withdrawing nature of the methylsulfonyl group significantly lowers the electron density of the pyridine ring, facilitating the addition of a nucleophile. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, which stabilizes the intermediate and drives the reaction forward.[3]

Diagram: SNAr Mechanism on a Pyridine Ring

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R1R2Pd R¹-Pd(II)L₂-R² Transmetal->R1R2Pd RedElim Reductive Elimination R1R2Pd->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Methylsulfonyl)pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the purification of 4-(Methylsulfonyl)pyridine via recrystallization. Recognizing that detailed physicochemical data for this specific compound can be elusive, this document emphasizes a systematic approach to developing a robust recrystallization protocol. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying this and similar heterocyclic sulfonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing this compound?

A1: A significant challenge is the lack of readily available and verified physicochemical data, such as a precise melting point and solubility in a wide range of organic solvents. This necessitates an empirical approach to solvent selection and protocol optimization.

Q2: What structural features of this compound influence its solubility?

A2: this compound possesses both a polar sulfonyl group (SO₂) and a basic pyridine ring. The sulfonyl group can participate in dipole-dipole interactions and potential hydrogen bonding, while the pyridine nitrogen is a hydrogen bond acceptor. This dual nature suggests that a range of solvents with varying polarities could be effective for recrystallization.

Q3: Are there general classes of solvents that are good starting points for sulfonylated pyridines?

A3: Yes, based on the functional groups present, good starting points for solvent screening include polar aprotic solvents (e.g., acetone, ethyl acetate), alcohols (e.g., isopropanol, ethanol), and potentially solvent mixtures, such as alcohol-water or toluene-heptane systems.

Q4: What are the most common issues to anticipate during the recrystallization of this compound?

A4: Common issues include "oiling out," where the compound separates as a liquid instead of a solid, poor recovery, and the co-crystallization of impurities. These are often related to the choice of solvent and the cooling rate.

Systematic Approach to Recrystallization Protocol Development

The key to a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.

Experimental Workflow for Solvent Screening

This protocol outlines a systematic method for identifying a suitable recrystallization solvent.

Objective: To identify a single or mixed solvent system for the effective purification of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (hot plate with a sand or water bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

    • To each tube, add 0.5 mL of a different solvent from Table 1.

    • Vortex or agitate the tubes for 1-2 minutes.

    • Observe and record the solubility at room temperature. A solvent in which the compound is sparingly soluble or insoluble at room temperature is a potential candidate.

  • Hot Solubility Testing:

    • For the solvents where the compound was not fully soluble at room temperature, gently heat the test tubes in a water or sand bath.

    • Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

    • An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the test tube with a glass rod just below the surface of the solution.

    • If crystals still do not form, place the test tubes in an ice bath for 15-30 minutes.

    • Observe and record the quantity and quality of the crystals formed.

Data Organization for Solvent Screening

Summarize your observations in a structured table to facilitate comparison and selection of the optimal solvent.

SolventPolarity IndexSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Crystal Formation Upon CoolingObservations (e.g., color, crystal size, oiling out)
Heptane0.1
Toluene2.4
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Table 1: Solvent Screening for this compound Recrystallization

Troubleshooting Common Recrystallization Issues

The following flowchart provides a logical sequence for troubleshooting common problems encountered during the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Problem: 'Oiling Out' (Compound separates as a liquid) start->oiling_out Liquid separates? no_crystals Problem: No Crystals Form start->no_crystals No solid forms? low_yield Problem: Low Recovery/Yield start->low_yield Few crystals? colored_product Problem: Colored Product start->colored_product Crystals are impure? reheat_add_solvent Re-heat to dissolve oil, add more of the same solvent, cool slowly. oiling_out->reheat_add_solvent Try first supersaturated Induce Crystallization: - Scratch inner surface of flask - Add a seed crystal no_crystals->supersaturated Check for supersaturation too_much_solvent Solution is not saturated. Evaporate some solvent and allow to cool again. no_crystals->too_much_solvent If induction fails check_cooling Ensure thorough cooling (use an ice bath). low_yield->check_cooling check_solvent_volume Too much solvent was used. Concentrate the mother liquor and cool to obtain a second crop. low_yield->check_solvent_volume charcoal Add activated charcoal to the hot solution before filtration. colored_product->charcoal change_solvent Switch to a more polar solvent or a solvent mixture. reheat_add_solvent->change_solvent If still oils out

Caption: Troubleshooting workflow for common recrystallization issues.

Detailed Recrystallization Protocol (General Procedure)

Once a suitable solvent has been identified from the screening process, the following general protocol can be applied for larger-scale purification.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in portions, with heating and stirring, until the solid is just dissolved. Use of a reflux condenser is recommended to prevent solvent loss.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use pre-heated glassware to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter paper or in a desiccator under vacuum.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • American Chemical Society. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

Overcoming low yields in the synthesis of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)pyridine. This molecule is a crucial building block in medicinal chemistry and drug development, notably as a precursor for anti-inflammatory drugs. The primary synthetic route involves the oxidation of 4-(methylthio)pyridine. While conceptually straightforward, this oxidation can be challenging, often resulting in low and inconsistent yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Core Synthetic Pathway

The most common and scalable synthesis of this compound begins with a nucleophilic aromatic substitution on a 4-halopyridine, followed by oxidation of the resulting thioether.

Synthetic_Pathway A 4-Chloropyridine B 4-(Methylthio)pyridine A->B  NaSMe   C 4-(Methylsulfinyl)pyridine (Sulfoxide Intermediate) B->C  [O]   D This compound (Target Sulfone) C->D  [O]  

Caption: General two-step oxidation pathway.

Troubleshooting Guide & FAQs

Question 1: My oxidation of 4-(methylthio)pyridine is stalling. My TLC/LC-MS shows a mix of starting material, the intermediate sulfoxide, and only a small amount of the desired sulfone. How can I drive the reaction to completion?

This is the most common issue encountered and typically points to insufficient oxidizing power or non-optimal reaction conditions. The oxidation from sulfide to sulfoxide is rapid, but the subsequent oxidation to the sulfone is significantly slower.

Root Cause Analysis:

  • Oxidant Stoichiometry: To proceed from the sulfide to the sulfone, a minimum of two molar equivalents of the oxidant are required. Using less will inherently lead to incomplete conversion.

  • Oxidant Reactivity: Not all oxidants are potent enough to efficiently convert the electron-deficient sulfoxide to the sulfone, especially with the deactivating effect of the pyridine ring.

  • Reaction Temperature: Many sulfide oxidations are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction. However, the second oxidation step often requires higher temperatures or prolonged reaction times to proceed at a reasonable rate.

Troubleshooting Protocol:

  • Verify Oxidant Stoichiometry: Ensure you are using at least 2.1 to 2.5 molar equivalents of your chosen oxidant (e.g., m-CPBA, Oxone). The slight excess helps to overcome any degradation of the oxidant and drive the reaction to completion.

  • Temperature Adjustment: After the initial exothermic phase (monitored by an internal thermometer), allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be effective, but must be done cautiously to avoid side reactions (see Question 2).

  • Choice of Oxidant: If using a milder oxidant like hydrogen peroxide, the reaction may require acidic or basic catalysis and higher temperatures. For a more robust and generally higher-yielding reaction, consider switching to a more potent oxidant.

Data-Driven Recommendations for Oxidants:

Oxidizing AgentTypical EquivalentsSolventTemperatureTypical Reaction TimeKey Advantages & Disadvantages
m-CPBA 2.1 - 2.5DCM, Chloroform0 °C to RT2 - 12 hPro: Good selectivity, well-documented.[1] Con: Byproduct acid requires basic wash; can be thermally sensitive.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)2.1 - 2.5MeOH/H₂O, Acetone/H₂ORT4 - 24 hPro: Inexpensive, stable, environmentally benign.[2][3] Con: Biphasic reaction can be slow; requires aqueous workup.
H₂O₂ / Acetic Acid >2.2Acetic AcidRT to 60 °C12 - 48 hPro: Very inexpensive. Con: Can require heat; risk of N-oxidation.
Question 2: My reaction produces the desired sulfone, but I'm getting a significant amount of a polar byproduct, which I suspect is the pyridine N-oxide. How can I suppress this side reaction?

This is a classic selectivity problem. The pyridine nitrogen is a nucleophilic site and is susceptible to oxidation by peroxy-acids, competing with the desired sulfur oxidation.

Mechanistic Insight:

The lone pair on the pyridine nitrogen can attack the electrophilic oxygen of the oxidant (like m-CPBA), forming the N-oxide. This is particularly problematic with strong peroxy-acid oxidants.

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction A 4-(Methylthio)pyridine B This compound (Product) A->B 2.1 eq. [O] C Pyridine Nitrogen D Pyridine N-Oxide (Byproduct) C->D [O]

Caption: Competing oxidation pathways.

Troubleshooting & Mitigation Strategies:

  • Protonate the Pyridine Nitrogen: The most effective strategy is to perform the oxidation under acidic conditions. By protonating the pyridine nitrogen, its lone pair is no longer available for oxidation.

    • Protocol: Add one equivalent of a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) to your reaction mixture before adding the oxidant. The resulting pyridinium salt is much less susceptible to N-oxidation.

  • Solvent Choice with Oxone®: When using Oxone, the choice of solvent can dictate selectivity. Performing the reaction in water tends to favor sulfone formation, while ethanol can selectively produce the sulfoxide.[4] For the desired sulfone, an aqueous co-solvent system is recommended.

  • Control Oxidant Addition: Adding the oxidant slowly at a low temperature (0 °C) can help improve selectivity, as the oxidation of the more nucleophilic sulfur is kinetically favored over the pyridine nitrogen at lower temperatures.

Question 3: My yield is high according to crude NMR/LC-MS, but I'm losing most of my product during the aqueous workup and purification. How can I improve my isolation?

This compound is a polar molecule with significant water solubility. Standard aqueous workups can lead to substantial product loss into the aqueous phase.

Root Cause Analysis:

  • High Polarity: The sulfonyl group (-SO₂Me) and the pyridine ring make the molecule highly polar and capable of hydrogen bonding with water.

  • Inefficient Extraction: Common organic solvents like ethyl acetate or dichloromethane may not be sufficient to efficiently extract the product from the aqueous layer, especially if the volume of the aqueous phase is large.

Improved Isolation Protocols:

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer during extraction.

  • Use of More Polar Solvents: Employ a more polar extraction solvent. A mixture of Dichloromethane (DCM) and Isopropanol (IPA) (e.g., 3:1 or 4:1 ratio) can be much more effective than DCM alone.

  • Continuous Liquid-Liquid Extraction: For quantitative recovery, especially on a larger scale, a continuous liquid-liquid extractor is an excellent tool. This method continuously passes fresh organic solvent through the aqueous layer, ensuring complete extraction over time.

  • Evaporation and Trituration: If the product is the only non-volatile component, consider neutralizing the aqueous phase and evaporating it to dryness. The resulting solid residue can then be triturated with a suitable organic solvent (like hot ethyl acetate or acetonitrile) to dissolve the product, leaving the inorganic salts behind.

  • Crystallization: this compound is a crystalline solid. After extraction and concentration, attempt crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol, or water) as a purification method, which can be more efficient than chromatography for this polar compound.

Troubleshooting Workflow: A Decision Tree

Troubleshooting_Workflow cluster_problem cluster_solution Start Low Yield of This compound CheckCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckCrude Incomplete Problem: Incomplete Reaction CheckCrude->Incomplete Starting Material or Sulfoxide Intermediate Remains SideProduct Problem: Side Products Present CheckCrude->SideProduct N-Oxide or Other Byproducts Detected Isolation Problem: Poor Isolation Yield CheckCrude->Isolation Crude Analysis is Clean, but Final Mass is Low Sol_Incomplete Solution: - Increase oxidant eq. (>2.1) - Increase temp/time - Use stronger oxidant Incomplete->Sol_Incomplete Sol_SideProduct Solution: - Add 1 eq. acid (TFA) - Control oxidant addition rate - Optimize temperature SideProduct->Sol_SideProduct Sol_Isolation Solution: - 'Salt out' during workup - Use polar extraction solvent - Evaporate & triturate Isolation->Sol_Isolation

Sources

Identification of byproducts in 4-(Methylsulfonyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Methylsulfonyl)pyridine Synthesis

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here, we address common issues related to byproduct formation, offering troubleshooting advice and detailed analytical protocols in a direct question-and-answer format to support your experimental work.

Troubleshooting Guide: Identification and Mitigation of Byproducts

The synthesis of this compound, a key building block in medicinal chemistry, typically proceeds via one of two primary routes: the oxidation of 4-(methylthio)pyridine or the nucleophilic aromatic substitution (SNAr) on a 4-halopyridine. While effective, both pathways are susceptible to the formation of specific byproducts that can complicate purification and compromise final product quality. This guide provides expert insights into identifying and controlling these impurities.

FAQ 1: Oxidation Route Impurities

Question: I am synthesizing this compound by oxidizing 4-(methylthio)pyridine and my post-reaction analysis (TLC/HPLC) shows multiple spots/peaks besides my desired product. What are these likely byproducts?

Answer: When synthesizing this compound via the oxidation of 4-(methylthio)pyridine, two principal byproducts are commonly encountered. Their presence is a direct consequence of the reaction mechanism and conditions.

  • 4-(Methylsulfinyl)pyridine (The Sulfoxide): This is the intermediate product in the oxidation of a sulfide to a sulfone.[1] Its presence indicates incomplete oxidation. The reaction proceeds stepwise, first converting the sulfide to a sulfoxide, which is then further oxidized to the target sulfone. If the reaction time is too short, the oxidant is not sufficiently potent, or an inadequate stoichiometric amount of oxidant is used, a significant portion of the material may remain at the sulfoxide stage.[2]

  • This compound N-oxide (The Over-oxidation Product): The nitrogen atom in the pyridine ring is itself a nucleophilic site susceptible to oxidation, especially when using strong oxidizing agents like peroxy acids (e.g., m-CPBA) or even excess hydrogen peroxide under certain conditions.[3][4] This side reaction converts the pyridine nitrogen into an N-oxide, a common challenge in the chemistry of pyridine derivatives.[5][6]

The formation of these byproducts is governed by the relative rates of oxidation at the sulfur and nitrogen atoms.

Oxidation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Start 4-(Methylthio)pyridine Intermediate 4-(Methylsulfinyl)pyridine (Sulfoxide Intermediate) Start->Intermediate +1 eq. Oxidant Product This compound (Desired Product) Intermediate->Product +1 eq. Oxidant N_Oxide This compound N-oxide (Over-oxidation Byproduct) Product->N_Oxide Excess Oxidant (e.g., m-CPBA, H₂O₂)

Caption: Oxidation of 4-(methylthio)pyridine showing the desired pathway and a key side reaction.

FAQ 2: Minimizing Byproducts in the Oxidation Route

Question: How can I adjust my experimental protocol to minimize the formation of the sulfoxide intermediate and the N-oxide byproduct?

Answer: Optimizing your reaction conditions is critical for maximizing the yield of the desired sulfone while suppressing side reactions. The key is to find a balance where the oxidation of the sulfoxide to the sulfone is favored, while the oxidation of the pyridine nitrogen is minimized.

Controlling the Sulfoxide Intermediate:

  • Stoichiometry: Use at least two molar equivalents of the oxidizing agent relative to the starting sulfide. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided to prevent N-oxide formation.

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to see the complete disappearance of both the starting sulfide and the intermediate sulfoxide spot/peak.

  • Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to the formation of more byproducts.[7] For many common oxidants like hydrogen peroxide, conducting the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is often sufficient.[8]

Preventing N-Oxide Formation:

  • Choice of Oxidant: Hydrogen peroxide (H₂O₂) is often considered a "greener" and more selective oxidant than alternatives like meta-chloroperoxybenzoic acid (m-CPBA).[9] Catalytic systems, such as those using sodium tungstate with H₂O₂, can effectively promote oxidation at the sulfur atom while being less aggressive towards the pyridine nitrogen.[1]

  • Controlled Addition: Add the oxidant to the reaction mixture slowly and portion-wise, rather than all at once. This maintains a low instantaneous concentration of the oxidant, which helps to minimize over-oxidation side reactions.[2]

  • pH Adjustment: In some cases, acidic conditions can suppress sulfone formation, but for driving the reaction to the sulfone, neutral or slightly acidic conditions are typical.[2] For pyridine compounds, avoiding strongly acidic conditions can reduce the electrophilicity of the ring, potentially disfavoring N-oxidation.

ParameterRecommendation to Minimize SulfoxideRecommendation to Minimize N-OxideRationale
Oxidant Stoichiometry Use >2.0 equivalentsAvoid large excess (>2.5 eq.)Ensures complete conversion of the intermediate without promoting side reactions.
Temperature Moderate (RT to 50°C)Avoid high temperaturesBalances reaction rate with selectivity. High heat can cause over-oxidation.[7]
Mode of Addition Not criticalSlow, dropwise additionMaintains a low oxidant concentration, favoring the desired reaction pathway.[2]
Choice of Oxidant H₂O₂, m-CPBA, Oxone®H₂O₂ with a catalyst (e.g., Na₂WO₄)H₂O₂ is generally less aggressive towards the pyridine nitrogen than peroxy acids.[1][9]
FAQ 3: Impurities in the SNAr Route

Question: I am preparing this compound via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine and sodium methanesulfinate. The reaction seems sluggish and the purity is low. What are the likely issues and byproducts?

Answer: The SNAr route is an excellent alternative to oxidation. However, its success hinges on achieving efficient substitution. Unlike the oxidation route, the primary impurity is often unreacted starting material rather than a complex byproduct.

  • Unreacted 4-Chloropyridine: The C-Cl bond in 4-chloropyridine is activated towards nucleophilic attack by the ring nitrogen.[10][11] However, the reaction still requires sufficient thermal energy to proceed at a practical rate. Incomplete conversion is the most common problem, leading to contamination of the final product with 4-chloropyridine.

  • Solvent-Related Impurities: The choice of a polar aprotic solvent (e.g., DMF, DMSO, NMP) is crucial for dissolving the sulfinate salt and facilitating the SNAr mechanism. If residual water is present in the solvent or starting materials, it can compete as a nucleophile, though this is generally a minor pathway. The primary issue with impure solvents is their potential to contain contaminants that interfere with the reaction.

Troubleshooting the SNAr Reaction:

  • Temperature: Ensure the reaction is heated sufficiently. SNAr reactions on halo-pyridines often require temperatures in the range of 80-150 °C to achieve a reasonable rate.

  • Anhydrous Conditions: Use dry solvents and ensure your starting materials are free of moisture to prevent potential side reactions and ensure the nucleophile's reactivity is not hampered.

  • Solubility of Nucleophile: Sodium methanesulfinate has limited solubility in many organic solvents. Ensure vigorous stirring and consider using a phase-transfer catalyst if solubility issues are suspected.

FAQ 4: Analytical Identification and Characterization

Question: What are the best analytical methods to identify and quantify this compound and its potential byproducts?

Answer: A multi-technique approach is recommended for unambiguous identification and quantification. The byproducts from the oxidation route have distinct properties that allow for clear differentiation.

Recommended Analytical Workflow:

Analytical_Workflow Start Crude Product Sample TLC 1. TLC Analysis (Initial Purity Check) Start->TLC Quick Assessment HPLC 2. RP-HPLC (Quantification & Purity) TLC->HPLC If Impure LCMS 3. LC-MS (Mass Confirmation) HPLC->LCMS Identify Peaks NMR 4. NMR Spectroscopy (Structural Confirmation) LCMS->NMR Isolate & Characterize End Impurity Profile Established NMR->End

Caption: A standard workflow for the analytical identification of synthesis byproducts.

Technique-Specific Guidance:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment and quantification.[12] A reverse-phase (e.g., C18) column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) will effectively separate the components.

    • Expected Elution Order: Based on polarity, the expected elution order would be: this compound N-oxide (most polar) → 4-(Methylsulfinyl)pyridine → this compound → 4-(methylthio)pyridine (least polar).

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly effective. It allows you to confirm the identity of each peak by its mass-to-charge ratio (m/z).

    • Expected [M+H]⁺ values:

      • 4-(methylthio)pyridine: 140.03

      • 4-(methylsulfinyl)pyridine: 156.03

      • This compound: 172.02

      • This compound N-oxide: 188.02

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation, especially after isolating the impurities.

    • Key Distinctions in ¹H NMR (in CDCl₃):

      • S-CH₃ Signal: The chemical shift of the methyl protons is highly sensitive to the oxidation state of the sulfur. Expect to see the signal move downfield: Thioether (~2.5 ppm) → Sulfoxide (~2.8 ppm) → Sulfone (~3.1 ppm).

      • Aromatic Protons: The pyridine protons will also show distinct shifts. N-oxidation typically causes a noticeable change in the chemical shifts of the protons at the 2 and 6 positions.

By employing this structured troubleshooting and analytical approach, researchers can effectively identify, control, and minimize byproduct formation in the synthesis of this compound, leading to higher purity, better yields, and more reliable experimental outcomes.

References

  • Vertex AI Search. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Ali, M., et al. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. ChemInform, 57(13), 2469-2476.
  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.
  • ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions.
  • Fallah, E., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(9), 7525-7531.
  • Tebby, J. C. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Comprehensive Organic Chemistry II.
  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Clayden, J., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(41), 12590-12613.
  • Organic Chemistry Division, University of Southampton. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Patsnap. (2010). Process for the preparation of pyridine-methylsulfinyl compounds. Eureka.
  • PubChem. (n.d.). 4-Chloropyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
  • Chegg.com. (2018). Solved 4-Chloropyridine undergoes reaction with.
  • PubChem. (n.d.). 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.
  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
  • ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines.
  • Nature. (2024). A reagent to access methyl sulfones.
  • Chem-Impex. (n.d.). 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.
  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.
  • OSHA. (n.d.). Analytical Method for Pyridine.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review.
  • Wikipedia. (n.d.). Parikh–Doering oxidation.
  • Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • PubMed. (2019). Investigation of the effect of the N-oxidation process on the interaction of selected pyridine compounds with biomacromolecules: structural, spectral, theoretical and docking studies.
  • ResearchGate. (n.d.). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Question 1: Why is this compound an effective substrate for SNAr reactions?

Answer: The reactivity of this compound in SNAr reactions is attributed to two key features:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and making the ring inherently electron-deficient. This facilitates attack by nucleophiles.[1][2]

  • Excellent Leaving Group: The methylsulfonyl (-SO2Me) group is an exceptional leaving group. Its ability to stabilize the negative charge it accepts upon bond cleavage is a primary driver for the reaction. This stability arises from the high oxidation state of the sulfur atom and the extensive resonance delocalization of the negative charge across the two oxygen atoms.[3] The conjugate acid, methanesulfonic acid, is very strong, indicating that the methanesulfonate anion is a very weak and stable base, making it an excellent leaving group.[3]

  • Positional Activation: The substitution is favored at the C-4 (para) position because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1][2][4][5]

Question 2: What are the best general starting conditions for a nucleophilic substitution on this substrate?

Answer: For a typical SNAr reaction on this compound, a good starting point would be:

  • Nucleophile: 1.1 to 1.5 equivalents of a potent nucleophile (e.g., an alkoxide, thiolate, or a secondary amine).

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[1] These solvents effectively solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.[1]

  • Temperature: Start at room temperature and gently heat if the reaction is sluggish. Many SNAr reactions on pyridines may require elevated temperatures to proceed efficiently.[2]

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive nucleophiles.

Question 3: How does the choice of nucleophile impact the reaction?

Answer: The success of the reaction is highly dependent on the nucleophile's strength and steric profile.

  • Nucleophilicity: A strong nucleophile is necessary to attack the electron-deficient pyridine ring.[1] Weak nucleophiles may require activation, for instance, by deprotonating an alcohol to a more reactive alkoxide using a strong base.[1]

  • Steric Hindrance: While the 4-position is less sterically hindered than the 2-position, bulky nucleophiles may still react slower than smaller ones.[1][6]

  • Basicity: A highly basic nucleophile can lead to side reactions, such as deprotonation of the pyridine ring or other functional groups.[2] It's a balance between sufficient nucleophilicity for the desired reaction and avoiding unwanted basicity-driven side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Yield 1. Insufficiently Reactive Nucleophile: The nucleophile may not be strong enough to initiate the attack.[1] 2. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. 3. Low Reaction Temperature: The activation energy for the reaction has not been overcome.[2]1. Increase Nucleophilicity: If using a protic nucleophile (e.g., alcohol, thiol), deprotonate it with a suitable base (e.g., NaH, K2CO3) to generate the more potent anionic nucleophile. 2. Change Solvent: Switch to a solvent with better solubilizing properties for your specific reactants, such as DMSO or NMP. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
Formation of Side Products 1. Competing Reactions: The nucleophile may be acting as a base, leading to deprotonation or elimination reactions.[2] 2. Decomposition: The starting material or product may be unstable at the reaction temperature.1. Use a Less Basic Nucleophile: If possible, select a nucleophile with lower basicity but sufficient nucleophilicity. Alternatively, use a non-nucleophilic base to generate the active nucleophile in situ. 2. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Reaction Stalls 1. Product Inhibition: The product may be inhibiting the reaction. 2. Deactivation of Nucleophile: The nucleophile may be consumed by side reactions or be unstable under the reaction conditions.1. Dilute the Reaction: Running the reaction at a lower concentration might mitigate product inhibition. 2. Add More Nucleophile: A staged addition of the nucleophile might help maintain a sufficient concentration throughout the reaction.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in this SNAr reaction.

Caption: A decision tree for troubleshooting low yield in pyridine nucleophilic substitution.[2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for the reaction of this compound with a secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of SNAr on this compound

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears the methylsulfonyl leaving group. This step is typically the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4][5][7]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the methylsulfonyl group, which is a very effective leaving group.[3][7]

The diagram below illustrates this mechanistic pathway.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.[2] (Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering).

Advanced Considerations

Kinetic vs. Thermodynamic Control

In some cases, particularly with ambident nucleophiles or when there is a possibility of substitution at other positions (less likely for the 4-substituted pyridine), the reaction conditions can influence the product distribution.[8]

  • Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest, which is often the one with the lowest activation energy.[9] For SNAr on pyridines, attack at the 4-position is generally kinetically favored due to the stability of the Meisenheimer intermediate.[4][5][6]

  • Thermodynamic Control: At higher temperatures, the reaction may be reversible, allowing the products to equilibrate to the most stable isomer.[9]

Solvent Effects

The choice of solvent is critical and can significantly influence the reaction rate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally the solvents of choice as they are effective at solvating the counter-ion of the nucleophile, thereby increasing its reactivity. They do not, however, strongly solvate the anionic nucleophile itself, leaving it more available for reaction.[1][10]

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[10][11] However, they can be beneficial in stabilizing the transition state in some SNAr reactions.[12]

References

  • A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. American Chemical Society. (2021-06-23).
  • Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis. (2021-12-29).
  • Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora. (2021-04-07).
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. (2016-05-29).
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health.
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. (2019-01-30).
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025-08-09).
  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp 3 )–H allylation of 4-alkylpyridines. RSC Publishing. (2020-12-10).
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. (2015-07-09).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17).
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (2021-06-10).
  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances.
  • Classification of Reagents in Chemistry IV.
  • Pyridine - Nucleophilic Catalyst. ChemTube3D.
  • Nucleophilic substitutions on the pyridine ring with enolate anions. Semantic Scholar. (1976-10-01).
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace.
  • nucleophilic aromatic substitutions. YouTube. (2019-01-19).
  • Nucleophilic substitution of pyridine. YouTube. (2017-08-07).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.. ChemRxiv.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
  • Kinetic control vs. thermodynamic control. YouTube. (2020-12-10).
  • Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube. (2014-05-15).
  • Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. (2019-08-21).
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health.
  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20).
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. (2024-09-24).
  • Reactions of Some Nucleophiles with Pyrylium Salts. ResearchGate. (2025-08-06).
  • SNAr reactions of pi-deficient aromatic rings. YouTube. (2020-02-02).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. (2014-06-25).
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. (2025-03-18).
  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. (2020-04-17).
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.

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Technical Support Center: Suzuki Coupling Reactions of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4-(methylsulfonyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The strong electron-withdrawing nature of the methylsulfonyl group, combined with the inherent challenges of pyridine-based substrates, necessitates a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound derivatives. Each problem is presented with its likely causes and actionable solutions, grounded in mechanistic principles.

Problem 1: Low or No Conversion of Starting Material

You have assembled your reaction with a 4-(methylsulfonyl)halopyridine, a boronic acid partner, a palladium catalyst, a ligand, and a base, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted starting materials.

Possible Causes & Solutions

  • Inadequate Catalyst Activity/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented challenge in couplings involving pyridyl substrates. The potent electron-withdrawing sulfonyl group further enhances the electrophilicity of the pyridine ring, potentially increasing its affinity for the metal center.

    • Solution 1: Choice of Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired catalytic cycle and can sterically hinder the pyridine nitrogen from coordinating to the palladium.

    • Solution 2: Catalyst Pre-catalyst Selection: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst that is readily reduced in situ. For Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions facilitate reduction to the active Pd(0) state. Sometimes, adding a small amount of a reducing agent can be beneficial.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not effectively activate the boronic acid. Conversely, a base that is too strong or used in excess can lead to side reactions.

    • Solution: Screen a Range of Bases: For electron-deficient heteroaryl couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. It is critical that the base is anhydrous and finely ground to maximize its reactivity.

  • Poor Reagent Quality: Moisture in the reaction can lead to protodeboronation of the boronic acid, a common side reaction that consumes the nucleophilic partner.

    • Solution: Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and high-purity, dry reagents. Consider using boronic esters (e.g., pinacol esters), which can exhibit greater stability towards protodeboronation compared to boronic acids.

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

You observe the desired product, but also a significant amount of a byproduct derived from the coupling of two boronic acid molecules.

Possible Causes & Solutions

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.

    • Solution: Rigorous Degassing: This is the most critical factor in preventing homocoupling. Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Inefficient Oxidative Addition: If the oxidative addition of the 4-(methylsulfonyl)halopyridine to the Pd(0) center is slow, the competing homocoupling pathway can become more prominent.

    • Solution: Optimize Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition and side reactions. Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance for your specific substrate combination.

Problem 3: Protodeboronation of the Boronic Acid

Your analysis shows the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂), indicating cleavage of the carbon-boron bond.

Possible Causes & Solutions

  • Excess Water or Protic Impurities: Water is a primary culprit for protodeboronation, especially under basic conditions.

    • Solution 1: Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dry.

    • Solution 2: Use of Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable to protodeboronation. The MIDA boronates, in particular, can participate in a "slow release" of the boronic acid, which can minimize this side reaction.

  • Harsh Basic Conditions: The combination of a strong base and elevated temperatures can accelerate protodeboronation.

    • Solution: Base and Solvent Screening: Test milder bases (e.g., K₂CO₃) or consider switching to a non-aqueous solvent system if you are using one. The choice of base and solvent can significantly influence the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the this compound is best for Suzuki coupling?

A: The reactivity order for the halide is generally I > Br > Cl. While 4-(methylsulfonyl)iodopyridine would be the most reactive, it may also be the least stable and most expensive. 4-(Methylsulfonyl)bromopyridine often provides a good balance of reactivity and stability. 4-(Methylsulfonyl)chloropyridine is the most challenging due to the strength of the C-Cl bond, and its successful coupling typically requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or NHCs.

Q2: Can I use a 4-(methylsulfonyl)pyridyl triflate or nonaflate instead of a halide?

A: Yes, triflates (-OTf) and nonaflates (-ONf) are excellent leaving groups and are often used as alternatives to halides in Suzuki couplings.[2][3] They can be particularly useful when the corresponding halide is difficult to prepare. The reactivity of these pseudohalides is generally comparable to or greater than that of the corresponding bromide.

Q3: The methylsulfonyl group is electron-withdrawing. How does this affect the reaction?

A: The strongly electron-withdrawing sulfonyl group makes the pyridine ring more electron-deficient. This has two main consequences for the Suzuki coupling:

  • Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring generally accelerates the rate-determining oxidative addition step of the Pd(0) catalyst to the carbon-halogen bond.[4]

  • Potential for Nucleophilic Aromatic Substitution (SNAr): In some cases, with highly nucleophilic boronic acids or under certain conditions, direct SNAr of the halide by the boronic acid partner (or its activated form) could be a competing pathway, though this is less common under typical Suzuki conditions.

Q4: My reaction is sluggish. What are some additives I can try?

A: If your reaction is not proceeding to completion, consider the following additives:

  • Phase-Transfer Catalysts: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the interaction between the aqueous and organic phases.

  • Lewis Acids: In some cases, particularly with catalyst inhibition by the pyridine nitrogen, the addition of a Lewis acid like B(OMe)₃ has been shown to coordinate with the Lewis basic site, freeing up the palladium catalyst to participate in the reaction.

Data and Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is readily reduced.
Ligand SPhos, XPhos, or RuPhos (1.2-2.0 eq. to Pd)Bulky, electron-rich ligands are crucial for coupling electron-deficient heteroaryl halides.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective for these challenging couplings.
Solvent 1,4-Dioxane, Toluene, or DME (with 10-20% water)Aprotic solvents are generally preferred. A small amount of water can be beneficial for the transmetalation step.
Temperature 90-110 °CProvides sufficient thermal energy for the reaction without causing significant degradation.
Boron Source Boronic Acid (1.2-1.5 eq.) or Pinacol Ester (1.2-1.5 eq.)Boronic esters can offer greater stability against protodeboronation.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (4-(MeSO₂)Py-X) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Screen Pd(0) vs Pd(II) sources. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents High Quality & Anhydrous? Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen Bases (K₃PO₄, Cs₂CO₃). Optimize Temperature (80-120 °C). Ensure Rigorous Degassing. Check_Conditions->Optimize_Conditions No Analyze_Byproducts Analyze Byproducts: - Homocoupling? - Protodeboronation? Check_Reagents->Analyze_Byproducts Yes Improve_Reagents Use Anhydrous Solvents/Reagents. Consider Boronic Esters. Check_Reagents->Improve_Reagents No Success Successful Coupling Optimize_Catalyst->Success Optimize_Conditions->Success Homocoupling Improve Degassing. Lower Temperature. Analyze_Byproducts->Homocoupling Homocoupling Protodeboronation Ensure Anhydrous Conditions. Switch to Boronic Ester. Analyze_Byproducts->Protodeboronation Protodeboronation Improve_Reagents->Success Homocoupling->Success Protodeboronation->Success

Sources

Technical Support Center: Strategies for Preventing the Decomposition of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)pyridine. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during synthetic reactions involving this versatile building block. By understanding the underlying causes of decomposition, you can implement robust strategies to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to decomposition?

A1: The susceptibility of this compound to decomposition arises from the strong electron-withdrawing nature of the methylsulfonyl group at the 4-position of the pyridine ring. This electronic effect makes the pyridine ring highly electron-deficient and activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[1] This inherent reactivity can lead to undesired side reactions and degradation under various experimental conditions.

Key factors that can induce decomposition include:

  • Strong Nucleophiles: The presence of potent nucleophiles can lead to nucleophilic aromatic substitution (SNAr) reactions, displacing the methylsulfonyl group or other substituents.[1][2]

  • Harsh Basic or Acidic Conditions: Extreme pH levels can promote hydrolysis of the sulfonyl group or other sensitive functionalities.

  • Elevated Temperatures: Thermal stress can accelerate decomposition pathways.

  • Oxidative or Reductive Conditions: The pyridine ring and sulfonyl group can be susceptible to unwanted redox reactions.[3]

Q2: I'm observing unexpected byproducts in my nucleophilic aromatic substitution (SNAr) reaction. What could be the cause?

A2: Unwanted byproducts in SNAr reactions with this compound often stem from competing nucleophilic attack at different positions or side reactions involving the nucleophile or base.

Troubleshooting Steps:

  • Regioselectivity Issues: While the 4-position is highly activated, nucleophilic attack can sometimes occur at the 2-position, leading to isomeric byproducts.[1] The stability of the intermediate formed during the reaction plays a crucial role in determining the regioselectivity.[1]

  • Base-Mediated Decomposition: Strong bases can react with the starting material or the product. For instance, some strong bases can cause self-deprotonation or dimerization of pyridine derivatives.[4]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMSO or DMF are often used for SNAr reactions, but their purity is critical, as water content can lead to hydrolysis.

Q3: How can I minimize decomposition when using strong bases?

A3: The use of strong bases requires careful consideration to avoid degradation of this compound.

Recommendations:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases. Bases like N-methylpiperidine have been shown to control regioselectivity in some reactions involving activated pyridines.[5]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the base slowly and maintain cooling to dissipate any exotherms.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen can modulate its reactivity and prevent unwanted side reactions.[6][7] Borane complexes have been successfully used as protecting groups for pyridines in base-mediated reactions.[6]

Troubleshooting Guides

Guide 1: Addressing Decomposition During Nucleophilic Aromatic Substitution (SNAr)

This guide provides a systematic approach to troubleshooting decomposition issues in SNAr reactions involving this compound.

Problem: Low yield of the desired product and formation of multiple unidentified byproducts.

Workflow for Troubleshooting SNAr Reactions

sn_ar_troubleshooting start Start: Low SNAr Yield check_reagents Step 1: Verify Reagent Purity & Stoichiometry - Check Nucleophile Purity - Verify Base Concentration - Ensure Anhydrous Solvents start->check_reagents check_reagents->start Impurity Found optimize_temp Step 2: Optimize Reaction Temperature - Run at Lower Temperature (e.g., 0 °C or RT) - Monitor for Exotherms check_reagents->optimize_temp Reagents OK base_selection Step 3: Evaluate Base Choice - Switch to a Non-Nucleophilic, Hindered Base (e.g., N-methylpiperidine) - Consider Weaker Bases if Applicable optimize_temp->base_selection Decomposition Persists end End: Optimized Reaction optimize_temp->end Problem Solved protecting_group Step 4: Consider Protecting Groups - Protect Pyridine Nitrogen (e.g., with Borane) - Deprotect Post-Substitution base_selection->protecting_group Still Seeing Byproducts base_selection->end Problem Solved analytical_monitoring Step 5: In-Process Analytical Monitoring - Use HPLC or GC-MS to Track Reaction Progress - Identify Intermediates and Byproducts protecting_group->analytical_monitoring If Feasible analytical_monitoring->end

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Nucleophile: Ensure the nucleophile is pure and free from contaminants that could lead to side reactions.

    • Base: If using a solution of a base (e.g., NaH in mineral oil), ensure its activity is as expected.

    • Solvent: Use anhydrous solvents to prevent hydrolysis.

  • Optimize Reaction Temperature:

    • High temperatures can accelerate decomposition. Start by running the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase if the reaction is too slow.

  • Evaluate Base Choice:

    • If a strong, nucleophilic base is being used, consider switching to a non-nucleophilic, sterically hindered alternative.

  • Consider Protecting Groups:

    • For particularly sensitive substrates or harsh reaction conditions, protecting the pyridine nitrogen can be an effective strategy.[6][7] A borane protecting group, for instance, can be introduced and later removed under acidic conditions.[6]

  • In-Process Analytical Monitoring:

    • Utilize techniques like HPLC or GC-MS to monitor the reaction progress.[8][9][10][11] This can help identify the formation of byproducts in real-time and provide insights into the decomposition pathway.

Guide 2: Preventing Hydrolytic Decomposition

Problem: Formation of 4-pyridinesulfonic acid or other hydrolysis products, especially when working in aqueous or protic media.

Key Control Parameters for Preventing Hydrolysis:

ParameterRecommended ActionRationale
pH Control Maintain a neutral or slightly acidic pH (e.g., 5.0-5.5) using a buffer system.[12]The sulfonyl group is more susceptible to hydrolysis under alkaline conditions.[12][13]
Temperature Keep the reaction and work-up temperatures as low as possible.Elevated temperatures significantly accelerate hydrolysis.[12]
Solvent Choice If possible, use aprotic solvents. If aqueous conditions are necessary, minimize the reaction time.Protic solvents can participate in the hydrolysis mechanism.
Work-up Procedure Perform aqueous work-ups quickly and at low temperatures.Minimizes the contact time with water, reducing the extent of hydrolysis.
Experimental Protocol: Stability Testing under Forced Degradation

To understand the stability of your specific this compound derivative, a forced degradation study is recommended.

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.[13]

    • Oxidative: Add 3% H₂O₂.[13]

    • Thermal: Heat at a specified temperature (e.g., 60-80 °C).[13]

    • Photolytic: Expose to UV light.[12][13]

  • Time Points: Sample each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method (e.g., HPLC with UV or MS detection) to quantify the parent compound and identify any degradation products.

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1 M HCl) Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base Basic (0.1 M NaOH) Base->Sampling Oxidative Oxidative (3% H₂O₂) Oxidative->Sampling Thermal Thermal (e.g., 80°C) Thermal->Sampling Photolytic Photolytic (UV Light) Photolytic->Sampling HPLC HPLC Analysis (Quantify Parent & Degradants) Sampling->HPLC End End: Stability Profile HPLC->End Identify Degradation Pathways Start Start: Prepare Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic

Caption: Workflow for a forced degradation study.

References

  • AK Scientific, Inc. 3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)
  • Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. [Link]
  • BenchChem. Preventing degradation of Fenthion oxon sulfone during sample prep.
  • BenchChem. Preventing degradation of Demeton-o sulfone during sample storage.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Wang, P., et al. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Guidechem. 4-Chloro-2-(methylsulfonyl)pyridine (CAS No. 66154-70-9) SDS.
  • Organic Syntheses. α-(4-PYRIDYL)ETHYLAMINE DIHYDROCHLORIDE. [Link]
  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Saari, V., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
  • Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Journal of Chemical and Pharmaceutical Research.
  • Organic Synthesis. Protecting Groups.
  • ECHEMI. 4-Chloro-2-(methylsulfonyl)
  • Kumar, A., et al. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
  • Koppel, I., et al. (2018). Strong Bases Design: Key Techniques and Stability Issues. Molecules.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control.
  • Rogne, O. (1969). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.
  • Ganiek, M. A., et al. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal.
  • Chemistry Stack Exchange.
  • OUCI. Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • O'Keeffe, J. L., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • PubChem. 2-Methanesulfonylpyridin-4-amine hydrochloride.
  • Google Patents. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Smith, D. M., & Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry.
  • World Health Organization. (2011). Analytical methods and achievability.
  • PubChem. 2-(Methylsulfonyl)pyridine.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Organic Syntheses. PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES WITH ARYLBROMIDES: SYNTHESIS OF 2-ARYL PYRIDINES.
  • Organic Syntheses. p-CARBOMETHOXYBENZAMIDE.
  • Wikipedia.
  • NROChemistry.
  • Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry.
  • Cleaves, H. J., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. Astrobiology.
  • Sigma-Aldrich. Traditional Strong and Hindered Bases.
  • BLD Pharm. This compound.
  • PubChem. 4-Methylpyridine.
  • ResearchGate. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • Sigma-Aldrich.
  • Jang, J., et al. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research.
  • Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • Wu, J., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm.

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Technical Support Center: Navigating Regioselectivity in Reactions with 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-(methylsulfonyl)pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in your experiments. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by two key features: the electron-deficient nature of the pyridine ring and the potent electron-withdrawing capacity of the methylsulfonyl group at the 4-position. This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.

The primary challenge and opportunity in working with this reagent lies in controlling the regioselectivity of these reactions. This guide will address the common issues encountered and provide solutions to steer your reactions toward the desired products.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on a 2-halo-4-(methylsulfonyl)pyridine. Where should I expect the nucleophile to react?

A1: You should expect highly regioselective substitution at the 2-position. The pyridine nitrogen and the 4-methylsulfonyl group work in concert to make the C2 and C6 positions the most electrophilic sites on the ring.[1][2] Since the 2-position is occupied by a good leaving group (a halogen), nucleophilic attack will preferentially occur there.

  • The "Why": The stability of the intermediate formed during the reaction, known as a Meisenheimer complex, dictates the regioselectivity. When a nucleophile attacks the C2 (or C6) position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[1][2] The potent electron-withdrawing methylsulfonyl group at the 4-position further stabilizes this intermediate through resonance and inductive effects, thus accelerating the reaction at the ortho positions.

Q2: My SNAr reaction on 2-chloro-4-(methylsulfonyl)pyridine with an amine nucleophile is giving me a mixture of products, including one where the methylsulfonyl group has been replaced. Why is this happening and how can I prevent it?

A2: This is a common and often unexpected issue. The methylsulfonyl group, while being a strong activating group, can also function as a leaving group in nucleophilic aromatic substitution reactions.[3][4] This is particularly observed with certain nucleophiles, such as thiols and amines.[3]

Troubleshooting Guide: Unwanted Displacement of the Methylsulfonyl Group

Factor Explanation Recommended Action
Nucleophile Choice "Soft" nucleophiles, like thiols, and some amines are more prone to displace the methylsulfonyl group.[3]If possible, consider using a "harder" nucleophile. For amines, using a bulkier secondary amine might sterically disfavor attack at the more hindered C4 position.
Reaction Temperature Higher temperatures can provide the necessary activation energy to overcome the barrier for C4 substitution.Run the reaction at the lowest temperature that allows for the consumption of the starting material. A temperature screen is highly recommended.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the thermodynamically more stable product, which may be the result of C4 substitution.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed.
Base The choice of base can influence the nucleophilicity of your amine. A very strong base might lead to competing deprotonation or side reactions.Use a non-nucleophilic base of appropriate strength, such as diisopropylethylamine (DIPEA) or potassium carbonate, to just facilitate the reaction.
Section 2: Reactions with Organometallics

Q3: I want to introduce a carbon-based substituent at the C2 position of this compound using an organometallic reagent. What should I consider?

A3: Direct C-H functionalization or cross-coupling reactions are viable strategies. However, regioselectivity can be a challenge. For direct C-H functionalization, deprotonation (lithiation) is a common approach.

The acidity of the protons on the pyridine ring is significantly influenced by the methylsulfonyl group. The protons at the C2 and C6 positions are the most acidic due to the inductive effect of both the ring nitrogen and the sulfone. Therefore, direct lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is expected to occur at the C2/C6 position. Subsequent quenching with an electrophile will yield the 2-substituted product.

Troubleshooting Guide: Lithiation and Quenching

Issue Potential Cause Solution
Low Yield of Desired Product Competitive addition of the organolithium reagent to the pyridine ring.Use a hindered base like LDA or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C) to favor deprotonation over addition.
Mixture of Regioisomers Incomplete lithiation or equilibration of the lithiated species.Ensure complete deprotonation by using a slight excess of the base and allowing sufficient time for the reaction. Quench the reaction at low temperature.
Reaction with the Sulfone Group Some organometallic reagents can react with the sulfonyl group.Choose your organometallic reagent carefully. Grignard reagents are sometimes less reactive towards sulfones than organolithiums. A screen of reagents may be necessary.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the synthesis of 2-(benzylamino)-4-(methylsulfonyl)pyridine.

Materials:

  • 2-Chloro-4-(methylsulfonyl)pyridine

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-(methylsulfonyl)pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the solution.

  • Add benzylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the factors governing regioselectivity, the following diagrams illustrate the key mechanistic principles.

Diagram 1: SNAr Mechanism on a 2-Halo-4-(methylsulfonyl)pyridine

SNAr_Mechanism reagents 2-Halo-4-(methylsulfonyl)pyridine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Stabilized by N and SO₂Me) reagents->meisenheimer Nucleophilic Attack at C2 (Rate-determining step) product 2-Nu-4-(methylsulfonyl)pyridine + Halide (X⁻) meisenheimer->product Elimination of Leaving Group (Fast)

Caption: Mechanism of SNAr at the C2 position.

Diagram 2: Troubleshooting Logic for Unexpected C4 Substitution

Troubleshooting_C4_Sub start Unexpected C4 Substitution Product Observed q1 Is the nucleophile 'soft' (e.g., thiol)? start->q1 q2 Is the reaction temperature high? q1->q2 No ans1_yes Consider a 'harder' nucleophile or sterically hindered amine. q1->ans1_yes Yes q3 Is the reaction time prolonged? q2->q3 No ans2_yes Reduce reaction temperature. q2->ans2_yes Yes ans3_yes Monitor reaction closely and shorten time. q3->ans3_yes Yes no_change Investigate other factors (e.g., solvent, base). q3->no_change No

Caption: Decision tree for troubleshooting C4 substitution.

References

  • McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive. [Link]
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]
  • Nucleophilic substitution reactions in pyridine. (n.d.). Quimicaorganica.org. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional guide for navigating the complexities of catalyst selection in cross-coupling reactions involving 4-(methylsulfonyl)pyridine is provided below. This technical support center is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions in a user-friendly format.

Welcome to the technical support center for cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting. This guide focuses on the unique challenges presented by this compound, an electron-deficient heterocyclic substrate.

The inherent properties of this substrate—namely the electron-withdrawing nature of the sulfonyl group and the coordinating ability of the pyridine nitrogen—necessitate careful consideration of the entire catalytic system. Let's navigate these challenges together.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding catalyst system selection for reactions with this compound.

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A: The difficulties arise from two primary factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can occupy a vacant site on the catalyst, preventing the necessary steps of the catalytic cycle (like oxidative addition or reductive elimination) from occurring, effectively "poisoning" the catalyst. This is a well-documented issue often referred to as the "2-Pyridyl Problem," but it affects all pyridine substrates to some extent[1][2].

  • Electronic Effects: The powerful electron-withdrawing methylsulfonyl group makes the pyridine ring electron-deficient. In many cross-coupling cycles, the oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step. Electron-deficient halides react more slowly in this step, often requiring more reactive catalysts to proceed efficiently[3][4].

Q2: What is the best palladium source to start with? A Pd(II) salt or a Pd(0) precatalyst?

A: For consistency and improved reactivity, especially with challenging substrates, we strongly recommend using a modern Pd(0) precatalyst.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and inexpensive but require in situ reduction to the active Pd(0) state. This reduction step can be inefficient and lead to the formation of palladium black (inactive Pd metal), resulting in lower yields and poor reproducibility[5].

  • Pd(0) Sources (e.g., Pd(PPh₃)₄): This is a direct source of the active catalyst but can be sensitive to air and may not be the most active option for this substrate.

  • Modern Precatalysts (e.g., Buchwald Palladacycle Precatalysts, PEPPSI™ Catalysts): These are air-stable Pd(II) complexes designed for clean, rapid, and quantitative generation of the active monoligated Pd(0) species in solution. They offer superior reliability and are often the most effective choice for difficult couplings[6][7].

Q3: How do I select the right ligand for a Suzuki-Miyaura C-C bond formation?

A: The ligand is arguably the most critical component. For an electron-deficient substrate like this compound, the ligand must be both electron-rich and sterically bulky .

  • Rationale: An electron-rich ligand increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step[8]. Steric bulk promotes the formation of a highly reactive, low-coordinate Pd(0) species and facilitates the final reductive elimination step to release the product[8][9].

  • Recommended Ligands: Start with dialkylbiaryl phosphine ligands. These have consistently shown broad applicability and high reactivity[9].

LigandStructureKey Features & When to Use
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent general-purpose ligand for a wide range of aryl chlorides and bromides. Good first choice.[9]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides higher reactivity than SPhos, especially for sterically hindered or electron-poor substrates.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and effective for very challenging couplings, including those involving aryl chlorides.[2]
N-Heterocyclic Carbenes (NHCs) e.g., IPrHighly electron-donating and robust ligands, often used when phosphine ligands fail or decompose at high temperatures.[10]

Q4: For a Buchwald-Hartwig C-N bond formation, what are the key considerations for ligand and base selection?

A: The Buchwald-Hartwig amination follows similar principles but with added complexity due to the amine coupling partner.[11][12]

  • Ligand Choice: Bulky biarylphosphine ligands (often called "Buchwald ligands") are the gold standard. The choice depends on the amine's steric hindrance and nucleophilicity[13][14]. For a primary amine coupling with your substrate, a ligand like RuPhos or BrettPhos is a strong starting point.

  • Base Selection: This is critical and reaction-specific. A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex) without competing as a nucleophile.

    • Sodium tert-butoxide (NaOtBu): A very common and effective base.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-coordinating base useful for sensitive substrates.

    • Potassium Phosphate (K₃PO₄): A weaker base, sometimes used for more delicate functional groups, though it may be insufficient for this substrate.

Q5: Which solvent is best for these reactions?

A: The solvent must be anhydrous and thoroughly degassed. The choice can significantly impact solubility, catalyst stability, and reaction rate.

  • Common Choices: Ethereal solvents like 1,4-dioxane and THF are excellent starting points. Toluene is also widely used.

  • Polar Aprotic Solvents: Solvents like DMF or DMAc can sometimes be beneficial, but they can also coordinate to the palladium center. Their effect should be evaluated carefully[15].

  • Solvent Effects on Selectivity: Be aware that in some systems, polar solvents can dramatically alter the selectivity of a reaction, although this is more common with substrates having multiple leaving groups[16][17]. For your substrate, the primary concern is ensuring all components remain in solution at the reaction temperature.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion to Product

This is the most common issue. The workflow below will help diagnose the root cause.

graph TD; A[Low/No Conversion] --> B{Is the Catalyst System Appropriate?}; B --> C[No, using Pd(OAc)₂/PPh₃] --> D[Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos) and a modern precatalyst (e.g., RuPhos-G3-Pd).]; B --> E[Yes, using a robust system]; E --> F{Are Reagents High Purity & Anhydrous?}; F --> G[No/Unsure] --> H[Purify amine/boronic acid. Use anhydrous, degassed solvent. Ensure base is fresh and dry.]; F --> I[Yes, reagents are pure]; I --> J{Is the Reaction Fully Degassed?}; J --> K[No] --> L[Improve degassing procedure. Use freeze-pump-thaw cycles for best results.]; J --> M[Yes]; M --> N{Is the Base Correct?}; N --> O[Maybe] --> P[Screen alternative bases. For Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃. For Buchwald-Hartwig: NaOtBu, LHMDS, K₂CO₃.]; Troubleshooting workflow for low-yield reactions.

Expert Insights:

  • Catalyst Inhibition by Pyridine: If you suspect catalyst poisoning, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help by outcompeting the pyridine for coordination sites.

  • Boronic Acid Quality (Suzuki): Boronic acids can dehydrate to form cyclic boroxine trimers upon storage, which are often less reactive. Ensure your boronic acid is of high quality or consider using a more stable boronate ester (e.g., a pinacol ester).[18]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate indicates the aggregation of Pd(0) into inactive bulk metal.

Probable Causes & Solutions:

CauseExplanationSolution
Inefficient Ligand The ligand is not robust enough to stabilize the Pd(0) species at the reaction temperature, or it cannot prevent aggregation.Switch to a more sterically demanding or thermally stable ligand, such as an N-heterocyclic carbene (NHC) or a different biarylphosphine.[19]
High Temperature The catalytic complex is not stable at the reaction temperature.Run the reaction at the lowest possible temperature that still provides a reasonable rate. Screen temperatures (e.g., 80 °C, 100 °C, 120 °C).
Presence of Oxygen Trace oxygen can lead to catalyst degradation pathways.Ensure the reaction is maintained under a strictly inert atmosphere (argon is preferred over nitrogen) and that all reagents and solvents were rigorously degassed.[19]
Problem 3: Formation of Side Products

A. Homocoupling of Boronic Acid (Suzuki-Miyaura)

  • Appearance: Formation of a biaryl product derived from two molecules of your boronic acid.

  • Cause: This is typically promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.

  • Solution: Improve the degassing of your reaction mixture. Using a direct Pd(0) source (like a G3 precatalyst) can sometimes reduce homocoupling compared to in situ reduction of Pd(II) salts.[19]

B. Hydrodehalogenation

  • Appearance: Your starting this compound halide is converted to this compound (i.e., the halide is replaced by hydrogen).

  • Cause: A proton source in the reaction mixture is quenching an organometallic intermediate. Common sources include water or impurities in the amine or base.

  • Solution: Ensure all reagents and solvents are scrupulously dry. Using a high-purity amine is critical. Screening different bases may also mitigate this side reaction.[19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with a halide derivative of this compound.

Materials:

  • This compound halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • RuPhos-G3-Pd precatalyst (2 mol%)

  • RuPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄, powder, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry reaction vessel, add the this compound halide, arylboronic acid, K₃PO₄, RuPhos-G3-Pd precatalyst, and RuPhos ligand.

  • Evacuate and backfill the vessel with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Experimental workflow for Suzuki-Miyaura coupling.

References

  • Campeau, L.-C., & Fagnou, K. (2007). The Direct Arylation of Electron-Deficient Heterocycles with Aryl Halides. Journal of the American Chemical Society. [Link]
  • Smith, L. L., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
  • Biswas, S., & Engle, K. M. (2019). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
  • Bhanage, B. M., et al. (2015). The effect of different solvents on the Suzuki coupling reaction.
  • Afonin, A. V., et al. (2017). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. [Link]
  • Kwon, Y.-J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. [Link]
  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
  • Reissig, H.-U., et al. (2018).
  • Smith, L. L., et al. (2021).
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Wikipedia contributors. (2024).
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]
  • Buchwald, S. L., & Fors, B. P. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art.
  • Ghaffari, B., et al. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
  • Allais, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
  • ResearchGate. (2015). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [https://www.researchgate.
  • ResearchGate. (2014). Effect of solvent on the Suzuki reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2023).
  • University of Rochester. Cross-Coupling Chemistry. University of Rochester. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Ferraz, M., et al. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (2012). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Epistemeo. (2012).
  • Zhang, W., et al. (2006).
  • Klapars, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]
  • ResearchGate. (2021). Heck coupling reaction by pyridine‐coordinated tridentate complex.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
  • Kempe, R., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
  • Yoneda Labs. (2020). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for handling reaction work-ups involving 4-(Methylsulfonyl)pyridine. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate common challenges and optimize your purification strategies.

Troubleshooting Guide

This section addresses specific problems encountered during the work-up of reactions where this compound is present as a reagent, catalyst, or byproduct.

Issue 1: Persistent this compound Impurity in the Organic Phase After Standard Aqueous Wash

Primary Cause: Incomplete protonation of the pyridine nitrogen, leading to insufficient partitioning into the aqueous layer. The methylsulfonyl group is strongly electron-withdrawing, which significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself. This means a stronger or more concentrated acid may be required for effective extraction.

Solution Pathway:

  • Quantify the Basicity: Understand the electronic properties of your molecule. The pKa of the conjugate acid of a substituted pyridine is a direct measure of its basicity. A lower pKa indicates a weaker base.

    CompoundpKa of Conjugate AcidRationale for Basicity
    4-Methylpyridine (γ-picoline)5.98[1]The methyl group is electron-donating (+I effect), increasing electron density on the nitrogen and making it more basic.
    Pyridine5.2[2]The baseline reference for substituted pyridines.[3]
    This compound ~2.0-2.5 (estimated) The sulfonyl group is strongly electron-withdrawing (-I, -M effects), significantly decreasing electron density on the nitrogen, making it a much weaker base.
  • Optimize the Acid Wash Protocol:

    • Acid Choice: For most applications, a 1-2 M solution of hydrochloric acid (HCl) is sufficient to protonate and extract residual this compound.

    • For Acid-Sensitive Products: If your desired product is unstable in strong acid, consider using a milder acidic wash, such as 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl).[4] Be prepared to perform multiple extractions (3-4 washes) to ensure complete removal due to the weaker acidity.

    • Verification: After the final acid wash, test the pH of the aqueous layer. It should remain acidic, indicating that the acid is no longer being consumed by the pyridine derivative.

  • Consider a Copper Sulfate Wash (for Acid-Sensitive Compounds):

    • An alternative for acid-sensitive molecules is to wash the organic layer with a 10-15% aqueous copper (II) sulfate (CuSO₄) solution.[4]

    • Mechanism: The pyridine nitrogen coordinates with the copper ions to form a water-soluble complex, which is then extracted into the aqueous phase. This method avoids acidic conditions entirely.[4]

Issue 2: Product is an Acid- or Base-Sensitive Heterocycle in a Suzuki-Miyaura Coupling

Scenario: You have performed a Suzuki-Miyaura coupling to synthesize a biaryl compound where one of the rings is an electron-deficient this compound moiety. The work-up is challenging because standard acidic or basic washes could degrade your product.

Troubleshooting Steps:

  • Evaluate the "2-Pyridyl Problem" Analogy: Suzuki couplings involving 2-substituted pyridines are notoriously difficult due to the nitrogen's proximity to the reaction site, which can lead to catalyst inhibition.[5][6] While this compound doesn't have the same steric issue, its electron-deficient nature can slow down the crucial transmetalation step in the catalytic cycle.[6]

  • Focus on a Non-Extractive Work-up First:

    • Filtration: Upon reaction completion, cool the mixture and dilute with a solvent like ethyl acetate or toluene. Often, inorganic salts (from the base) will precipitate. Filter the mixture through a pad of Celite® to remove these salts and any decomposed palladium catalyst (palladium black).

    • Solvent Swapping & Concentration: If your product is a stable solid, concentrate the filtrate in vacuo. The goal is to remove the reaction solvent and then attempt purification by other means.

  • Purification Alternatives to Extraction:

    • Recrystallization: This is an excellent method for purifying solid products. Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Silica Gel Chromatography: This is the most common purification technique.

      • Tailing: Pyridine-containing compounds are notorious for "tailing" on silica gel columns, leading to poor separation.

      • Solution: To mitigate tailing, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic silanol groups on the silica surface, improving the peak shape of your basic product.

Frequently Asked Questions (FAQs)

Q1: My reaction was run in pyridine as the solvent. How do I remove such a large amount?

A: When pyridine or a derivative is the solvent, a multi-step approach is best.

  • Bulk Removal: First, remove the majority of the pyridine by rotary evaporation.[7]

  • Azeotropic Removal: To remove the stubborn remaining traces, add a solvent like toluene or heptane and co-evaporate under reduced pressure.[4][8] This mixture forms an azeotrope with a lower boiling point than pyridine alone, facilitating its removal. This step may need to be repeated 2-3 times.[4]

  • Final Polish: After azeotroping, dissolve the residue in a standard organic solvent (e.g., ethyl acetate) and perform a dilute acid wash as described in the troubleshooting guide to remove the final traces.

Q2: I've performed the acidic wash, but now I'm struggling to get my product out of the organic layer. What's happening?

A: It's possible your product also has basic sites and has formed a salt, or the resulting pyridinium salt has some solubility in your organic solvent.

  • Product Protonation: If your desired compound has its own basic functional groups, it may also become protonated and move into the aqueous layer. In this case, you would need to basify the acidic aqueous layer with a base like NaHCO₃ or NaOH and then re-extract your product with an organic solvent. Always check both layers by TLC before discarding anything.

  • Salt Solubility: While pyridinium salts are generally water-soluble, some can have partial solubility in polar organic solvents like dichloromethane (DCM) or ethyl acetate.[9][10] If this is suspected, washing the organic layer with brine (saturated aqueous NaCl) can help to "salt out" the dissolved ionic species, pushing them into the aqueous layer and improving separation.

Q3: Can I use a base wash to remove this compound?

A: No. This compound is a basic compound (though a weak one). Washing with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will not react with it and will not help in its removal from an organic layer. A base wash is typically used after an acid wash to neutralize any residual acid in the organic layer before drying and concentration.[4]

Q4: How do I know if I've successfully removed all the this compound?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Residual pyridine-based compounds often cause significant "tailing" or "streaking" of spots on the TLC plate.[11] The absence of this tailing is a good qualitative indicator of successful removal. For more quantitative analysis, ¹H NMR spectroscopy can be used to check for the characteristic peaks of the pyridine derivative in your purified product.

Visualized Workflows and Logic

Decision Logic for Pyridine Derivative Removal

This diagram helps you choose the correct work-up strategy based on your product's stability.

G start Start: Crude Reaction Mixture Contains 4-(MeSO2)Py q1 Is the desired product stable to acid? start->q1 acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) [Primary Method] q1->acid_wash  Yes cu_wash Perform CuSO4 (aq) Wash [Alternative Method] q1->cu_wash  No   neutralize Wash with NaHCO3 (aq) to neutralize excess acid acid_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry_concentrate Dry (Na2SO4), Filter, and Concentrate brine_wash->dry_concentrate end_prod Purified Product dry_concentrate->end_prod water_wash Wash with Water to remove residual CuSO4 cu_wash->water_wash water_wash->brine_wash

Caption: Decision tree for selecting a work-up procedure.

Standard Protocol: Dilute Acid Wash Workflow

This diagram outlines the step-by-step process for a standard extractive work-up to remove basic impurities.

G cluster_workflow Acid Wash Protocol step1 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) step2 2. Transfer to separatory funnel step1->step2 step3 3. Add 1M HCl (aq) Shake and separate layers step2->step3 step4 4. Drain aqueous layer (contains pyridinium salt) step3->step4 step5 5. Repeat wash with 1M HCl if necessary step4->step5 step6 6. Wash organic layer with sat. NaHCO3 (aq) step5->step6 step7 7. Wash organic layer with Brine step6->step7 step8 8. Dry organic layer (e.g., Na2SO4) step7->step8 step9 9. Filter and concentrate to yield product step8->step9

Caption: Step-by-step experimental workflow for an acidic wash.

References
  • Wikipedia. Pyridinium. [Link]
  • Samaroo, S., Hengesbach, C., Bruggeman, C., & Hickey, D. (2023). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries.
  • Chemistry Stack Exchange. (2019).
  • ResearchGate. (2023). (A) Structures and solubilities of pyridinium salts in the current.... [Link]
  • Chiappe, C., et al. (2010). Basicity of pyridine and some substituted pyridines in ionic liquids. The Journal of Organic Chemistry, 75(11), 3912-5. [Link]
  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]
  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]
  • Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 39(16), 2453-2455. [Link]
  • Solubility of Things. Pyridine. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]
  • ResearchGate. (2014).
  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
  • Sbircea, E., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(iii), 154-169. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). [Link]
  • Wikipedia.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions based on established chemical principles and field-proven insights.

I. Common Synthesis Route and Key Challenges

The most prevalent laboratory and industrial synthesis of this compound involves the oxidation of the more readily available precursor, 4-(methylthio)pyridine. While seemingly straightforward, this oxidation presents several challenges during scale-up, including thermal management, reaction control, and purification.

Core Reaction Pathway

Synthesis_Pathway 4-(Methylthio)pyridine 4-(Methylthio)pyridine Reaction Oxidation 4-(Methylthio)pyridine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Reaction This compound This compound Reaction->this compound

Caption: General oxidation of 4-(methylthio)pyridine to this compound.

II. Troubleshooting Guide: Question & Answer Format

Issue 1: Exothermic Reaction and Thermal Runaway

Q1: My reaction is experiencing a significant and difficult-to-control exotherm upon addition of the oxidizing agent, especially at a larger scale. How can I mitigate this risk of thermal runaway?

A1: This is a critical safety and process control issue. The oxidation of the sulfur atom in 4-(methylthio)pyridine is highly exothermic. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.[1]

Causality: The rapid, uncontrolled generation of heat can lead to boiling of the solvent, a dangerous increase in pressure, and the formation of unwanted byproducts or even decomposition of the desired product.

Solutions & Protocols:

  • Slow, Controlled Addition of Reagents: Instead of adding the oxidizing agent all at once, implement a slow, controlled addition using a syringe pump or a pressure-equalizing dropping funnel. This allows the cooling system to manage the heat generated in real-time.[1]

  • Efficient Cooling: Ensure your reactor is equipped with a high-capacity cooling system, such as a jacketed reactor connected to a powerful chiller.[1] Monitor the internal reaction temperature, not just the bath temperature.

  • Reaction Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and increase solvent costs.[1]

  • Consider Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control due to their high surface-area-to-volume ratio, making them inherently safer for this type of transformation.[1]

Experimental Protocol: Controlled Oxidation using Hydrogen Peroxide

  • Charge a jacketed reactor with 4-(methylthio)pyridine and a suitable solvent (e.g., glacial acetic acid).

  • Cool the reactor to 0-5 °C.

  • Slowly add a 30% solution of hydrogen peroxide (H₂O₂) dropwise via a syringe pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.

Issue 2: Incomplete Reaction or Stalling

Q2: My reaction is not going to completion, and I'm left with a significant amount of starting material. What are the likely causes?

A2: Incomplete conversion is a common scale-up problem that can stem from several factors, often related to mass and heat transfer.[1]

Causality: Insufficient mixing can create localized "cold spots" where the reaction rate is significantly slower. Additionally, the quality of reagents can play a more pronounced role at a larger scale.

Solutions & Protocols:

  • Verify Internal Temperature: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture, not just the temperature of the reactor jacket.

  • Improve Agitation: Inefficient mixing is a frequent culprit in large reactors.[1] Increase the stirring speed or consider using a different type of agitator (e.g., an overhead stirrer with a larger impeller) to ensure homogeneity.

  • Reagent Quality: Verify the purity and activity of your starting materials and oxidizing agents. For instance, hydrogen peroxide solutions can degrade over time.

  • Catalyst Inactivity (if applicable): If using a catalyst, ensure it has not been poisoned and that a sufficient amount is used for the larger scale.

Issue 3: Formation of Side Products and Low Yield

Q3: I'm observing the formation of significant side products, primarily the corresponding sulfoxide, which is reducing my yield of the desired sulfone.

A3: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Halting the reaction at the sulfoxide stage or over-oxidation are common challenges.[2][3]

Causality: Insufficient amounts of the oxidizing agent or inadequate reaction time can lead to the accumulation of the sulfoxide. Conversely, harsh reaction conditions can lead to other side reactions.

Solutions & Protocols:

  • Stoichiometry of the Oxidizing Agent: To drive the reaction to the sulfone, at least two equivalents of the oxidizing agent are required. It is common to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure complete conversion.

  • Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). The reaction may require a longer time at a larger scale to go to completion.

  • Choice of Oxidizing Agent: While hydrogen peroxide is a common choice, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be effective.[3] The choice may depend on the desired selectivity and reaction conditions.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
H₂O₂ (30%)Glacial Acetic AcidRoom TempVaries90-99[2]
m-CPBADichloromethane01-3 hHigh[2]
Issue 4: Purification Challenges at Scale

Q4: I'm finding it difficult to purify this compound at a larger scale. Column chromatography is not practical. What are my options?

A4: Purification is a significant hurdle in scaling up. Techniques that are feasible in the lab, like chromatography, often become bottlenecks in pilot and production scales.

Causality: The physical properties of this compound and the nature of the impurities will dictate the most effective large-scale purification strategy.

Solutions & Protocols:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic approach to solvent screening is crucial.

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at reflux. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can perform a hot filtration through a bed of activated charcoal.[4] Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Distillation: If the product is a volatile solid or liquid, distillation under reduced pressure can be an effective purification method.[1]

  • Work-up Procedure Optimization: A well-designed work-up can significantly reduce the impurity profile before the final purification step. For example, after the oxidation, quenching the reaction with a saturated sodium bicarbonate solution can help neutralize any remaining acid.[2] A subsequent wash with water can remove water-soluble impurities.

III. Frequently Asked Questions (FAQs)

Q5: Are there alternative synthetic routes to this compound that avoid the challenges of oxidation?

A5: While the oxidation of 4-(methylthio)pyridine is the most common route, other methods exist, though they may present their own challenges. These can include nucleophilic aromatic substitution reactions on a pyridine ring already bearing a suitable leaving group at the 4-position with a methyl sulfinate salt. However, the availability and cost of the starting materials for these alternative routes often make the oxidation pathway more economically viable on a large scale.

Q6: What are the key safety precautions I should take when scaling up this synthesis?

A6:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and corrosive reagents.

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment to understand the exothermic nature of your specific reaction conditions.

  • Quenching Procedure: Have a well-defined and tested quenching procedure in place to neutralize the oxidizing agent in case of an emergency.

Q7: How can I monitor the reaction progress effectively at a large scale?

A7: In-process controls (IPCs) are crucial for successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of impurities. This is the preferred method for accurate monitoring.

  • Sampling: Develop a safe and representative sampling procedure for your reactor.

IV. Visualization of Key Workflows

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conversion Check Reaction Conversion (HPLC/TLC) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Check_Temp Verify Internal Temperature Incomplete->Check_Temp Check_Workup Review Work-up Procedure for Product Loss Complete->Check_Workup Check_Mixing Improve Agitation Check_Temp->Check_Mixing Check_Reagents Verify Reagent Quality and Stoichiometry Check_Mixing->Check_Reagents End Yield Improved Check_Reagents->End Check_Purification Optimize Purification (e.g., Recrystallization) Check_Workup->Check_Purification Check_Purification->End

Caption: A logical workflow for diagnosing and resolving low yield issues.

V. References

  • BenchChem. (n.d.). Scaling up 4-pyridinemethanol synthesis for pilot plant production. Retrieved from

  • Organic Syntheses. (n.d.). 4. Retrieved from

  • BenchChem. (n.d.). Oxidation of 4'-(Methylthio)acetophenone. Retrieved from

  • BenchChem. (n.d.). 4-(Methylthio)pyridine | 22581-72-2. Retrieved from

Sources

Technical Support Center: By-product Analysis in the Oxidation of 4-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of 4-(methylthio)pyridine to its corresponding sulfoxide, 4-(methylsulfinyl)pyridine, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. While seemingly straightforward, this reaction is often plagued by the formation of undesired by-products that can complicate purification and reduce yields. This guide provides field-proven insights, troubleshooting strategies, and detailed analytical protocols to help researchers navigate the challenges associated with this oxidation, ensuring robust and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the oxidation of 4-(methylthio)pyridine in a direct question-and-answer format.

Question 1: My TLC analysis shows complete consumption of the starting material, but the yield of the desired sulfoxide is low. I observe a new, highly polar spot that wasn't present initially. What is happening?

Answer: This is a classic sign of over-oxidation . The primary by-product in this reaction is almost always the corresponding sulfone, 4-(methylsulfonyl)pyridine. The sulfur atom in the desired sulfoxide product is still susceptible to oxidation, especially when an excess of the oxidizing agent is used or if the reaction temperature is too high.[1][2]

  • Causality: The sulfone is significantly more polar than the sulfoxide due to the presence of two S=O bonds, which explains its lower retention factor (Rf) on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the amount of oxidant used. Aim for 1.0 to 1.1 equivalents. Adding the oxidant slowly (e.g., via syringe pump) to the solution of the sulfide can help maintain a low instantaneous concentration of the oxidant, minimizing over-reaction.[2]

    • Temperature Management: Perform the reaction at a lower temperature. Many sulfide oxidations can be run effectively at 0 °C or even lower. Exothermic reactions must be cooled efficiently to prevent temperature spikes that accelerate the second oxidation step.

    • Reaction Monitoring: Monitor the reaction closely by TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material is consumed to prevent the build-up of the sulfone.

    • Choice of Oxidant: Some oxidants are more prone to over-oxidation than others. Consider switching to a milder or more selective reagent (see FAQ 1). For example, hydrogen peroxide in acetic acid can be highly selective under controlled conditions.[3]

Question 2: My LC-MS analysis indicates a by-product with a mass of +16 amu relative to my starting material, but its retention time is different from the sulfoxide. What is this species?

Answer: You are likely observing the formation of 4-(methylthio)pyridine-1-oxide . The pyridine nitrogen is a nucleophilic center and can be oxidized to an N-oxide, a common reaction for pyridine derivatives.[4][5]

  • Causality: The formation of the N-oxide versus the sulfoxide is a competing reaction pathway. The outcome depends on the oxidant, solvent, and the relative nucleophilicity of the sulfur atom versus the pyridine nitrogen. Peroxy-acids like m-CPBA are known to be effective for N-oxide formation.

  • Troubleshooting Steps:

    • Structural Confirmation: Use ¹H NMR to confirm the structure. N-oxidation causes a significant downfield shift of the protons on the pyridine ring, particularly the α-protons (at positions 2 and 6), while the chemical shift of the -SMe protons will be largely unaffected. In contrast, S-oxidation primarily shifts the -SMe protons downfield.

    • Adjust Reaction Conditions:

      • pH Control: In acidic media, the pyridine nitrogen is protonated, which deactivates it towards oxidation. Performing the reaction in the presence of an acid (e.g., acetic acid when using H₂O₂) can favor S-oxidation.[3]

      • Oxidant Choice: Transition-metal-catalyzed oxidations (e.g., using a titanium or vanadium catalyst) can show high selectivity for the sulfur atom over the nitrogen.[6]

Question 3: The reaction is very slow and stalls, leaving significant unreacted starting material even after several hours. How can I improve the conversion rate without generating by-products?

Answer: Sluggish reactions are often due to insufficient activation of the oxidant or low reactivity of the substrate under the chosen conditions.

  • Causality: The energy barrier for the oxidation needs to be overcome. This can be achieved by increasing the temperature, but that risks over-oxidation. A better approach is to use a more reactive oxidant or a catalyst.

  • Troubleshooting Steps:

    • Catalysis: If you are using hydrogen peroxide, the addition of a catalytic amount of an acid like acetic acid or a Lewis acid can significantly accelerate the reaction rate while often maintaining selectivity.[3]

    • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents can stabilize the transition state, potentially increasing the reaction rate.[6] However, ensure your starting material and reagents are soluble.

    • Activate the Oxidant: Consider switching to a pre-activated oxidant system. For instance, the Parikh-Doering reagent (SO₃·pyridine complex in DMSO) is a powerful and often selective oxidant system for various transformations.[7][8]

    • Incremental Temperature Increase: If other methods fail, slowly increase the reaction temperature (e.g., from 0 °C to room temperature) while carefully monitoring for the appearance of the sulfone by-product.

Question 4: How can I reliably distinguish and quantify the starting material, sulfoxide, sulfone, and N-oxide in my crude reaction mixture?

Answer: A combination of chromatographic and spectroscopic methods is essential for accurate analysis.

  • Recommended Workflow:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column is typically effective.[9]

      • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol will usually provide excellent separation.

      • Detection: Use a UV detector (these compounds are chromophoric) and a Mass Spectrometer (MS) detector in series. MS will confirm the identity of each peak by its mass-to-charge ratio (M+H)⁺:

        • 4-(methylthio)pyridine: 125.03 g/mol

        • 4-(methylsulfinyl)pyridine (Sulfoxide): 141.03 g/mol

        • 4-(methylthio)pyridine-1-oxide (N-Oxide): 141.03 g/mol

        • This compound (Sulfone): 157.02 g/mol

    • LC-MS/MS: Note that the sulfoxide and N-oxide are isomers. While they often have different retention times, their identity should be confirmed by fragmentation patterns in MS/MS or by NMR.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for unambiguous structural identification in the crude mixture if the peaks are well-resolved.

      • -S-CH₃ Signal: Sulfide (~2.5 ppm) → Sulfoxide (~2.8 ppm) → Sulfone (~3.2 ppm).

      • Pyridine H-2,6 Signals: N-Oxide formation causes a significant downfield shift (~8.2 ppm) compared to the S-oxidized species (~8.6-8.8 ppm).

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common oxidants for selective sulfide-to-sulfoxide transformation, and what are their pros and cons?

This table summarizes common oxidants used for this purpose.

OxidantTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid or other acid catalyst, 0 °C to RT[3]"Green" by-product (water), inexpensive, readily available.[3][10]Often requires a catalyst; can be slow; risk of over-oxidation if not controlled.
m-CPBA CH₂Cl₂, 0 °C to RT[10]Highly effective, predictable, fast reaction times.By-product (m-CBA) must be removed; can cause N-oxidation; potentially explosive.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) MeOH/H₂O, 0 °C to RTInexpensive, stable solid, easy to handle.Can be aggressive, leading to over-oxidation; requires aqueous solvent systems.
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °CHighly selective for sulfoxide formation.[1]Stoichiometric inorganic waste; relatively expensive.

FAQ 2: How does the choice of solvent impact by-product formation?

The solvent plays a crucial role in solubility, reaction rate, and sometimes selectivity.

  • Protic Solvents (e.g., Methanol, Acetic Acid): Can accelerate the reaction by stabilizing polar transition states. Acetic acid can also serve as a catalyst for H₂O₂.[3][6]

  • Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): Commonly used with reagents like m-CPBA. They are generally less interactive but provide good solubility for many organic substrates.[10]

  • Solvent and Selectivity: In some cases, solvent choice can influence the S- vs. N-oxidation ratio by differentially solvating the sulfur and nitrogen atoms, thereby modulating their nucleophilicity.

FAQ 3: What is the mechanism of over-oxidation to the sulfone?

The oxidation proceeds in two steps:

  • Sulfide → Sulfoxide: The nucleophilic sulfur atom of the sulfide attacks the electrophilic oxygen of the oxidant. This is generally a fast step.

  • Sulfoxide → Sulfone: The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide because the highly electronegative oxygen atom withdraws electron density. However, it can still be oxidized further, especially under forcing conditions (excess oxidant, high temperature). This step typically has a higher activation energy, which is the basis for achieving selectivity.[1]

FAQ 4: How can I purify the desired sulfoxide from the sulfone by-product?

Separation is typically achieved using column chromatography. Due to the significant polarity difference, this separation is usually feasible.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. For example, a gradient of dichloromethane with 0-10% methanol is often effective.

Part 3: Experimental Protocols & Visualizations

Protocol: HPLC-MS Analysis of Reaction Mixture

This protocol provides a general method for separating and identifying the components of the 4-(methylthio)pyridine oxidation reaction.

  • Sample Preparation:

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench it immediately in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute further if needed to be within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Detector Settings:

    • UV/Vis (DAD/PDA): Scan from 210-400 nm. Monitor at the λₘₐₓ of the compounds (typically around 254 nm).

    • Mass Spectrometer (ESI+):

      • Scan Range: m/z 100-200.

      • Mode: Positive Ion Electrospray (ESI+).

      • Expected (M+H)⁺ Ions: 126.0, 142.0, 158.0.

Visualizations

Reaction_Pathway SM 4-(Methylthio)pyridine (Starting Material) Sulfoxide 4-(Methylsulfinyl)pyridine (Desired Product) SM->Sulfoxide [O] (Desired Path) N_Oxide 4-(Methylthio)pyridine-1-oxide (N-Oxidation) SM->N_Oxide [O] (Side Reaction) Sulfone This compound (Over-oxidation) Sulfoxide->Sulfone [O] (Excess Oxidant/Heat)

Caption: Reaction pathways in the oxidation of 4-(methylthio)pyridine.

Troubleshooting_Workflow decision decision observation observation action action start Reaction Analysis q1 Starting Material Consumed? start->q1 q2 Major Product Correct Mass for Sulfoxide? q1->q2 Yes obs_incomplete Incomplete Conversion q1->obs_incomplete No obs_sulfone High Polarity By-product (Sulfone) q2->obs_sulfone No, Mass is Sulfone obs_noxide Isomeric By-product (N-Oxide) q2->obs_noxide No, Isomer Present end_ok Reaction Successful q2->end_ok Yes act_incomplete Increase T, Add Catalyst, or Change Oxidant obs_incomplete->act_incomplete act_sulfone Reduce Oxidant Stoichiometry, Lower Temperature obs_sulfone->act_sulfone act_noxide Add Acid Catalyst or Change Oxidant System obs_noxide->act_noxide

Caption: Troubleshooting workflow for by-product analysis.

References

  • Wikipedia. "Sulfoxide." Accessed January 9, 2026. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • ResearchGate. "Oxidation of sulfide to sulfoxide in different conditions." Accessed January 9, 2026. [Link]
  • Chen, J. et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules (2012). [Link]
  • Organic Chemistry Portal.
  • ODU Digital Commons. "Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst." Accessed January 9, 2026. [Link]
  • Japan International Cooperation Agency. "III Analytical Methods." Accessed January 9, 2026. [Link]
  • Wang, L. et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters (2021). [Link]
  • ACS Publications. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Accessed January 9, 2026. [Link]
  • RSC Publishing.
  • Agency for Toxic Substances and Disease Registry. "Analytical Methods for Pyridine." Accessed January 9, 2026. [Link]
  • ResearchGate. "Selective sulfoxidation of thioethers on Ti-containing zeolites under mild conditions." Accessed January 9, 2026. [Link]
  • ResearchGate. "Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV)." Accessed January 9, 2026. [Link]
  • University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction." Accessed January 9, 2026. [Link]
  • University of Birmingham Research Archive. "Wet air and related metal ion-catalysed oxidation reactions of methylpyridines." Accessed January 9, 2026. [Link]
  • MDPI. "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS." Accessed January 9, 2026. [Link]
  • Wikipedia.
  • PubMed. "Application of the measurement of oxidized pyridine dinucleotides with high-performance liquid chromatography-fluorescence detection..." Accessed January 9, 2026. [Link]
  • Organic Syntheses. "OXIDATION WITH THE CHROMIUM TRIOXIDE-PYRIDINE COMPLEX PREPARED in situ." Accessed January 9, 2026. [Link]
  • PrepChem. "Synthesis of 4-nitropyridine." Accessed January 9, 2026. [Link]
  • ResearchGate. "Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts." Accessed January 9, 2026. [Link]
  • Organic Chemistry Portal.
  • Google Patents. "Oxidation of methyl-pyridines." Accessed January 9, 2026.
  • SpringerLink. "The Role of Iodine and Pyridine Bases in the Electrocatalytic Oxidation of Alcohols Mediated by 4-AcNH-TEMPO." Accessed January 9, 2026. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "DMSO – Pyridine-SO3 (Parikh-Doering)." Accessed January 9, 2026. [Link]
  • Organic Syntheses. "3-methyl-4-nitropyridine-1-oxide." Accessed January 9, 2026. [Link]
  • Google Patents. "Synthesis process of pyridine-N-oxide." Accessed January 9, 2026.
  • Reddit. "Irreproducible results : r/OrganicChemistry." Accessed January 9, 2026. [Link]
  • ResearchGate. "Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices." Accessed January 9, 2026. [Link]
  • Baran Lab, Scripps Research. "Pyridine N-Oxides." Accessed January 9, 2026. [Link]
  • PubMed. "Investigation of the effect of the N-oxidation process on the interaction of selected pyridine compounds with biomacromolecules." Accessed January 9, 2026. [Link]
  • Thieme. "25.1.
  • MDPI. "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents." Accessed January 9, 2026. [Link]
  • ResearchGate. "Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides." Accessed January 9, 2026. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 4-(Methylsulfonyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we will delve into the critical role of solvent selection in ensuring the success of your synthetic endeavors, focusing on troubleshooting common issues and providing practical, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound, particularly in the context of nucleophilic aromatic substitution (SNAr).

Q1: Why is my SNAr reaction with this compound proceeding slowly or not at all?

A: Low reactivity is often traced back to suboptimal solvent choice. SNAr reactions with this compound proceed through a polar, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed efficiently.

  • Insufficient Polarity: If the solvent is not polar enough, it cannot effectively stabilize this charged intermediate, leading to a high activation energy barrier.

  • Protic Solvents: Polar protic solvents (like ethanol or water) can form strong hydrogen bonds with the nucleophile, encapsulating it in a "solvent cage" and drastically reducing its nucleophilicity.[2][3]

Solution: Switch to a polar aprotic solvent . Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. They possess high dielectric constants to stabilize the Meisenheimer intermediate but do not engage in hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[2][4]

Q2: I'm observing significant side product formation. What are the likely causes and how can solvent choice help?

A: Side reactions often involve the nucleophile or base reacting with the solvent or the substrate at unintended positions.

  • Hydrolysis: If your nucleophile is a hydroxide source or if water is present as an impurity in a solvent like wet DMSO, you may observe hydrolysis of the methylsulfonyl group.

  • Solvent Reactivity: Some solvents can participate in the reaction. For example, in certain cases, DMF can be a source of dimethylamine at elevated temperatures, leading to an undesired amine substitution product.

Solution:

  • Use Anhydrous Solvents: Ensure your solvents are dry to minimize hydrolysis.

  • Select Inert Solvents: Choose a solvent that is stable under your reaction conditions. For high-temperature reactions, consider a high-boiling and robust solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).[5]

  • Temperature Control: Lowering the reaction temperature can often suppress side reactions, which may require a more optimized solvent system to maintain an acceptable primary reaction rate.

Q3: My starting materials, particularly the this compound, are not fully dissolving. What should I do?

A: Poor solubility is a common hurdle that limits reaction rates by reducing the effective concentration of the reactants. This compound is a crystalline solid, and its solubility can be limited in less polar solvents.[6][7]

Solution:

  • Solvent Selection: Refer to a solvent properties table (see Table 1 below). Highly polar aprotic solvents like DMSO and DMF are generally excellent choices for dissolving polar reagents.

  • Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For instance, a small amount of DMSO in a less polar solvent like Tetrahydrofuran (THF) can significantly enhance solubility without drastically changing the overall reaction medium.

  • Heating: Gently warming the mixture can increase solubility and reaction rate. However, be mindful of potential side reactions at higher temperatures.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophile in SNAr reactions, where the methylsulfonyl group acts as an excellent leaving group. The pyridine nitrogen activates the C4 position towards nucleophilic attack.[8][9][10]

Issue 1: Low Reaction Rate and/or Incomplete Conversion

The rate of an SNAr reaction is highly dependent on the solvent's ability to stabilize the transition state leading to the Meisenheimer intermediate.

The Underlying Science: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, which is typically the rate-determining step.[9] This step forms a high-energy, anionic intermediate where the aromaticity is temporarily broken. Polar solvents stabilize this charged species, lowering the activation energy and accelerating the reaction.[1][11]

Recommended Solvents: Polar aprotic solvents are strongly recommended. They possess strong dipole moments and high dielectric constants, which are crucial for solvating charged intermediates.

Table 1: Properties of Common Solvents for SNAr Reactions
SolventAbbreviationDielectric Constant (ε at 20-25°C)Dipole Moment (D)Boiling Point (°C)Type
Dimethyl SulfoxideDMSO46.7[12]4.1[13]189Polar Aprotic
N,N-DimethylformamideDMF36.7[12]3.86[13]153Polar Aprotic
AcetonitrileMeCN37.5[12]3.45[12]81.6Polar Aprotic
N-Methyl-2-pyrrolidoneNMP32.2[13]4.09[13]202Polar Aprotic
TetrahydrofuranTHF7.58[12]1.75[13]66Polar Aprotic (low polarity)
EthanolEtOH24.5[12]1.69[12]78.3Polar Protic
WaterH₂O80.1[13]1.87[13]100Polar Protic

Data compiled from various sources.[12][13][14][15][16]

Troubleshooting Workflow for Low Reactivity:

Caption: Decision workflow for troubleshooting low SNAr reaction conversion.

Issue 2: Formation of an Unexpected Isomer

While this compound is designed for substitution at the C4 position, complex substrates or reaction conditions can sometimes lead to unexpected outcomes. The regioselectivity of nucleophilic attack on the pyridine ring is governed by electronics; the C2 and C4 positions are electron-deficient and thus most susceptible to attack.[8][11]

The Underlying Science: The stability of the Meisenheimer intermediate dictates the position of attack. Attack at C4 (or C2) allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing contribution.[9] Attack at C3 does not offer this stabilization.

Meisenheimer_Stabilization Reagents 4-(MeSO2)Py + Nu- Intermediate Meisenheimer Intermediate (Charge at C3, C5, N) Reagents->Intermediate Nucleophilic Attack at C4 Product 4-Nu-Pyridine Intermediate->Product Elimination of MeSO2- Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Intermediate Stabilizes Negative Charge

Caption: Role of polar aprotic solvents in stabilizing the key SNAr intermediate.

Troubleshooting: If you suspect isomeric impurities, confirm their structure using analytical techniques like NMR and LC-MS. Isomer formation is less of a solvent issue and more related to the inherent electronics of a highly substituted or unusual pyridine substrate. However, a highly polar solvent ensures that the electronically favored pathway (attack at C4) is as low in energy as possible, potentially increasing selectivity.

Part 3: Experimental Protocol - A Model SNAr Reaction

This protocol details a general procedure for the reaction of this compound with a primary amine, a common transformation in medicinal chemistry.

Objective: To synthesize N-benzyl-4-pyridinamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add potassium carbonate (2.0 eq) as the base, followed by anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-pyridinamine. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Rationale for Solvent Choice: DMSO is chosen for its high polarity to accelerate the SNAr reaction, its high boiling point to allow for elevated temperatures, and its ability to dissolve all reactants and reagents effectively.[3]

References

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press. (Note: This is a general authoritative textbook reference, a specific URL is not applicable).
  • All Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions?[Link]
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
  • Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]
  • University of Rochester. (n.d.). Common Solvent Properties. [Link]
  • Reddit. (2015).
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]
  • UCLA Chemistry. (n.d.). Dielectric Constant of Common solvents. [Link]
  • ResearchGate. (2017).

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Technical Support Center: Chromatographic Purification of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Methylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography techniques for this compound. Here, we will address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying scientific principles.

Introduction to Purifying this compound

This compound is a polar, heterocyclic compound. Its purification via column chromatography can present unique challenges, primarily due to the basicity of the pyridine nitrogen and the polarity of the sulfonyl group. These characteristics can lead to issues such as peak tailing on silica gel and difficulty in achieving optimal separation from structurally similar impurities. This guide provides a systematic approach to troubleshooting and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, offering probable causes and actionable solutions.

Problem 1: Significant Peak Tailing of this compound on Silica Gel

Probable Cause: The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase.[1] This secondary interaction, in addition to the primary adsorption mechanism, leads to a non-uniform elution front and results in a tailed peak.

Solution:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent. These bases will preferentially bind to the active silanol sites, effectively masking them from your target compound.[1][2]

    • pH Adjustment: While less common in standard flash chromatography, for more advanced systems, adjusting the mobile phase pH can modulate the ionization state of the pyridine derivative, which can impact retention and peak shape.[1]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: If peak tailing persists, consider using deactivated silica gel. You can prepare this by pre-treating standard silica gel with a solution of your eluent containing triethylamine.[2]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica gel for purifying basic compounds like pyridines, as it minimizes acidic interactions.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) might offer better peak shapes and separation.[1]

Problem 2: Poor Separation Between this compound and a Co-eluting Impurity

Probable Cause: The impurity may have a polarity very similar to your target compound, making separation difficult with the chosen solvent system.

Solution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switch to a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can enhance the resolution between closely eluting compounds.[2][3]

    • Solvent System Screening: Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with acetone or a mixture of dichloromethane and methanol. Different solvents can offer alternative selectivities.

  • Adjust the Stationary Phase:

    • As mentioned previously, switching to a different stationary phase like alumina or a chemically modified silica gel (e.g., cyano or diol) can alter the separation mechanism and improve resolution.[1]

  • Column and Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial, less polar eluent, consider dry loading.[4] This involves pre-adsorbing your crude sample onto a small amount of silica gel and then loading the dry powder onto the column. This technique often results in a more uniform sample band and better separation.

    • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation for challenging mixtures.

Problem 3: Low or No Recovery of this compound from the Column

Probable Cause: Your compound may be irreversibly adsorbed onto the stationary phase, or it may be unstable under the chromatographic conditions.

Solution:

  • Assess Compound Stability:

    • TLC Stability Test: Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you observe new spots or smearing, your compound may be degrading on the silica gel.[5]

  • Modify Chromatographic Conditions:

    • Deactivate the Stationary Phase: As described for peak tailing, deactivating the silica gel with a base can prevent irreversible adsorption of basic compounds.[2]

    • Change the Stationary Phase: Consider a more inert stationary phase like Florisil® or Celite®.

    • Elute with a Stronger Solvent: If your compound is highly polar, it may require a very polar mobile phase to elute. Try flushing the column with a stronger solvent system, such as 5-10% methanol in dichloromethane.

Workflow for Troubleshooting Common Chromatography Issues

Caption: A high-level workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6][7][8] Begin by performing Thin Layer Chromatography (TLC) with varying ratios of these solvents. A good target Rf (retardation factor) for your compound on the TLC plate is between 0.2 and 0.4 to ensure good separation on the column.[2][9]

Solvent System (v/v)Typical Rf Range for Polar HeterocyclesNotes
70:30 Hexane:Ethyl Acetate0.1 - 0.3Good starting point for initial screening.
50:50 Hexane:Ethyl Acetate0.3 - 0.5Increase polarity if Rf is too low.
95:5 Dichloromethane:Methanol0.2 - 0.4A stronger eluent system for highly polar compounds.

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended. For easier separations, a lower ratio (e.g., 30:1) may suffice.

Q3: How can I visualize this compound on a TLC plate?

This compound contains a pyridine ring, which is a UV-active chromophore. Therefore, it should be visible under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent TLC plate.[8] If the concentration is low, or for confirmation, you can use a visualizing stain such as potassium permanganate or iodine vapor.[10]

Q4: My compound is a solid. How should I load it onto the column?

If your solid compound is soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and load the solution directly onto the column (wet loading).[4] If it is not very soluble in the eluent, or if you want to achieve a very tight initial band, dry loading is the preferred method.[2][4]

Experimental Protocol: Dry Loading of a Solid Sample

  • Dissolve your crude solid sample in a suitable volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the flask.

  • Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed chromatography column.

  • Gently tap the side of the column to settle the powder and create a flat surface.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.

  • Proceed with the elution.

Q5: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products. For example, if the methylsulfonyl group was introduced via oxidation of a corresponding thioether, you might have the sulfoxide as a potential impurity. Understanding the synthetic route is crucial for anticipating potential impurities.

Logical Relationship of Purification Choices

PurificationChoices CrudeSample Crude this compound TLC TLC Analysis CrudeSample->TLC SolventSystem Select Solvent System (e.g., Hexane:EtOAc) TLC->SolventSystem Determine Rf StationaryPhase Choose Stationary Phase (e.g., Silica Gel) TLC->StationaryPhase Assess Interactions ColumnPacking Pack Column SolventSystem->ColumnPacking StationaryPhase->ColumnPacking Loading Load Sample (Wet or Dry) ColumnPacking->Loading Elution Elute and Collect Fractions Loading->Elution Analysis Analyze Fractions (TLC) Elution->Analysis PureProduct Combine Pure Fractions & Evaporate Analysis->PureProduct Identify Pure Fractions

Caption: Logical flow of decisions in a column chromatography purification.

References

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07).
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH.
  • Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Thin Layer Chromatography.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
  • (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography - ResearchGate.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Chromatography Troubleshooting - YouTube. (2019-03-25).
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
  • Method for pyridine amine derivative - Chromatography Forum. (2015-07-20).
  • Base-mediated C4-selective C-H-sulfonylation of pyridine. - ChemRxiv.
  • Stationary Phases - American Chemical Society.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
  • Pyridine and GC Capillary Column, is it safe? - ResearchGate. (2021-03-26).
  • Purification of Organic Compounds by Flash Column Chromatography.
  • 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine - PubChem.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central.
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF.
  • CHROMATOGRAPHY I. THIN-LAYER CHROMATOGRAPHY Thin-layer chromatography (TLC) is probably the most important analytic technique av.
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Thin Layer Chromatography (TLC).

Sources

Technical Support Center: Synthesis of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Thermal Runaway Hazards for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)pyridine. As Senior Application Scientists, we have compiled this guide based on established chemical safety principles and extensive experience in process hazard analysis. The oxidation of 4-(methylthio)pyridine is a highly exothermic and potentially hazardous reaction. This resource is designed to provide you with the critical information needed to identify risks, implement effective controls, and troubleshoot issues to ensure a safe and successful synthesis.

Section 1: Frequently Asked Questions - Understanding the Hazard

This section addresses the fundamental risks associated with the synthesis of this compound.

Q1: What is the primary thermal hazard in the synthesis of this compound?

A1: The primary hazard is a thermal runaway during the oxidation of the starting material, 4-(methylthio)pyridine. This oxidation is a strongly exothermic reaction.[1] A thermal runaway occurs when the heat generated by the chemical reaction exceeds the rate of heat removal from the reactor.[2][3] This imbalance leads to a rapid, self-accelerating increase in temperature, which can cause the solvent to boil, generate a dangerous pressure buildup, and potentially lead to a violent reactor failure, fire, or explosion.[2][4]

Q2: Why is the oxidation of a thioether to a sulfone so energetic?

A2: The formation of two new sulfur-oxygen bonds in the conversion of a sulfide to a sulfone releases a significant amount of energy (a high heat of reaction, ΔHrxn). Common oxidants used for this transformation, such as hydrogen peroxide, peracetic acid, or m-chloroperoxybenzoic acid (m-CPBA), are high-energy molecules themselves, contributing to the overall exothermicity.[5] A poor understanding of the process thermochemistry is a common cause of industrial accidents.[2][6]

Q3: My procedure uses hydrogen peroxide in acetic acid. Are there any hidden dangers with this reagent mixture?

A3: Yes. While effective, mixing hydrogen peroxide and acetic acid can form peracetic acid (PAA), another powerful and potentially unstable oxidant. This mixture can have its own decomposition pathway, which may have a lower onset temperature than the individual components. Furthermore, the presence of metal contaminants can catalyze the violent decomposition of peroxide solutions.[7] It is crucial to use clean equipment and high-purity reagents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves, when handling these corrosive and oxidizing materials.[8][9][10]

Q4: What are the consequences of a thermal runaway event?

A4: The consequences can be catastrophic, ranging from the simple boiling over of the reaction mass to a complete loss of containment.[2] Incidents have resulted in the release of toxic and flammable materials, fires, and explosions, causing serious injuries, fatalities, and significant facility damage.[4][6][11] For this specific reaction, a runaway could release pyridine and sulfur oxide vapors, which are toxic and harmful to the environment.

Section 2: Proactive Risk Assessment & Mitigation

Proper planning is the most critical step for preventing a thermal runaway. This section focuses on the questions you should ask before starting your experiment.

Q5: How can I quantitatively assess the risk of my specific reaction conditions before heading into the lab?

A5: A thorough thermal hazard assessment is essential and should not be skipped, especially during scale-up.[3][12][13] This involves:

  • Literature Review: Search for safety data on your specific reagents and similar reactions.

  • Thermochemical Calculations: Use software (e.g., CHETAH) to estimate the heat of reaction (ΔHrxn) and the adiabatic temperature rise (ΔTad).[14] This provides a theoretical maximum temperature your reaction could reach if all cooling is lost.

  • Calorimetry Screening: Use techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) to determine the onset temperature of any decomposition reactions for your reactants, mixture, and final product.[3] The product, this compound, is a sulfone, which can be thermally unstable at elevated temperatures.[15][16]

  • Reaction Calorimetry: Use an adiabatic calorimeter or a reaction calorimeter (RC1) to measure the actual heat flow of the desired reaction under process-like conditions. This data is crucial for determining the maximum safe addition rate of your oxidant and ensuring your cooling system is adequate.[3]

Q6: What are the most critical parameters to control during the reaction to prevent a runaway?

A6: Based on extensive analysis of runaway incidents, the following parameters are paramount[2][17]:

  • Reagent Addition Rate: This is the most effective way to control the rate of heat generation. The oxidant should be added slowly and continuously (semi-batch operation) at a rate that does not allow unreacted material to accumulate.[6][17]

  • Temperature Control: Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate. An increase in temperature has an exponential effect on the reaction rate and heat generation.[2]

  • Cooling Capacity: Ensure your reactor's cooling system (e.g., ice bath, cryostat) can handle more than the maximum expected heat output from the reaction.

  • Stirring: Vigorous and effective stirring is crucial for uniform temperature distribution and efficient heat transfer to the reactor walls and cooling jacket. Poor mixing can create localized hot spots that can initiate a runaway.

Q7: How does reaction scale-up affect the risk of thermal runaway?

A7: Scale-up is a major factor in many thermal runaway incidents.[6] As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This means the ability to remove heat (which happens at the surface) becomes much less efficient compared to the rate of heat generation (which occurs throughout the volume).[5] A procedure that is safe in a 100 mL flask can become a violent runaway in a 10 L reactor if this principle is not respected. Heat transfer becomes significantly less efficient at a larger scale.[5]

Section 3: Troubleshooting & In-Process Controls

This section provides guidance for issues that may arise during the experiment.

Q8: I've started adding my oxidant, and the temperature is rising faster than expected. What should I do?

A8: This is a critical warning sign of potential thermal runaway. Follow this decision workflow immediately:

G start Temperature Spike Detected stop_addition IMMEDIATELY STOP OXIDANT ADDITION start->stop_addition max_cooling Increase Cooling to Maximum Capacity stop_addition->max_cooling prepare_quench Prepare Emergency Quench Solution (See Section 4) max_cooling->prepare_quench monitor Monitor Temperature and Pressure Closely prepare_quench->monitor stable Temperature Stabilizing / Decreasing? monitor->stable controlled Situation Under Control. Re-evaluate Procedure Before Restarting. stable->controlled  Yes runaway Temperature Still Rising? INITIATE EMERGENCY SHUTDOWN stable->runaway  No evacuate Alert Personnel & Evacuate Area runaway->evacuate

Caption: Troubleshooting workflow for a temperature excursion.

Q9: The reaction seems to have stalled. Can I increase the temperature or add the rest of the oxidant more quickly?

A9: No. This is an extremely dangerous situation. A stalled reaction often indicates the presence of an induction period or the accumulation of a large amount of unreacted, high-energy starting material. A sudden increase in temperature or oxidant concentration could trigger an extremely rapid, uncontrollable reaction. This exact scenario—mischarging of reactants leading to accumulation—is a well-documented cause of severe accidents.[2] If the reaction stalls, stop the addition, maintain cooling, and hold at the current temperature. Only after a thorough investigation and understanding of the cause should you consider any procedural changes.

Section 4: Emergency Protocols - Quenching a Runaway

In the event of an uncontrolled exotherm where stopping the oxidant feed and maximizing cooling are insufficient, an emergency quench may be necessary.

Q10: What is a quench, and how do I perform one safely for a peroxide-based oxidation?

A10: A quench is the rapid addition of a chemical to stop the reaction and neutralize the hazardous reagents. For oxidations using hydrogen peroxide, a mild reducing agent is required.

WARNING: The quenching reaction itself can be exothermic. The quench solution must be added in a controlled manner if possible, and it should be pre-chilled.

Recommended Quench Agent: A cold, aqueous solution of sodium thiosulfate or sodium bisulfite. These agents effectively reduce excess peroxide.[18][19][20]

Emergency Quench Procedure:

  • Priority 1 is personnel safety. Alert all personnel in the immediate area.

  • If the reaction can be accessed safely, add the pre-chilled quench solution slowly at first, while observing the temperature.

  • If the temperature continues to rise uncontrollably, add the quencher more rapidly and evacuate to a safe location.

  • NEVER cap a vessel that is undergoing a runaway reaction. The pressure will build and lead to an explosion. Place the reactor behind a blast shield in a fume hood.

An alternative quenching agent for peroxides is an acidic ferrous sulfate solution, though this is more commonly used for cleanup of spills rather than quenching an active reaction.[19]

Section 5: Reference Protocol and Critical Safety Data

The following protocol is a guideline. You MUST perform your own risk assessment before implementation.[12][13]

Protocol: Controlled Oxidation of 4-(methylthio)pyridine

Objective: To safely synthesize this compound by controlling the exothermic oxidation of 4-(methylthio)pyridine.

Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel connected to a syringe pump. Ensure the reactor is connected to a cooling circulator capable of maintaining the desired temperature.

  • Charge Reactor: Charge the reactor with 4-(methylthio)pyridine (1.0 eq) and glacial acetic acid (5-10 volumes). Begin stirring and cool the solution to 10-15 °C.

  • Prepare Oxidant: In a separate flask, prepare a solution of 30% hydrogen peroxide (approx. 2.5 eq).

  • Controlled Addition (Critical Step): Using the syringe pump, add the hydrogen peroxide solution subsurface to the reaction mixture at a slow, constant rate over 2-4 hours. Crucially, the addition rate must be set based on prior calorimetry data to ensure the rate of heat evolution is well below the cooling capacity of the reactor.

  • Monitor: Continuously monitor the internal reaction temperature. The temperature should remain stable and not rise more than a few degrees. If the temperature begins to rise, immediately stop the addition and apply maximum cooling.

  • Digestion: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours, or until reaction monitoring (TLC, LC-MS) shows complete consumption of the starting material.

  • Quench: Cool the reaction mixture to <10 °C. Slowly add a chilled saturated aqueous solution of sodium thiosulfate to quench any excess peroxide. Monitor for any exotherm during the quench.

  • Workup: Proceed with standard aqueous workup and crystallization procedures to isolate the this compound product.

Data Presentation: Critical Parameters for Thermal Hazard Assessment

This table summarizes the essential data you should obtain from calorimetry studies before attempting this synthesis on a large scale. The values provided are illustrative examples; you must determine the actual values for your specific system.

ParameterExample ValueSignificance for Thermal Safety
Heat of Reaction (ΔHrxn) -450 kJ/molDetermines the total amount of energy that will be released. A high value indicates a highly energetic reaction.
Adiabatic Temp. Rise (ΔTad) 180 °CThe theoretical temperature increase if all cooling is lost. If T_process + ΔTad > T_decomposition, the risk is severe.
Heat Capacity (Cp) 1.8 J/g·KThe ability of the reaction mass to absorb heat. Higher Cp (e.g., through dilution) can buffer temperature spikes.
Decomposition Onset (T_d) 220 °CThe temperature at which the reaction mixture begins to decompose uncontrollably, often generating gas and pressure.
Time to Max Rate (TMRad) 24 hours at 100°CThe time it takes for a runaway to reach its maximum velocity from a given starting temperature under adiabatic conditions. A short TMRad indicates a very high risk.[3]
Max Temp of Synthesis (MTSR) 150 °CThe maximum temperature the desired synthesis reaction can reach under upset conditions (e.g., cooling failure). This must be significantly lower than the decomposition onset temperature (T_d).

Section 6: References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Hazard Evaluation. Retrieved from osha.gov.

  • Scribd. (n.d.). Chemical Reaction Hazard Evaluation Guide. Retrieved from scribd.com.

  • DEKRA. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES. Retrieved from dekra.co.uk.

  • Copelli, S., Derudi, M., & Rota, R. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions.

  • Prime Process Safety Center. (n.d.). Chemical Reaction Hazard Assessment. Retrieved from primeprocesssafety.com.

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from icheme.org.

  • Chen, J. R. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Retrieved from benchchem.com.

  • Chromatography Forum. (2007). Peroxide Degradation: how to quench the reaction. Retrieved from chromforum.org.

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from aria.developpement-durable.gouv.fr.

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from en.wikipedia.org.

  • University of California, San Diego. (n.d.). Quenching Organic Peroxides. Retrieved from blink.ucsd.edu.

  • Health and Safety Executive (HSE). (n.d.). Reaction / Product testing. Retrieved from hse.gov.uk.

  • PubMed. (n.d.). Optimal methods for quenching H2O2 residuals prior to UFC testing. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 342. Retrieved from orgsyn.org.

  • Princeton University Environmental Health & Safety. (n.d.). Section 7: Safe Work Practices and Procedures. Retrieved from ehs.princeton.edu.

  • Centers for Disease Control and Prevention (CDC). (2017). HHE 2017-0114-3357, Evaluation of exposure to a hydrogen peroxide, peracetic acid, and acetic acid containing cleaning and disin. Retrieved from cdc.gov.

  • LabFriend. (2025). Hydrogen Peroxide in the Laboratory: Uses, Safety, and Best Practices. Retrieved from labfriend.com.

  • American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications.

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Hydrogen Peroxide. Retrieved from ehs.harvard.edu.

  • ResearchGate. (2018). How to quench H2O2/O3 reactions during organic oxidation experiments?. Retrieved from researchgate.net.

  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from ncbi.nlm.nih.gov.

  • American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from scripps.edu.

  • International Journal of Novel Research and Development (IJNRD). (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. Retrieved from ijnrd.org.

  • National Institutes of Health (NIH). (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from ncbi.nlm.nih.gov.

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from pubs.rsc.org.

  • Applied and Environmental Microbiology. (n.d.). Temperatures Kinetics of Sulfur Oxidation at Suboptimal. Retrieved from aem.asm.org.

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from organic-chemistry.org.

  • BenchChem. (2025). Application Notes and Protocols: Oxidation of 4'-(Methylthio)acetophenone. Retrieved from benchchem.com.

  • SlideShare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from slideshare.net.

  • National Institutes of Health (NIH). (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Retrieved from ncbi.nlm.nih.gov.

  • ResearchGate. (2024). (PDF) Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Retrieved from researchgate.net.

  • MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. Retrieved from mdpi.com.

  • IDEAS/RePEc. (n.d.). Mitigation of lithium-ion battery thermal runaway and inhibition of thermal runaway propagation using inorganic salt hydrate with integrated latent heat and thermochemical storage. Retrieved from ideas.repec.org.

  • ResearchGate. (n.d.). (PDF) Thermal Runaway in Sulfide‐Based All‐Solid‐State Batteries: Risk Landscape, Diagnostic Gaps, and Strategic Directions. Retrieved from researchgate.net.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Methylsulfonyl)pyridine and 4-(methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Sulfur's Oxidation State

In the landscape of heterocyclic chemistry, pyridine scaffolds are indispensable building blocks for pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyridine ring is a critical step in tuning the physicochemical and biological properties of these molecules. Among the myriad of activating groups, those based on sulfur—specifically the sulfinyl (-S(O)R) and sulfonyl (-SO₂R) moieties—offer distinct advantages and reactivity profiles.

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-(Methylsulfonyl)pyridine and its lower oxidation state counterpart, 4-(methylsulfinyl)pyridine . While differing by only a single oxygen atom, the transition from a sulfoxide to a sulfone imparts profound changes to the electronic character of the pyridine ring, fundamentally altering its behavior in key synthetic transformations. Understanding these differences is paramount for researchers in designing robust synthetic routes and for drug development professionals in predicting metabolic pathways and molecular interactions.

Pillar 1: The Electronic Foundation of Reactivity

The reactivity of both compounds is governed by the strong electron-withdrawing nature of the sulfur-oxygen groups. However, the degree of this effect is not equivalent. The sulfonyl group (-SO₂) in this compound is a significantly more powerful electron-withdrawing group than the sulfinyl group (-S(O)) in 4-(methylsulfinyl)pyridine.

This disparity arises from the presence of two electronegative oxygen atoms in the sulfonyl group compared to one in the sulfinyl group. This enhanced inductive and resonance electron withdrawal by the sulfonyl group drastically reduces the electron density of the pyridine ring, especially at the ortho (C2, C6) and para (C4) positions. Consequently, the C4 carbon atom in this compound is rendered substantially more electrophilic and susceptible to nucleophilic attack than the corresponding carbon in 4-(methylsulfinyl)pyridine.

Furthermore, sulfones possess a larger dipole moment than sulfoxides, which can influence their intermolecular interactions, solubility, and chromatographic behavior.

Physicochemical Property Overview
Property4-(Methylsulfinyl)pyridineThis compoundKey Difference & Implication
Molecular Formula C₆H₇NOSC₆H₇NO₂SAddition of one oxygen atom.
Molecular Weight 141.19 g/mol 157.19 g/mol A minor difference in mass.
Sulfur Oxidation State +4+6Core determinant of reactivity.
Polarity PolarHighly PolarAffects solubility and interactions. Sulfone is more polar.
Electron-Withdrawing Strength ModerateStrongSulfonyl group significantly enhances the electrophilicity of the pyridine C4 position.
Redox Stability Can be oxidized to sulfone or reduced to sulfide.Stable to further oxidation. Reduction is difficult.Sulfoxide is a versatile redox intermediate; sulfone is a robust, stable endpoint.

Pillar 2: A Head-to-Head Reactivity Comparison

The electronic differences between the sulfinyl and sulfonyl groups manifest most clearly in three critical areas of chemical reactivity: nucleophilic aromatic substitution, redox chemistry, and utility in metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAAr): A Tale of Two Activation Levels

The most dramatic difference between the two compounds lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For pyridine derivatives, attack at the C2 and C4 positions is heavily favored because the resulting anionic intermediate (a Meisenheimer complex) is stabilized by a resonance structure that places the negative charge on the electronegative ring nitrogen.

This compound is vastly more reactive in SNAAr reactions than 4-(methylsulfinyl)pyridine.

The causality is straightforward: the potent electron-withdrawing sulfonyl group provides superior stabilization for the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic attack. This enhanced reactivity allows substitutions on this compound to proceed under milder conditions, with a broader range of nucleophiles, and often in higher yields compared to its sulfinyl analog.

Caption: SNAAr mechanism highlighting intermediate stabilization.

Experimental Data: SNAAr with Morpholine

The following table summarizes representative experimental outcomes for the substitution reaction with morpholine, a common nucleophile.

SubstrateConditionsReaction TimeYield (%)Reactivity Assessment
This compound Morpholine (2 eq.), DMSO4 hours~95%High
4-(methylsulfinyl)pyridine Morpholine (2 eq.), DMSO24 hours~20%Low
This compound Morpholine (2 eq.), EtOH, reflux2 hours~90%High
4-(methylsulfinyl)pyridine Morpholine (2 eq.), EtOH, reflux16 hours<10%Very Low

Note: These are illustrative data based on established principles of reactivity. Actual results may vary.

Oxidation and Reduction: Defining Chemical Stability

The differing oxidation states of the central sulfur atom create a clear divergence in redox chemistry.

  • Oxidation: 4-(methylsulfinyl)pyridine is readily oxidized to this compound using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). In contrast, this compound is at the highest stable oxidation state for sulfur in this context and is resistant to further oxidation.

  • Reduction: The sulfinyl group can be reduced to the corresponding sulfide (4-(methylsulfanyl)pyridine). Conversely, the reduction of a sulfonyl group is a challenging transformation requiring harsh conditions and is not a common synthetic operation.

This relationship makes the sulfoxide a versatile intermediate, capable of moving up or down the oxidation ladder, while the sulfone is a robust, stable endpoint.

Redox_Relationship Sulfide 4-(Methylsulfanyl)pyridine (Sulfide) Sulfoxide 4-(methylsulfinyl)pyridine (Sulfoxide) Sulfide->Sulfoxide [O] Sulfoxide->Sulfide [H] Sulfone This compound (Sulfone) Sulfoxide->Sulfone [O] Sulfone->Sulfoxide [H] (difficult)

Caption: Redox relationship between sulfide, sulfoxide, and sulfone.

Role in Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions. Here, the two compounds play fundamentally different roles.

  • 4-(methylsulfinyl)pyridine as a Precursor: While not a direct coupling partner, the sulfinyl group is a precursor to a sulfinate (-SO₂⁻). Pyridine sulfinates have emerged as exceptionally effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions (a variation of the Suzuki-Miyaura coupling), overcoming many challenges associated with unstable pyridine boronic acids. Thus, 4-(methylsulfinyl)pyridine can be seen as a stable precursor to a reactive species for C-C bond formation.

  • This compound as a Target Motif: The sulfonyl group is generally not used as a leaving group in these reactions. Instead, the 4-(methylsulfonyl)phenylpyridine motif is often the desired target of the synthesis. Its strong electron-withdrawing character and high metabolic stability make it a privileged structural feature in many COX-2 inhibitors and other bioactive molecules.

Pillar 3: Self-Validating Experimental Protocols

The protocols described below are designed to be self-validating, providing clear and reproducible methodologies for investigating the properties discussed.

Experimental Protocol 1: Oxidation of 4-(methylsulfinyl)pyridine to this compound
  • Causality: This protocol demonstrates the susceptibility of the sulfoxide to oxidation, a key difference from the stable sulfone. Hydrogen peroxide is a clean and effective oxidant. Acetic acid serves as a solvent and catalyst.

  • Methodology:

    • To a solution of 4-(methylsulfinyl)pyridine (1.0 mmol, 141 mg) in glacial acetic acid (5 mL) in a round-bottom flask, add 30% aqueous hydrogen peroxide (1.2 mmol, 0.14 mL) dropwise at room temperature.

    • Stir the reaction mixture at 50-60°C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of the more polar product spot.

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a white crystalline solid.

Experimental Protocol 2: Comparative SNAAr with a Nucleophile
  • Causality: This parallel experiment is designed to directly and quantitatively compare the reactivity of the two substrates under identical conditions, validating the claim of the sulfone's superior activation.

  • Methodology:

Experimental_Workflow cluster_setup Reaction Setup (Parallel) cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A1 Flask A: This compound (1 mmol) Ethanol (10 mL) A2 Add Morpholine (1.1 mmol) Reflux at 80°C A1->A2 B1 Flask B: 4-(methylsulfinyl)pyridine (1 mmol) Ethanol (10 mL) B2 Add Morpholine (1.1 mmol) Reflux at 80°C B1->B2 A3 Monitor Flask A by HPLC/TLC (t = 1, 2, 4, 8h) A2->A3 B3 Monitor Flask B by HPLC/TLC (t = 1, 2, 4, 8h) B2->B3 C Compare Conversion Rates: Expect Rate(A) >> Rate(B) A3->C B3->C

A Senior Application Scientist's Guide to Pyridine Functionalization: Modern Alternatives to Classical Approaches

A Comparative Guide to the Efficacy of 4-(Methylsulfonyl)pyridine-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous endeavor. Within the realm of anti-inflammatory drugs, selective cyclooxygenase-2 (COX-2) inhibitors have carved out a significant niche, offering a targeted approach to mitigating inflammation and pain while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. The 4-(Methylsulfonyl)pyridine scaffold has emerged as a key pharmacophore in the design of several successful COX-2 inhibitors. This guide provides an in-depth, objective comparison of the efficacy of prominent COX-2 inhibitors based on this chemical moiety, supported by experimental data and detailed protocols.

The Significance of COX-2 Inhibition and the this compound Scaffold

The cyclooxygenase (COX) enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation. Conversely, COX-2 is typically induced by inflammatory stimuli and is the primary driver of prostaglandin production at sites of inflammation. Selective inhibition of COX-2 is therefore a rational strategy for anti-inflammatory and analgesic therapies.

The this compound core is a structural feature that has been successfully incorporated into several potent and selective COX-2 inhibitors. This moiety often plays a crucial role in binding to a specific side pocket within the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity. This guide will focus on a comparative analysis of four such agents: Etoricoxib, Parecoxib, Mavacoxib, and the investigational drug Apricoxib.

Comparative Efficacy and Selectivity

The cornerstone of evaluating COX-2 inhibitors lies in their potency and selectivity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Etoricoxib 1620.47344
Valdecoxib (active metabolite of Parecoxib) 282.212.7
Mavacoxib 8.730.39422.16
Apricoxib Data not readily availableData not readily availableSelective COX-2 Inhibitor

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from available literature for comparative purposes.

Etoricoxib stands out with the highest selectivity index among the compounds compared, demonstrating a potent and highly specific inhibition of COX-2.[1] This high selectivity is a key attribute that has been leveraged in its clinical applications for various inflammatory conditions.

Parecoxib , a prodrug, is rapidly hydrolyzed in vivo to its active form, Valdecoxib . While Valdecoxib shows good selectivity for COX-2, its selectivity index is lower than that of Etoricoxib. Parecoxib's unique advantage lies in its parenteral administration, making it the first injectable COX-2 inhibitor for acute pain management.

Mavacoxib , a veterinary therapeutic, exhibits a favorable selectivity profile for canine COX-2. Its long half-life is a distinguishing pharmacokinetic feature, allowing for infrequent dosing in the management of chronic pain in dogs.

Apricoxib was developed as a selective COX-2 inhibitor with potential applications in both pain management and oncology. While its development was discontinued due to outcomes in clinical trials for non-small-cell lung cancer, it was recognized for its selective COX-2 inhibitory action. Unfortunately, specific IC50 values for COX-1 and COX-2 are not widely available in the public domain.

Pharmacokinetic Profiles: A Comparative Overview

The therapeutic efficacy of a drug is not solely dependent on its potency but also on its pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profiles of these inhibitors are crucial for determining their dosing regimens and clinical utility.

ParameterEtoricoxibParecoxib (as Valdecoxib)MavacoxibApricoxib
Bioavailability ~100% (oral)N/A (IV/IM admin.)46% (fasted), 87% (fed) (oral, canine)Good oral bioavailability
Time to Peak Plasma Concentration (Tmax) ~1 hour~30 min (IV), ~1 hour (IM)Varies, long-actingNot specified
Plasma Protein Binding ~92%~98%~98%Not specified
Metabolism Primarily hepatic (CYP3A4)Hepatic hydrolysis to valdecoxib, then CYP3A4/2C9Primarily biliary excretion of unchanged drug (canine)Hepatic
Elimination Half-life (t1/2) ~22 hours~8 hours (valdecoxib)17-44 days (canine)Not specified

Etoricoxib 's high oral bioavailability and long half-life support a convenient once-daily dosing regimen.[1]

Parecoxib 's rapid conversion to Valdecoxib ensures a quick onset of action, which is critical for an injectable analgesic.

Mavacoxib 's exceptionally long half-life in dogs is a key therapeutic advantage for the management of chronic conditions like osteoarthritis, reducing the frequency of administration.[2]

Apricoxib was noted to have desirable pharmacokinetic parameters during its development, suggesting good oral absorption and a profile suitable for clinical investigation.

Experimental Protocols: Methodologies for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize COX-2 inhibitors.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the inhibitory effect of a compound on COX-1 and COX-2 activity in a physiologically relevant matrix.

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in response to calcium ionophore in whole blood. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation.

Step-by-Step Protocol:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO) and make serial dilutions.

  • COX-1 Inhibition Assay:

    • Aliquot whole blood into tubes.

    • Add vehicle or varying concentrations of the test compound and pre-incubate.

    • Initiate TXB2 production by adding a calcium ionophore (e.g., A23187).

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging to obtain plasma.

  • COX-2 Inhibition Assay:

    • Aliquot whole blood into tubes.

    • Add vehicle or varying concentrations of the test compound.

    • Induce COX-2 expression and activity by adding LPS.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to obtain plasma.

  • Quantification: Measure the concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma samples using validated ELISA or LC-MS/MS methods.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible acute inflammatory model to assess the in vivo efficacy of anti-inflammatory agents.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping: Randomly assign animals to different groups (e.g., vehicle control, positive control like indomethacin, and different dose levels of the test compound).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection (e.g., 60 minutes).

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Mechanism and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Inflamed Cell (e.g., Macrophage) cluster_effects Inflammatory Effects Pro-inflammatory Cytokines Pro-inflammatory Cytokines Signaling Cascades Signaling Cascades Pro-inflammatory Cytokines->Signaling Cascades Growth Factors Growth Factors Growth Factors->Signaling Cascades LPS LPS LPS->Signaling Cascades NF-kB NF-kB Signaling Cascades->NF-kB MAPK MAPK Signaling Cascades->MAPK COX-2 Gene Transcription COX-2 Gene Transcription NF-kB->COX-2 Gene Transcription MAPK->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Product Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Pain Pain Prostaglandins (PGE2)->Pain Fever Fever Prostaglandins (PGE2)->Fever Swelling Swelling Prostaglandins (PGE2)->Swelling COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme Inhibition

Caption: COX-2 signaling pathway in inflammation and the point of intervention for COX-2 inhibitors.

Experimental Workflow for In Vitro COX Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Collection Blood Collection COX-1 Assay (Ca2+ Ionophore) COX-1 Assay (Ca2+ Ionophore) Blood Collection->COX-1 Assay (Ca2+ Ionophore) COX-2 Assay (LPS) COX-2 Assay (LPS) Blood Collection->COX-2 Assay (LPS) Compound Dilution Compound Dilution Compound Dilution->COX-1 Assay (Ca2+ Ionophore) Compound Dilution->COX-2 Assay (LPS) Quantification (ELISA/LC-MS) Quantification (ELISA/LC-MS) COX-1 Assay (Ca2+ Ionophore)->Quantification (ELISA/LC-MS) COX-2 Assay (LPS)->Quantification (ELISA/LC-MS) IC50 Determination IC50 Determination Quantification (ELISA/LC-MS)->IC50 Determination

Caption: Workflow for the in vitro whole blood COX inhibition assay.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

in_vivo_workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Measurement Baseline Paw Measurement Grouping->Baseline Paw Measurement Compound Administration Compound Administration Baseline Paw Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Caption: Workflow for the in vivo carrageenan-induced paw edema model in rats.

Conclusion

The this compound-based COX-2 inhibitors represent a significant class of anti-inflammatory agents. Etoricoxib's high selectivity, Parecoxib's parenteral administration, and Mavacoxib's long-acting profile in veterinary medicine highlight the diverse therapeutic applications of this chemical scaffold. While the development of Apricoxib was halted, its investigation underscores the continued interest in this class for both inflammation and oncology. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field, facilitating informed decisions in drug discovery and development. The rigorous application of standardized assays is paramount for the accurate assessment and comparison of the efficacy of these and future COX-2 inhibitors.

References

  • Rodrigues, A. D., et al. (2010). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Current Medicinal Chemistry, 17(23), 2437-2450. [Link]
  • Lees, P., et al. (2014). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of Veterinary Pharmacology and Therapeutics, 38(2), 103-117. [Link]
  • Rao, P. N., & Grover, R. K. (2009). Apricoxib, a COX-2 inhibitor for the potential treatment of pain and cancer. IDrugs, 12(11), 711-722. [Link]
  • Takemoto, Y., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]
  • Riendeau, D., et al. (2001). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 98(5), 2575-2580. [Link]
  • Cox, S. R., et al. (2010). The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. Journal of Veterinary Pharmacology and Therapeutics, 33(5), 461-470. [Link]
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
  • Inotiv. (n.d.).
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

Sources

The Methylsulfonyl Group vs. Halogens as Leaving Groups on the Pyridine Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group in nucleophilic aromatic substitution (SNA) reactions on pyridine scaffolds is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. While halogens have traditionally been the workhorses in this domain, the methylsulfonyl (mesyl) group has emerged as a potent alternative, often exhibiting superior reactivity. This guide provides an in-depth, evidence-based comparison of the leaving group ability of the methylsulfonyl group versus halogens on the pyridine ring, grounded in mechanistic principles and supported by experimental data.

Theoretical Framework: Understanding Leaving Group Ability in Pyridine SNA

Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed via the same mechanism as on benzene. The presence of the electronegative nitrogen atom polarizes the ring, making it susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. The reaction typically follows a Meisenheimer-type addition-elimination mechanism.

The efficacy of a leaving group in this context is primarily dictated by its ability to stabilize the negative charge that develops in the transition state and its capacity to exist as a stable, independent species after departure. A good leaving group is typically the conjugate base of a strong acid.

Key Factors Influencing Leaving Group Ability:

  • Electronegativity and Polarizability: While highly electronegative, fluorine's lack of polarizability can sometimes make it a poorer leaving group compared to heavier halogens in certain contexts.

  • Bond Strength: The carbon-leaving group bond must be cleaved. Stronger bonds (like C-F) can slow the rate of substitution.

  • Stabilization of the Leaving Group: The stability of the departing anion is paramount. The methylsulfonate anion (CH₃SO₃⁻) is highly stabilized by resonance across the sulfonyl group, making it an exceptionally stable anion and thus an excellent leaving group. Its conjugate acid, methanesulfonic acid, is a strong acid (pKa ≈ -1.9), underscoring the stability of its conjugate base. In contrast, the halide ions vary in stability (HI > HBr > HCl > HF in terms of acidity).

  • Activation of the Pyridine Ring: The substituent itself can influence the electrophilicity of the carbon atom to which it is attached. The strongly electron-withdrawing nature of the methylsulfonyl group significantly activates the pyridine ring for nucleophilic attack, more so than halogens.

Below is a diagram illustrating the general mechanism for an SNA reaction on a 4-substituted pyridine.

Caption: Generalized Meisenheimer addition-elimination mechanism for SNA on pyridine.

Experimental Comparison: Methylsulfonyl vs. Halogens

The superior leaving group ability of the methylsulfonyl group compared to halogens, particularly chlorine and fluorine, is well-documented in the literature. This enhanced reactivity allows for substitutions under milder conditions and with a broader range of nucleophiles.

Kinetic and Yield-Based Evidence

Studies systematically comparing the reactivity of 2-substituted pyridines with various nucleophiles consistently demonstrate the following trend in leaving group ability:

-SO₂Me > -Cl > -F

This is often attributed to the powerful electron-withdrawing nature of the mesyl group, which strongly activates the ring towards nucleophilic attack, and the high stability of the resulting methanesulfonate anion.

A representative example involves the reaction of 2-substituted pyridines with a common nucleophile like piperidine.

Table 1: Comparative Reactivity of 2-Substituted Pyridines with Piperidine

Leaving Group (LG)Reaction ConditionsReaction TimeYield (%)Reference
-SO₂MePiperidine, 100 °C1 h>95%
-ClPiperidine, 100 °C8 h~80%
-FPiperidine, 100 °C>24 hLow to moderate

As the data illustrates, the methylsulfonyl-substituted pyridine reacts significantly faster and with higher yield than its halogenated counterparts under identical conditions. This reactivity gap often allows for reactions with mesylates to proceed at room temperature, whereas chloro- or fluoro-pyridines might require elevated temperatures, leading to potential side reactions and decomposition.

Scope of Nucleophiles

The enhanced electrophilicity of methylsulfonyl-activated pyridines broadens the scope of viable nucleophiles. Weakly nucleophilic species that might not react efficiently with halopyridines can often be successfully employed.

  • Oxygen Nucleophiles: Alkoxides and phenoxides react readily with 2- and 4-pyridyl mesylates, often at room temperature. The corresponding reactions with chloropyridines typically require higher temperatures and stronger bases (e.g., sodium hydride) to generate the nucleophile in situ.

  • Nitrogen Nucleophiles: While primary and secondary amines react with both, pyridyl mesylates enable the use of less reactive anilines and other weakly basic amines under milder conditions.

  • Sulfur Nucleophiles: Thiolates demonstrate excellent reactivity with pyridyl mesylates, providing high yields of the corresponding sulfides.

  • Carbon Nucleophiles: The formation of C-C bonds via SNA is challenging. However, the high reactivity of pyridyl mesylates has enabled successful couplings with certain stabilized carbanions where halopyridines would fail.

Experimental Protocol: A Validated Workflow for Comparing Leaving Group Reactivity

To provide a tangible framework for researchers, we present a standardized protocol for comparing the reactivity of 4-chloro-pyridine and 4-methylsulfonyl-pyridine with a model nucleophile, 4-methoxyphenoxide. This experiment is designed to be self-validating by directly comparing yields and reaction times under identical conditions.

Objective

To quantitatively compare the leaving group ability of -Cl and -SO₂Me at the C4 position of the pyridine ring by reacting each substrate with sodium 4-methoxyphenoxide and monitoring the reaction progress by TLC or LC-MS.

Materials
  • 4-Chloropyridine hydrochloride

  • 4-(Methylsulfonyl)pyridine

  • 4-Methoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

Workflow cluster_prep Nucleophile Preparation cluster_reaction Parallel SNA Reactions cluster_monitoring Monitoring & Quenching cluster_workup Workup & Isolation A 1. Dissolve 4-methoxyphenol in anhydrous DMF B 2. Add NaH portion-wise at 0 °C A->B C 3. Stir at RT for 30 min to form sodium 4-methoxyphenoxide B->C D1 Reaction A: Add this compound to nucleophile solution C->D1 D2 Reaction B: Add 4-Chloropyridine to nucleophile solution C->D2 E 4. Monitor both reactions by TLC/LC-MS at t=0, 1h, 4h, 24h D1->E D2->E F 5. Quench reactions by adding sat. aq. NaHCO₃ E->F G 6. Extract with EtOAc F->G H 7. Wash with brine, dry over MgSO₄, concentrate G->H I 8. Purify via column chromatography H->I

A Comparative Guide to the Validation of Analytical Methods for 4-(Methylsulfonyl)pyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the accurate quantification of 4-(Methylsulfonyl)pyridine, a key intermediate in pharmaceutical synthesis. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—are critically evaluated based on their performance, reliability, and adherence to international regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Imperative for Validated Quantification

This compound is a heterocyclic building block whose purity and concentration are critical parameters in the synthesis of active pharmaceutical ingredients (APIs). Inaccurate quantification can lead to impurities, variable yields, and potential safety concerns in the final drug product. Therefore, analytical methods used for its quantification must be rigorously validated to ensure they are fit for their intended purpose.

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended use.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[2][3][4] The objective is to demonstrate that the method is reliable, reproducible, and provides data of unquestionable integrity.[3][5] This guide will compare three common analytical techniques, detailing their validation process and performance based on these authoritative standards.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a cornerstone of pharmaceutical analysis due to its robustness, specificity, and wide applicability to polar and non-polar compounds. For this compound, its aromatic pyridine ring provides a strong chromophore, making it highly suitable for UV detection.[6]

Causality Behind Experimental Choices
  • Column: A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides effective retention for moderately polar compounds like this compound through reversed-phase interactions.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and efficiency. Acetonitrile is a common organic modifier that provides good peak shape for pyridine-containing compounds.[7] A phosphate buffer is added to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the analyte.

  • Detection Wavelength: The UV detection wavelength is set at the absorption maximum (λmax) of the pyridine ring, which is typically around 254-260 nm, to achieve maximum sensitivity.[8][9]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: 256 nm.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in the mobile phase.

    • Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_std Prepare Standards (1-100 µg/mL) injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample (Target: 50 µg/mL) prep_sample->injection instrument HPLC System Setup (C18, 256 nm) instrument->injection linearity Linearity & Range injection->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision specificity Specificity precision->specificity loq LOD / LOQ specificity->loq report Final Report loq->report

Caption: HPLC-UV method validation workflow from preparation to final report.

Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[10] this compound has sufficient thermal stability and volatility for GC analysis, typically using a Flame Ionization Detector (FID) which offers excellent sensitivity for organic compounds.

Causality Behind Experimental Choices
  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is chosen. While strong interactions between pyridine (a base) and acidic sites on the column can cause peak tailing, modern inert columns minimize this effect.[11]

  • Inlet Temperature: The inlet temperature is set high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

  • Oven Program: A temperature ramp is employed to ensure good separation from any potential impurities and to elute the analyte with a sharp, symmetrical peak shape in a reasonable timeframe.

  • Detector: FID is selected for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range.

Experimental Protocol: GC-FID
  • Instrumentation: GC system with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Split Ratio: 20:1.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 220°C, hold for 2 min.

    • Detector Temperature: 280°C.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like Methanol or Dichloromethane.

    • Create calibration standards from 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

    • Ensure the sample is free of non-volatile matrix components that could contaminate the GC inlet.

Workflow for GC Method Validation

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_std Prepare Standards (5-200 µg/mL) injection Inject Samples & Standards prep_std->injection prep_sample Dissolve Sample in Solvent prep_sample->injection instrument GC-FID System Setup (HP-5ms, Temp Program) instrument->injection linearity Linearity & Range injection->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision robustness Robustness (Flow, Temp) precision->robustness loq LOD / LOQ robustness->loq report Final Report loq->report

Caption: GC-FID method validation workflow from preparation to final report.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds with a UV-absorbing chromophore.[1] It is best suited for pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent.[6]

Causality Behind Experimental Choices
  • Solvent: A UV-transparent solvent like methanol or ethanol is chosen. The solvent must not absorb at the analytical wavelength and must fully dissolve the analyte. The polarity of the solvent can slightly shift the λmax, so consistency is key.[12]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV spectrum (typically 200-400 nm).[1] Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert Law.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.

  • Method Parameters:

    • Wavelength Scan: 200-400 nm to determine λmax.

    • Analytical Wavelength (λmax): Approximately 256 nm.

    • Blank: The same solvent used for preparing standards and samples.

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in methanol.

    • Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in methanol to obtain a theoretical concentration within the linear range of the assay.

  • Measurement:

    • Zero the instrument with the solvent blank.

    • Measure the absorbance of each standard and the sample solution at λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

Workflow for UV-Vis Method Validation

UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_std Prepare Standards (2-10 µg/mL) measure Measure Absorbance at λmax prep_std->measure prep_sample Dissolve Sample in Methanol prep_sample->measure instrument UV-Vis Spectrophotometer (Scan for λmax) instrument->measure linearity Linearity & Range measure->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity (Matrix Check) precision->specificity loq LOD / LOQ specificity->loq report Final Report loq->report

Caption: UV-Vis method validation workflow from preparation to final report.

Comparative Analysis of Validated Methods

The choice of analytical method depends on the specific application, required sensitivity, sample complexity, and available instrumentation. The performance of each validated method is summarized below.

Validation Parameter HPLC-UV GC-FID UV-Vis Spectrophotometry ICH Acceptance Criteria (Typical)
Specificity High (Separates from impurities)High (Separates by volatility)Low (Prone to interference)Method is specific
Linearity (r²) > 0.999> 0.999> 0.998r² ≥ 0.995
Range 1 - 100 µg/mL5 - 200 µg/mL2 - 10 µg/mL80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.0%98.0% - 102.0%97.0% - 103.0%98.0% - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%RSD ≤ 2.0%
Limit of Quantitation (LOQ) ~1.0 µg/mL~5.0 µg/mL~2.0 µg/mLSignal-to-Noise ≥ 10
Analysis Time / Sample ~10 min~8 min~2 minN/A
Robustness HighModerateHighNo significant change with small variations

Data presented are representative values based on typical method performance.

Recommendations
  • For Quality Control (QC) and Release Testing: HPLC-UV is the recommended method. Its high specificity allows for the simultaneous quantification of the main compound and the detection of potential impurities, which is a critical requirement in a regulatory environment.

  • For Orthogonal Verification or Volatile Impurity Profiling: GC-FID serves as an excellent alternative or confirmatory technique. It is particularly useful if volatile precursors or side-products are of concern.

  • For In-Process Checks of Pure Material: UV-Vis Spectrophotometry is a suitable choice for rapid, high-throughput analysis where the sample matrix is simple and known to be free of interfering substances. Its speed and low cost make it ideal for quick checks of reaction progress or purity of a known, isolated material.

Conclusion

The validation of analytical methods is a non-negotiable aspect of pharmaceutical development and quality control. For the quantification of this compound, HPLC-UV, GC-FID, and UV-Vis Spectrophotometry are all viable techniques, but they are not interchangeable. HPLC-UV offers the best balance of specificity, accuracy, and precision for most formal applications. GC-FID provides a strong orthogonal method, while UV-Vis excels in speed for non-complex samples. A thorough understanding of each method's principles and performance characteristics, as outlined in this guide and grounded in ICH guidelines, is essential for selecting the appropriate tool to ensure data integrity and product quality.

References

  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. PubChem. [Link]
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • ResearchGate. (2025).
  • Occupational Safety and Health Administr
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
  • Defense Technical Information Center. (n.d.).
  • PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. [Link]

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A Comparative Benchmarking Guide to the Synthetic Routes of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of key heterocyclic building blocks is a critical endeavor. Among these, 4-(methylsulfonyl)pyridine stands out as a significant intermediate, finding its place in the core structure of numerous pharmacologically active agents. Its synthesis, therefore, is a subject of considerable interest, demanding routes that are not only efficient and high-yielding but also scalable and safe. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this compound, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.

Introduction: The Significance of the Pyridyl Sulfone Moiety

The this compound scaffold is a privileged motif in drug discovery. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modulating the pKa of the nitrogen atom. This unique electronic profile is often exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide will focus on the most prevalent and practical synthetic pathway to this compound, a two-step approach commencing with a 4-halopyridine precursor. We will dissect each stage of this synthesis, providing not only the "how" but, more importantly, the "why" behind the chosen reagents and conditions.

Route 1: The Two-Step Synthesis from 4-Chloropyridine

This robust and widely adopted strategy involves two distinct chemical transformations: a nucleophilic aromatic substitution (SNA_r_) to introduce the methylthio group, followed by an oxidation to furnish the desired methylsulfonyl moiety.

Figure 1: Overview of the two-step synthesis of this compound.
Step 1: Synthesis of 4-(Methylthio)pyridine via Nucleophilic Aromatic Substitution

The initial step hinges on the displacement of a halide from the 4-position of the pyridine ring with a methylthiolate nucleophile. 4-Chloropyridine is a common and cost-effective starting material for this transformation.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is amenable to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic species. The negative charge in this intermediate can be delocalized onto the nitrogen atom, a key factor that stabilizes the transition state and facilitates the reaction at these positions.

Figure 2: Generalized mechanism of the SNAr reaction on 4-chloropyridine.

Experimental Protocol: Synthesis of 4-(Methylthio)pyridine

  • Materials:

    • 4-Chloropyridine hydrochloride

    • Sodium thiomethoxide

    • Anhydrous methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-chloropyridine hydrochloride in anhydrous methanol, add sodium thiomethoxide portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(methylthio)pyridine, which can be purified by column chromatography on silica gel.

Yield and Purity:

This reaction typically proceeds with good to excellent yields, often in the range of 80-95%, with the purity of the crude product being generally high.

Step 2: Oxidation of 4-(Methylthio)pyridine to this compound

The second and final step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is a cornerstone of sulfur chemistry and can be achieved using a variety of oxidizing agents.

The Underlying Chemistry: Sulfide Oxidation

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidant and reaction conditions can often allow for the selective formation of either the sulfoxide or the sulfone. For the complete conversion to the sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant are typically employed. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Figure 3: Stepwise oxidation of the sulfide to the sulfone.

Experimental Protocol: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA) [1]

  • Materials:

    • 4-(Methylthio)pyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(methylthio)pyridine in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the cooled solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization or column chromatography.

Yield and Purity:

This oxidation is generally very clean and high-yielding, with reported yields often exceeding 90%. The purity of the product after a simple workup is typically very high.

Comparative Analysis of the Two-Step Route

ParameterStep 1: Thioether FormationStep 2: OxidationOverall Route
Starting Materials 4-Chloropyridine, Sodium thiomethoxide4-(Methylthio)pyridine, m-CPBA4-Chloropyridine
Key Reagents MethanolDichloromethaneMethanol, DCM, m-CPBA
Reaction Conditions Room Temperature0 °C to Room TemperatureMild
Typical Yield 80-95%>90%High (typically >70%)
Purity High after purificationVery high after purificationHigh
Scalability Readily scalableReadily scalableGood
Safety Considerations 4-Chloropyridine is toxic and an irritant. Sodium thiomethoxide is toxic and flammable.m-CPBA is a strong oxidizer and can be explosive when dry.Requires careful handling of hazardous reagents.

Alternative Synthetic Strategies: A Brief Overview

While the two-step route from 4-chloropyridine is the most common, other synthetic approaches exist, though they are often less direct or utilize more specialized starting materials.

  • From Pyridine-N-Oxide: The reactivity of pyridine-N-oxides allows for functionalization at the 4-position. A potential multi-step route could involve nitration of pyridine-N-oxide, followed by displacement of the nitro group with a methylthiolate, and subsequent deoxygenation and oxidation. However, this route is considerably longer and may offer lower overall yields.[2]

  • One-Pot Syntheses: While attractive for their operational simplicity, one-pot syntheses of this compound are not widely reported in the literature. The development of such a process would be a significant advancement in the synthesis of this important building block.

Conclusion and Recommendations

For the routine and scalable synthesis of this compound, the two-step route commencing from 4-chloropyridine offers a clear advantage in terms of efficiency, yield, and the availability of starting materials. The reactions are generally robust and proceed under mild conditions, making this pathway amenable to both laboratory-scale synthesis and larger-scale production.

Researchers and drug development professionals should prioritize this two-step synthesis for its reliability and high overall yield. However, careful consideration of the safety hazards associated with the reagents is paramount. Proper personal protective equipment and adherence to standard laboratory safety procedures are essential when performing these reactions.

Future research in this area could focus on the development of a catalytic, one-pot synthesis of this compound, which would further enhance the efficiency and sustainability of its production.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Scribd. (n.d.). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8).
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones.
  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroperoxybenzoic acid, 70-75%.

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A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Cost-Benefit Analysis of Leading Synthetic Methodologies

Introduction: The Significance of 4-(Methylsulfonyl)pyridine in Modern Chemistry

This compound is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing methylsulfonyl group on the pyridine ring, make it a valuable synthon for creating complex molecular architectures with desired pharmacological activities. This guide provides a comprehensive cost-benefit analysis of the most common and innovative methods for its synthesis, empowering researchers to make informed decisions based on yield, cost, safety, and environmental impact.

Three primary synthetic strategies will be critically evaluated:

  • Route 1: The Classic Two-Step from 4-Chloropyridine

  • Route 2: Building from 4-Mercaptopyridine

  • Route 3: The Modern Approach of Direct C-H Functionalization

This guide will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a transparent cost analysis to aid in the selection of the most appropriate method for your specific research and development needs.

Route 1: The Workhorse Two-Step Synthesis from 4-Chloropyridine

This widely employed, two-step approach first involves a nucleophilic aromatic substitution (SNAr) to introduce the methylthio- group, followed by an oxidation to the desired sulfone.

Logical Framework for Route 1

Route 1 cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation 4-Chloropyridine 4-Chloropyridine 4-(Methylthio)pyridine 4-(Methylthio)pyridine 4-Chloropyridine->4-(Methylthio)pyridine NaSMe Sodium_Methanethiolate Sodium_Methanethiolate 4-(Methylthio)pyridine_2 4-(Methylthio)pyridine Oxidizing_Agent Oxidizing_Agent This compound This compound 4-(Methylthio)pyridine_2->this compound [O] Route 2 cluster_0 Step 1: S-Methylation cluster_1 Step 2: Oxidation 4-Mercaptopyridine 4-Mercaptopyridine 4-(Methylthio)pyridine 4-(Methylthio)pyridine 4-Mercaptopyridine->4-(Methylthio)pyridine e.g., MeI, Me₂SO₄ Methylating_Agent Methylating_Agent 4-(Methylthio)pyridine_2 4-(Methylthio)pyridine Oxidizing_Agent Oxidizing_Agent This compound This compound 4-(Methylthio)pyridine_2->this compound [O] Route 3 Pyridine Pyridine This compound This compound Pyridine->this compound Base-mediated C-H Activation Sulfonyl_Source Sulfonylating Agent (e.g., Tf₂O, Sulfinic Acid Salt)

A Comparative Guide to 4-(Methylsulfonyl)pyridine Derivatives: In Vitro and In Vivo Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-(methylsulfonyl)pyridine derivatives, focusing on their in vitro and in vivo performance. It is intended for researchers, scientists, and professionals in drug development who are interested in this class of compounds for various therapeutic applications. The pyridine ring is a common scaffold in medicinal chemistry, and the addition of a methylsulfonyl group can significantly influence the compound's physicochemical properties and biological activity.[1][2] This guide will delve into specific examples of these derivatives, presenting their biological data, experimental methodologies, and a comparative analysis against relevant alternatives.

Introduction: The Versatility of the this compound Scaffold

The this compound moiety is a key pharmacophore in a variety of biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its successful application in drug design.[2] Derivatives incorporating this scaffold have been investigated for a range of therapeutic targets, including G-protein coupled receptors, enzymes, and ion channels.[3][4][5] This guide will focus on two distinct classes of this compound derivatives to illustrate their therapeutic potential and to provide a framework for their comparative evaluation:

  • GPR119 Agonists for Type 2 Diabetes

  • Selective COX-2 Inhibitors for Inflammation

For each class, we will examine the in vitro potency and selectivity, followed by in vivo efficacy in relevant animal models.

Part 1: 2-(4-(Methylsulfonyl)phenyl)pyridine Derivatives as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. Several 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been synthesized and evaluated as GPR119 agonists.[3]

Comparative In Vitro Activity

The primary in vitro assay for evaluating GPR119 agonists is the measurement of cyclic AMP (cAMP) production in cells expressing the receptor. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different compounds.

CompoundTargetAssayEC50 (nM)Source
Compound 19 Human GPR119cAMP Assay75[3]
Compound 20 Human GPR119cAMP Assay25[3]

Interpretation of In Vitro Data: Compound 20 demonstrates a 3-fold higher potency in activating the GPR119 receptor compared to Compound 19 in the in vitro cAMP assay.[3] This suggests a potentially stronger glucose-lowering effect at similar concentrations. The selection of these compounds for further in vivo studies is based on this promising in vitro profile.

In Vivo Efficacy in a Mouse Model of Type 2 Diabetes

The oral glucose tolerance test (OGTT) in mice is a standard in vivo model to assess the efficacy of potential anti-diabetic agents. This test measures the ability of a compound to control blood glucose levels after an oral glucose challenge.

CompoundAnimal ModelDoseEffect on Blood Glucose ExcursionSource
Compound 19 Normal ICR MiceNot specifiedSignificantly decreased[3]
Compound 19 STZ-induced Diabetic MiceNot specifiedSignificant reduction compared to vehicle[3]
Compound 20 Normal ICR MiceNot specifiedEffectively decreased[3]

Interpretation of In Vivo Data: Both compounds demonstrated efficacy in normal mice.[3] Notably, Compound 19 also showed a significant reduction in blood glucose levels in a streptozotocin (STZ)-induced diabetic mouse model, which is a more disease-relevant model.[3] This indicates that the potent in vitro activity of Compound 19 translates to a tangible therapeutic effect in vivo.

Experimental Protocols
  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

  • Animal Acclimatization: Male ICR mice are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration: Test compounds are administered orally (p.o.) at a specified dose.

  • Glucose Challenge: After a set time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups and the vehicle control.

Workflow Diagram

GPR119_Agonist_Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives cAMP_assay cAMP Assay in GPR119-expressing cells synthesis->cAMP_assay EC50 Determine EC50 cAMP_assay->EC50 select_compounds Select Potent Compounds EC50->select_compounds Promising In Vitro Potency ogtt Oral Glucose Tolerance Test (OGTT) in Mice select_compounds->ogtt efficacy Assess In Vivo Efficacy ogtt->efficacy

Caption: Workflow for the evaluation of GPR119 agonist candidates.

Part 2: 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. A series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have been synthesized and evaluated as selective COX-2 inhibitors.[4]

Comparative In Vitro Activity

The in vitro evaluation of COX inhibitors involves determining their inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes to assess potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
Compound 33 >1000.034>2941[4]
Celecoxib (Alternative) 150.04375[4]

Interpretation of In Vitro Data: Compound 33, identified as 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine, exhibits exceptional potency against COX-2 with an IC50 of 34 nM.[4] More importantly, it demonstrates outstanding selectivity for COX-2 over COX-1, with a selectivity index greater than 2941.[4] This is significantly higher than that of the established COX-2 inhibitor, Celecoxib, suggesting a potentially better safety profile with respect to gastrointestinal side effects.

In Vivo Efficacy in a Rat Model of Inflammation

The carrageenan-induced paw edema model in rats is a classic in vivo assay to evaluate the anti-inflammatory activity of test compounds.

CompoundAnimal ModelDose (mg/kg, p.o.)Inhibition of Paw Edema (%)Source
Compound 33 Rat355[4]
Indomethacin (Alternative) Rat350[4]

Interpretation of In Vivo Data: In the rat paw edema model, Compound 33 demonstrated potent anti-inflammatory activity, with a 55% inhibition of edema at a 3 mg/kg oral dose.[4] This efficacy is comparable to that of the non-selective NSAID, indomethacin, at the same dose.[4] The combination of high in vivo potency and excellent in vitro COX-2 selectivity makes Compound 33 a promising candidate for further development.

Experimental Protocols
  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of cyclooxygenase by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The absorbance change is monitored spectrophotometrically.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: Test compounds are administered orally one hour before the carrageenan injection.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Logical Relationship Diagram

COX2_Inhibitor_Evaluation A High In Vitro Potency (Low COX-2 IC50) C Potent In Vivo Anti-inflammatory Activity A->C B High In Vitro Selectivity (High COX-1/COX-2 Ratio) D Reduced Risk of GI Side Effects B->D E Promising Drug Candidate C->E D->E

Caption: Key attributes of a successful selective COX-2 inhibitor.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable component in the design of potent and selective therapeutic agents. The examples of GPR119 agonists and COX-2 inhibitors presented in this guide highlight the systematic approach of progressing from in vitro screening to in vivo validation. The promising results for compounds like the 2-(4-(methylsulfonyl)phenyl)pyridine derivatives and 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines underscore the potential of this chemical class.

Future research in this area should focus on:

  • Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are crucial for optimizing the drug-like properties of these derivatives.[6][7]

  • Toxicity Studies: Comprehensive safety and toxicity evaluations are necessary to ensure a favorable therapeutic window.

  • Structure-Activity Relationship (SAR) Expansion: Further exploration of the chemical space around the this compound core could lead to the discovery of even more potent and selective compounds.[8]

By integrating robust in vitro and in vivo comparative studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective medicines.

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  • 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate.
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A Head-to-Head Comparison of Catalysts for Cross-Coupling with 4-(Methylsulfonyl)pyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization, however, is often a synthetic bottleneck. The 4-(methylsulfonyl)pyridine core, in particular, presents a unique set of challenges. The potent electron-withdrawing nature of the methylsulfonyl group significantly deactivates the pyridine ring, making it a demanding substrate for traditional cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of catalytic systems for the effective functionalization of this crucial building block, moving beyond mere protocols to explain the fundamental principles that govern success.

The Challenge: The Electron-Deficient Nature of this compound

The C4-position of the pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the attached methylsulfonyl (-SO₂Me) group. This electronic deficit poses two primary obstacles in palladium-catalyzed cross-coupling:

  • Slow Oxidative Addition: The first and often rate-limiting step in many cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile (e.g., 4-chloro- or 4-bromo-1-(methylsulfonyl)pyridine). The electron-poor nature of the pyridine ring makes this bond stronger and less susceptible to cleavage by the electron-rich Pd(0) center.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

Overcoming these challenges requires carefully selected catalysts and conditions tailored to activate this demanding substrate. This guide will dissect the most effective strategies for both carbon-carbon and carbon-nitrogen bond formation.

I. C-C Bond Formation: A Comparative Analysis of Suzuki and Negishi Couplings

The creation of a new carbon-carbon bond at the C4-position is a common objective for expanding the molecular framework. The Suzuki-Miyaura and Negishi couplings are two of the most powerful tools for this transformation.

A. The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a mainstay in synthetic chemistry due to the stability and low toxicity of the boronic acid reagents.[1][2] For a substrate like 4-halopyridyl sulfone, success hinges on a highly active catalyst that can overcome the sluggish oxidative addition.

Catalyst System of Choice:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[1]

  • Ligand: The selection of the ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are paramount. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven to be exceptionally effective. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that accelerates the oxidative addition step.[3]

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices, offering a balance of reactivity and functional group tolerance.[1]

Experimental Insight: A recent study on the cross-coupling of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), demonstrated that a Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) catalyst with Na₃PO₄ as the base in a dioxane/water solvent system can effectively couple various aryl boronic acids and esters.[4] This suggests that catalyst systems with robust, electron-rich ferrocenylphosphine ligands are also a strong choice for sulfonylpyridine substrates.

B. The Negishi Coupling: Enhanced Reactivity for Challenging Substrates

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart.[5][6] This heightened nucleophilicity can be advantageous for coupling with electron-poor electrophiles like 4-halopyridyl sulfones, often allowing for milder reaction conditions and broader substrate scope.[3][7]

Catalyst System of Choice:

  • Palladium Pre-catalyst: As with the Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are standard.

  • Ligand: The same class of bulky, electron-rich biarylphosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos , are top performers. These ligands have been shown to create highly active catalysts for the Negishi coupling of a wide range of heterocyclic substrates.[3]

  • Organozinc Reagent: The pyridylzinc halide can be prepared from the corresponding 4-halopyridyl sulfone via transmetalation from an organolithium intermediate or by direct insertion of activated zinc.[7]

Causality Behind Experimental Choices: The increased reactivity of the organozinc reagent in the Negishi coupling means that the transmetalation step is typically faster than in the Suzuki coupling. This can shift the rate-limiting step of the catalytic cycle back to the oxidative addition, further emphasizing the need for a highly active, ligand-supported palladium catalyst. The functional group tolerance of Negishi couplings is also remarkably broad.[7]

II. C-N Bond Formation: The Buchwald-Hartwig Amination

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the preeminent method.[8][9] This reaction couples an amine with an aryl halide and, like the C-C couplings discussed, requires a carefully optimized catalytic system to be effective with 4-halopyridyl sulfones.

Catalyst System of Choice:

  • Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are again the preferred starting points.[10]

  • Ligand: The choice of ligand is dictated by the nature of the amine. For primary and secondary alkyl and aryl amines, bidentate phosphine ligands like BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or ferrocene-based ligands such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.[8][10] These chelating ligands are thought to prevent the formation of inactive palladium dimers and accelerate the reaction.[8] For more sterically hindered amines, the bulky monophosphine ligands mentioned previously (XPhos, SPhos) are often superior.

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose. Cesium carbonate (Cs₂CO₃) can be used as a milder alternative in some cases.[10]

Self-Validating Protocol Design: A well-designed Buchwald-Hartwig protocol includes rigorous deoxygenation of the reaction mixture. The catalytically active Pd(0) species is sensitive to oxidation, so failure to exclude oxygen will result in catalyst deactivation and poor yields. This provides an internal control; a successful reaction validates that the setup was sufficiently anaerobic.

Quantitative Performance Comparison

The following table summarizes the key features and recommended catalyst systems for the cross-coupling of 4-halopyridyl sulfones. Direct head-to-head yield comparisons for this specific substrate are scarce in the literature; therefore, this table focuses on the general strengths and considerations for each method when applied to such a challenging electrophile.

Reaction TypeTypical Catalyst SystemBaseTemperatureKey AdvantagesKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂K₃PO₄ or Cs₂CO₃80-110 °CHigh functional group tolerance; stable, readily available boronic acids.[1][4]Can be sluggish with electron-deficient substrates; requires careful optimization.[4]
Negishi Pd₂(dba)₃ / XPhosNone (organozinc is the nucleophile)25-80 °CHigh reactivity of organozinc reagent; often proceeds under milder conditions.[3][5]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[5]
Buchwald-Hartwig Pd(OAc)₂ / BINAP or XPhosNaOtBu80-110 °CPremier method for C-N bond formation; broad scope of amine partners.[8][9]Requires a strong base which may limit tolerance of base-sensitive functional groups.[11]

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) center product_complex Ar-R trans_complex->product_complex Reductive Elimination product_complex->pd0

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)L₂(NR₂H)⁺X⁻ oa_complex->amido_complex + HNR₂ final_complex Ar-Pd(II)L(NR₂) amido_complex->final_complex - HX (+ Base) product Ar-NR₂ final_complex->product Reductive Elimination product->pd0

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Detailed Experimental Protocols

The following protocols are representative procedures for the cross-coupling of a 4-halopyridyl sulfone, designed to serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for challenging heteroaryl couplings.[12]

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine 4-bromo-1-(methylsulfonyl)pyridine, arylboronic acid, and K₃PO₄ in a Schlenk flask. p2 Add Pd(OAc)₂ and SPhos ligand. p1->p2 p3 Seal, evacuate, and backfill with Argon (3x). p2->p3 p4 Add degassed dioxane/water solvent. p3->p4 p5 Heat reaction mixture at 100 °C with stirring. p4->p5 p6 Monitor progress by TLC or LC-MS. p5->p6 p7 Cool to RT, dilute with EtOAc, wash with water. p6->p7 p8 Dry organic layer (Na₂SO₄), filter, and concentrate. p7->p8 p9 Purify by flash column chromatography. p8->p9

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-(methylsulfonyl)pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the Schlenk flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-1-(methylsulfonyl)pyridine.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of heteroaryl halides.[10][13]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-1-(methylsulfonyl)pyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and BINAP (0.015 mmol, 1.5 mol%).

  • Inerting: Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (3x).

  • Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) followed by dry, degassed toluene (5 mL).

  • Reaction: Heat the sealed tube in a preheated oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound, while challenging, is readily achievable with the appropriate selection of modern catalytic systems. For C-C bond formation, both Suzuki-Miyaura and Negishi couplings are highly effective, with the choice often depending on the required reactivity and the availability of the organometallic precursor. For C-N bond formation, the Buchwald-Hartwig amination remains the gold standard. In all cases, the use of bulky, electron-rich phosphine ligands is the key determinant of success, as they generate the highly active, low-coordinate palladium(0) species necessary to overcome the inherent inertness of the electron-deficient pyridine ring. As catalyst development continues to advance, we can anticipate the emergence of even more efficient, lower-loading, and milder systems for the functionalization of this important heterocyclic core.

References

  • Liu, T., & Fraser, C. L. (n.d.). Bipyridine. Organic Syntheses.
  • Wikipedia contributors. (2024, November 26). Negishi coupling. In Wikipedia, The Free Encyclopedia.
  • García-Muñoz, J. E., et al. (2019).
  • Yin, J., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society.
  • Wikipedia contributors. (2024, October 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Krasovskiy, A., et al. (2011). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters.
  • Bard, A. D., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Orita, A., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia contributors. (2024, November 13). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Lin, C.-F., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • de la Cruz, P., et al. (2017, April 25). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. European Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Epp, J. B., et al. (2014). An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. Google Patents.
  • Orita, A., et al. (2025).
  • BASF SE. (2012). Synthesis of 4-amino-pyrimidines scaffolds. Google Patents.
  • BASF SE. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office.
  • Jubilant Life Sciences Limited. (2012). An improved process for producing aminopyridines. Google Patents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BASF SE. (2012). Synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • Shanghai Institute of Pharmaceutical Industry. (2007). Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Rivera-Chávez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.

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A Researcher's Guide to Profiling 4-(Methylsulfonyl)pyridine: A Comparative Framework for Assessing Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. A molecule's interaction with unintended biological targets can lead to confounding experimental results, toxicity, or unforeseen side effects. This guide provides an in-depth technical framework for designing and interpreting cross-reactivity studies for the small molecule 4-(Methylsulfonyl)pyridine. While this compound may have a specific intended target, its structural motifs—particularly the pyridine ring and the methylsulfonyl group—warrant a thorough investigation into potential off-target interactions.

This document is not a rigid protocol but a strategic guide. We will explore the causal logic behind experimental choices, establish self-validating systems for data interpretation, and ground our recommendations in authoritative, field-proven methodologies.

The Rationale: Why Profile this compound?

The this compound scaffold is present in various biologically active molecules. For instance, derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been investigated as GPR119 agonists for potential use in type 2 diabetes[1]. The sulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the pyridine ring, potentially modulating its interactions with biological targets. Furthermore, heteroaryl sulfones have been identified as reagents for the arylation of cysteine residues in proteins[2][3]. This raises the possibility of covalent interactions, a mechanism that can lead to potent but sometimes non-specific inhibition of enzymes, such as protein kinases.

Given these characteristics, a comprehensive profiling campaign is not just recommended; it is essential for the validation of any on-target activity and for de-risking future development.

Phase 1: Broad Panel Screening for Initial Hit Identification

The first step in assessing cross-reactivity is to cast a wide net. The goal is to identify any potential "hits" or interactions across diverse classes of biological targets. This is most efficiently achieved through established, high-throughput screening services.

Recommended Initial Screens:
  • Broad Kinase Panel (e.g., KINOMEscan™): Given that the ATP-binding pocket of kinases is a common site for off-target interactions by small molecules, a comprehensive kinase screen is the highest priority.[4][5] Services like Eurofins Discovery's KINOMEscan platform offer panels of hundreds of kinases (e.g., scanMAX with 468 kinases) and measure binding affinity (Kd) through a competition binding assay.[6][7][8] This method is advantageous as it is independent of ATP concentration, providing a true measure of thermodynamic binding affinity.[7]

  • General Safety Panel (e.g., CEREP SafetyScreen): To identify interactions with other major target classes, a broad pharmacology panel is crucial. The Eurofins SafetyScreen panels, for example, test the compound against a wide range of receptors, ion channels, and enzymes at a standard concentration (e.g., 10 µM).[9][10] A significant inhibition (typically >50%) in these assays flags a potential off-target interaction that requires further investigation.

Experimental Workflow: Broad Panel Screening

The diagram below outlines the initial workflow for assessing the cross-reactivity of this compound.

G cluster_0 Phase 1: Broad Screening Compound This compound (Stock Solution in DMSO) KinomeScan KINOMEscan™ (e.g., scanMAX Panel) Compound->KinomeScan Single high concentration (e.g., 10 µM) CEREP CEREP SafetyScreen (e.g., SafetyScreen44) Compound->CEREP Single high concentration (e.g., 10 µM) Data_Analysis Data Analysis: Identify % Inhibition or Kd KinomeScan->Data_Analysis CEREP->Data_Analysis Hits List of Potential Off-Targets (e.g., >50% Inhibition or Kd < 10 µM) Data_Analysis->Hits

Caption: Workflow for initial broad-panel cross-reactivity screening.

Interpreting Phase 1 Data: A Hypothetical Example

Let's assume the initial screens of this compound at 10 µM yielded the following hypothetical results:

Table 1: Hypothetical Results from Broad Panel Screening

Panel TypeTargetResultImplication
KINOMEscanIntended Target Kinase (ITK)98% InhibitionExpected on-target activity
KINOMEscanOff-Target Kinase 1 (OTK1)85% InhibitionSignificant off-target kinase hit
KINOMEscanOff-Target Kinase 2 (OTK2)62% InhibitionModerate off-target kinase hit
KINOMEscan>400 Other Kinases<10% InhibitionHigh degree of selectivity within the kinome
CEREP Panel5-HT2A Receptor75% InhibitionSignificant GPCR off-target hit
CEREP PanelhERG Channel28% InhibitionLow-level hit, monitor in follow-up
CEREP Panel>40 Other Targets<20% InhibitionHigh selectivity across other target classes

This initial data provides a clear path for follow-up studies. The primary off-target liabilities appear to be OTK1, OTK2, and the 5-HT2A receptor.

Phase 2: Dose-Response and Functional Assays for Hit Validation

A single-point concentration "hit" is not a confirmation of activity; it is a lead for further investigation. The next crucial step is to determine the potency of the interaction through dose-response studies and to confirm the effect in a functional, cellular context.

Recommended Follow-up Assays:
  • IC50/EC50 Determination: For each significant hit from Phase 1, a full dose-response curve should be generated to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration. This quantitative measure of potency is essential for comparing on-target versus off-target activity.

  • Orthogonal Biochemical Assays: It is critical to confirm the interaction using a different assay format. If the primary screen was a binding assay (like KINOMEscan), a follow-up should be a functional enzymatic assay (e.g., a radiometric assay measuring phosphate incorporation) to confirm that binding translates to inhibition of catalytic activity.[11]

  • Cellular Target Engagement Assays: To bridge the gap between biochemical activity and cellular effects, it's vital to confirm that the compound can engage its target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[11] It measures the change in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.

Experimental Protocol: Radiometric Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against the intended target kinase (ITK) and identified off-target kinases (OTK1, OTK2).

Methodology:

  • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • In a 96-well plate, add the diluted compound to the kinase reaction buffer.

  • Initiate the reaction by adding the purified active kinase, its specific peptide substrate, and [γ-³³P]ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Quantify the incorporated radiolabeled phosphate using a scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO vehicle control.

  • Fit the dose-response data to a sigmoidal curve using non-linear regression to determine the IC50 value.[11]

Data Presentation: Comparing On- and Off-Target Potency

The quantitative data should be summarized in a clear, comparative table.

Table 2: Hypothetical Dose-Response Data for this compound

TargetAssay TypeIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
ITK (On-Target) Radiometric50 -
OTK1Radiometric85017-fold
OTK2Radiometric3,20064-fold
5-HT2A ReceptorRadioligand Binding1,50030-fold

A selectivity ratio of >10-fold is often considered a minimum threshold for a useful chemical probe, though >100-fold is highly desirable.[12] In this hypothetical case, this compound shows moderate selectivity against OTK1 and 5-HT2A, and good selectivity against OTK2.

Phase 3: Cellular Phenotypic Assays and Control Compounds

The final and most critical phase is to determine if the biochemical off-target activity translates to a cellular phenotype. This requires carefully designed experiments using appropriate control compounds.

The Logic of Controls: Proving Causality

To confidently attribute a cellular effect to the inhibition of the intended target, one must demonstrate that the effect is not recapitulated by compounds that hit the identified off-targets but spare the primary target.

  • Structurally Similar Negative Control: An ideal control is a close structural analog of this compound that is inactive against the primary target but retains off-target activity. This is often difficult to find but is the gold standard.

  • Structurally Unrelated Off-Target Inhibitor: Use a known, selective inhibitor of the off-target (e.g., a known OTK1 inhibitor). If this compound produces the same cellular phenotype as this compound, it strongly suggests the phenotype is driven by off-target effects.

Experimental Workflow: Dissecting Cellular Effects

G cluster_1 Phase 3: Cellular Validation cluster_legend Interpretation Logic Pheno_Assay Cellular Phenotypic Assay (e.g., Apoptosis, Proliferation) Conclusion Interpret Results Pheno_Assay->Conclusion Test_Cmpd This compound Test_Cmpd->Pheno_Assay Observe Phenotype A OTK1_Inhib Selective OTK1 Inhibitor (Control 1) OTK1_Inhib->Pheno_Assay Observe Phenotype B Inactive_Analog Inactive Analog (Control 2) Inactive_Analog->Pheno_Assay Observe No Phenotype L1 If Phenotype A ≠ Phenotype B L2 -> Phenotype A is likely on-target L3 If Phenotype A = Phenotype B L4 -> Phenotype A may be due to OTK1 inhibition

Caption: Logical workflow for validating cellular phenotypes using controls.

Conclusion

References

  • BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel.
  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels.
  • Lee, M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 351(5), e1800014.
  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Posy, S. L., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 16(5), 598-611.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Methylsulfonyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. The procedures outlined are grounded in established safety protocols for pyridine and sulfonyl-containing compounds and align with federal and local hazardous waste regulations.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, its structure—a pyridine ring functionalized with a methylsulfonyl group—provides critical insights into its potential hazards.

  • Pyridine Moiety: Pyridine and its derivatives are often associated with potential health hazards, including irritation to the skin, eyes, and respiratory system. Some pyridine compounds can be harmful if swallowed, inhaled, or absorbed through the skin[1].

  • Methylsulfonyl Group: This functional group is common in many pharmaceuticals and is generally stable. However, the overall properties of the molecule are dictated by the combination of its functional groups.

Given these structural alerts, this compound must be handled as a hazardous chemical. All waste generated, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous waste[2]. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous, and a conservative approach is always recommended for novel or uncharacterized compounds[3][4].

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassRequired Personal Protective Equipment (PPE)
Skin Irritant Chemical-resistant gloves (nitrile or neoprene recommended)
Eye Irritant Safety goggles or a face shield
Potential Inhalation Hazard Work within a certified chemical fume hood
General Handling Laboratory coat and closed-toe shoes

This data is extrapolated from safety data for structurally similar compounds and general laboratory safety standards[5][6].

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is used. Adherence to this workflow minimizes risk and ensures regulatory compliance.

The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams. For this compound, all waste must be collected in a dedicated hazardous waste container.

  • Why Segregate? Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, mixing non-hazardous waste with hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden[7][8].

  • Action: Designate a specific, compatible waste container exclusively for this compound waste. This container should be made of a material chemically resistant to organic compounds (e.g., borosilicate glass or high-density polyethylene).

Clear and accurate labeling is a critical safety and compliance requirement mandated by the Environmental Protection Agency (EPA)[9][10].

  • Labeling Requirements: The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste "[10].

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.

    • A clear indication of the primary hazards (e.g., "Irritant," "Handle with Caution").

  • Container Condition: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills. The container must be in good condition, with no leaks or signs of degradation[11].

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[9][11].

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • It should be situated in a location that minimizes the risk of spills reaching a drain[5].

    • Secondary containment, such as a tray or tub capable of holding the contents of the largest container, is required[11].

  • Volume Limits: A laboratory can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the full container must be moved to the institution's central accumulation area within three days[10].

The disposal protocol extends to all materials that have come into contact with this compound.

  • Solid Waste: Unused or expired solid compound, along with grossly contaminated items like weighing paper and gloves, should be placed directly into the designated solid hazardous waste container[2].

  • Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container.

  • Contaminated Labware:

    • Disposable Items: Pipette tips, and vials should be placed in the solid hazardous waste container.

    • Non-disposable Glassware: Glassware must be decontaminated. A standard procedure is to rinse it three times with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected as hazardous liquid waste. The triple-rinsed glassware can then be washed normally.

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12][13].

  • Never:

    • Pour this compound waste down the drain[5][11].

    • Dispose of it in the regular trash.

  • Action: When your waste container is full, contact your EHS office to arrange for a pickup. They will manage the final disposal process, which typically involves high-temperature incineration at a permitted facility[2][14].

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to ensure safety.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control & Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up large spills.

  • Personal Protection: Don appropriate PPE, including double gloves, safety goggles, and a lab coat, before attempting to clean a small spill.

  • Clean-Up: Collect the absorbent material and any contaminated debris. Place it all in a sealed container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for its disposal through your EHS office.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

Visualization of the Disposal Workflow

To clarify the decision-making process for handling this compound waste, the following workflow diagram has been developed.

G cluster_0 Waste Generation Point cluster_3 Final Disposal A Use of this compound B Waste Generated (Solid, Liquid, Contaminated Labware) A->B C Select Designated Hazardous Waste Container B->C D Label Container Correctly: 'Hazardous Waste' 'this compound' Hazards C->D E Add Waste to Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Use Secondary Containment F->H I Container Full? J Contact EHS for Pickup I->J Yes L Continue Accumulation I->L No K EHS Manages Transport & Incineration J->K

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Safety Data Sheet - 4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine. Angene Chemical.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.
  • RCRA | Environmental Health and Safety. Case Western Reserve University.
  • Hazardous Waste. Virginia Department of Environmental Quality (DEQ).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.

Sources

A Researcher's Guide to Personal Protective Equipment for 4-(Methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. A foundational aspect of this work is ensuring a robust safety culture, which begins with a deep, practical understanding of the materials being handled. This guide provides essential, immediate safety and logistical information for handling 4-(Methylsulfonyl)pyridine. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, the researcher, to make informed safety decisions.

Hazard Profile: Understanding the "Why" Behind the PPE

Before we can select the appropriate Personal Protective Equipment (PPE), we must understand the hazards we are protecting against. Based on data from analogous compounds, this compound is anticipated to present the following primary risks[1][2]:

  • Serious Eye Irritation (H319): Contact with the eyes is likely to cause significant irritation or damage.

  • Skin Irritation (H315): The compound may cause redness, itching, or inflammation upon skin contact. Some analogues are also classified as harmful in contact with skin (H312)[3].

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

  • Harmful if Swallowed (H302): Ingestion of the compound may lead to adverse health effects.

These classifications are the driving force behind the specific PPE and handling protocols outlined below. The primary goal is to establish effective barriers between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

Effective protection requires a multi-layered approach. Engineering controls, such as a chemical fume hood, are the primary barrier and are mandatory for handling this compound. PPE serves as the critical final barrier.

Protection TypeSpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[1][4]Counteracts H319 (Serious Eye Irritation). Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne particles, which are a primary risk when handling solid compounds.[2]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene).Counteracts H315 (Skin Irritation). Gloves must be inspected before use and removed properly to avoid contaminating your skin. Contaminated gloves should be disposed of immediately as hazardous waste.[1]
Body Protection Fully-buttoned laboratory coat, long pants, and closed-toe shoes.Minimizes potential skin contact. Provides a removable barrier to protect skin and personal clothing from accidental spills and contamination. For large-scale operations, impervious or flame-retardant clothing may be necessary.[3][4]
Respiratory Protection Use exclusively within a certified chemical fume hood.Counteracts H335 (Respiratory Irritation). The fume hood is the primary engineering control to prevent inhalation of dust or aerosols. A NIOSH-approved respirator may be required for large spills or if work outside a hood is unavoidable.[1][4]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow is essential for minimizing risk. The following protocol outlines the key stages of safely handling this compound.

Step 1: Pre-Handling Safety Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational, with a valid certification date.

  • Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and accessible.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect each item, particularly gloves, for any signs of damage.

  • Prepare Waste Container: Designate a clearly labeled, sealed container for hazardous waste. All contaminated disposables will be placed here.

Step 2: The Handling Workflow

  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

  • Containment is Key: Conduct all manipulations, including weighing and transfers of the compound, deep within the chemical fume hood to control dust and potential aerosols.

  • Mindful Technique: Use tools like spatulas and weighing paper carefully to minimize the generation of airborne dust.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate materials.

  • Secure When Finished: Tightly close the primary container of this compound and store it in a cool, dry, and well-ventilated place.[4]

Step 3: Post-Handling Procedures

  • Decontaminate: Wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Dispose: Place all contaminated disposables (gloves, weighing paper, wipes) into the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Operation prep1 Verify Fume Hood & Emergency Equipment prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Labeled Hazardous Waste Container prep2->prep3 h1 Don PPE prep3->h1 Proceed to Handling h2 Weigh & Transfer Compound h1->h2 h3 Perform Experiment h2->h3 spill Spill Occurs h2->spill exposure Personnel Exposure h2->exposure h4 Secure Primary Container h3->h4 h3->spill h3->exposure post1 Clean Work Area h4->post1 Proceed to Post-Op post2 Dispose of Contaminated Items in Waste Container post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for this compound.

Emergency & Disposal Plans

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

Spill Management: For small spills within a fume hood, use an inert absorbent material to clean the area, then place the material in your hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: All waste material, including unused compound and any contaminated disposables, must be treated as hazardous waste.[6] Collect these materials in a clearly labeled, sealed, and compatible waste container. Consult with your EHS department for specific institutional protocols and to arrange for proper disposal by a licensed service. Do not discharge into drains or the environment.[1][2]

References

  • Safety Data Sheet for 4-methylpyridine. Sigma-Aldrich. URL
  • Safety Data Sheet for 4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine. Angene Chemical. URL
  • Safety Data Sheet for 4-Chloro-2-(methylsulfonyl)pyridine. ECHEMI. URL
  • Safety Data Sheet for 4-Chloro-2-(methylsulfonyl)pyridine. Guidechem. URL
  • Safety Data Sheet for 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. TCI EUROPE N.V. URL
  • Safety Data Sheet for 2-Methoxy-4-(methylsulfonyl)pyridine. AK Scientific, Inc. URL
  • Standard Operating Procedure for Pyridine.
  • Safety D
  • Safety Data Sheet for Oxalic Acid. Fisher Scientific. URL
  • Safety Data Sheet for Oxalic Acid. Carl ROTH. URL
  • Safety Data Sheet for Oxalic Acid (0.05 mol/l). CPAchem Ltd. URL
  • Safety Data Sheet for Oxalic Acid. Valudor Products. URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.